Calcium guaiacosulfonate
Description
BenchChem offers high-quality Calcium guaiacosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium guaiacosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H14CaO10S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
calcium;2-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
NAEMJSCYKBZEFJ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Calcium Guaiacosulfonate: A Comprehensive Guide for Research and Drug Development
Executive Summary
Calcium guaiacosulfonate (Calcium 3-hydroxy-4-methoxybenzenesulfonate) is a highly versatile biochemical intermediate and active pharmaceutical ingredient, historically utilized for its mucolytic and expectorant properties[1]. As a benzenesulfonate derivative, it exhibits excellent solubility in polar environments and acts as a complexing agent in various biological systems[1].
The primary challenge in the research and development of guaiacosulfonate salts lies in the control and characterization of its isomeric profile. The synthesis inherently produces a mixture of isomers—predominantly the 4-sulfonate and 5-sulfonate derivatives[2]. This whitepaper provides a rigorously detailed, self-validating methodology for the synthesis of calcium guaiacosulfonate, alongside advanced analytical protocols required to ensure isomeric purity and structural integrity.
Mechanistic Principles of Synthesis
Electrophilic Aromatic Sulfonation
The synthesis of the guaiacolsulfonate moiety relies on the direct electrophilic aromatic substitution of guaiacol (2-methoxyphenol)[3]. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups strongly activate the aromatic ring, directing the incoming electrophile (sulfur trioxide,
Causality in Thermal Control: The reaction is highly exothermic. Maintaining the initial addition temperature between 0–10°C is critical to prevent oxidative degradation of the electron-rich guaiacol ring and to avoid over-sulfonation (formation of bis-sulfonates)[3]. Subsequent heating to 30–80°C provides the necessary activation energy to drive the sulfonation to completion[3].
Calcium Salt Formation and Built-in Purification
Following sulfonation, the highly acidic mixture must be neutralized. While potassium salts are neutralized with potassium carbonate, the synthesis of the calcium salt utilizes calcium carbonate (
Causality in Reagent Selection: The choice of a calcium base introduces a powerful, built-in purification mechanism. The neutralization of unreacted sulfuric acid generates calcium sulfate (
Figure 1: Step-by-step synthetic workflow for the preparation of calcium guaiacosulfonate.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; specific in-process checks (e.g., pH stabilization, visual clarity of filtrate) ensure the integrity of each step before proceeding.
Step 1: Sulfonation
-
Equip a three-necked round-bottom flask with a dropping funnel, internal thermometer, and magnetic stirrer.
-
Add a precisely measured molar quantity of guaiacol to the flask and cool in an ice-water bath until the internal temperature reaches 0–5°C[3].
-
Add concentrated sulfuric acid (
) dropwise. Validation Check: Regulate the addition rate to ensure the internal temperature strictly remains below 10°C[3]. The molar ratio of to guaiacol should be between 1:1 and 3:1[3]. -
Once the addition is complete, remove the ice bath and gently heat the mixture to 60°C for 4 hours to ensure complete sulfonation[3].
Step 2: Quenching and Neutralization
5. Carefully pour the viscous, acidic reaction mixture into a beaker containing crushed ice and water to quench the reaction[3].
6. Slowly add solid calcium carbonate (
Step 3: Purification and Isolation 8. Filter the mixture through a Celite pad or fine-porosity filter paper to remove the insoluble calcium sulfate[3]. Validation Check: The resulting filtrate must be completely transparent, though it may be pale yellow. If cloudy, refilter. 9. Concentrate the filtrate under reduced pressure using a rotary evaporator until a supersaturated solution is achieved. 10. Cool the concentrated solution to 4°C to induce crystallization of calcium guaiacosulfonate. 11. Collect the off-white to pale yellow crystals via vacuum filtration and dry in a desiccator. Note: The compound is hygroscopic and must be protected from ambient moisture[1].
Analytical Characterization & Validation
Historically, compendial methods relied on Infrared (IR) spectroscopy for the identification of guaiacolsulfonates. However, modern analyses have proven that IR is unreliable as a rigorous criterion for isomer identification due to significant signal overlap in the fingerprint regions of the 4- and 5-sulfonate isomers[2]. Furthermore, UV absorption spectra of the isomers are nearly identical at a pH below 6.0, only diverging in alkaline solutions[5].
Therefore, robust characterization requires a multi-modal approach utilizing paired-ion HPLC,
Figure 2: Analytical characterization pathway for evaluating synthesized calcium guaiacosulfonate.
Chromatographic Analysis (HPLC)
Because guaiacolsulfonates are highly polar and ionic, standard reverse-phase HPLC yields poor retention and peak shape. Paired-ion chromatography is required. By adding an ion-pairing agent like tetrabutylammonium dihydrogen phosphate or tetrabutylammonium sulfate to the mobile phase, the ionic sulfonate groups are masked, allowing for excellent resolution between the 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy isomers[6],[4].
Structural Elucidation ( -NMR)
Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structural identity of the isomers[2]. The aromatic region (6.5–7.5 ppm) will display distinct splitting patterns:
-
4-sulfonate isomer: Exhibits a classic 1,2,4-trisubstituted aromatic splitting pattern.
-
5-sulfonate isomer: Exhibits a different coupling constant profile due to the altered spatial arrangement of the protons relative to the bulky sulfonate group.
Thermal Analysis (TGA/DSC)
Guaiacosulfonate salts frequently crystallize as hydrates (e.g., hemihydrates or dihydrates)[5]. Thermogravimetric Analysis (TGA) is essential to quantify the water of crystallization. For example, dihydrated forms will show a distinct mass loss corresponding to the liberation of water molecules at approximately 80°C when heated at 2.5°C/min[7]. Differential Scanning Calorimetry (DSC) will reveal endothermic peaks corresponding to the phase transition from hydrate to anhydrate[7].
Data Summary Tables
Table 1: Physicochemical Properties of Calcium Guaiacosulfonate
| Property | Specification / Detail |
| Molecular Formula | |
| Molecular Weight | 446.46 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline solid or powder[1] |
| Hygroscopicity | High; readily absorbs environmental moisture[1] |
| Solubility | Highly soluble in water; solubility is pH-dependent[1] |
| Primary Constituents | Calcium 4-hydroxy-3-methoxybenzenesulfonate & Calcium 3-hydroxy-4-methoxybenzenesulfonate[4] |
Table 2: Validated HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Analytical Column | Diamonsil C18 (150 mm × 4.6 mm, 5 μm) or equivalent C8/C18[4],[7] |
| Mobile Phase | Methanol : Tetrabutylammonium dihydrogen phosphate solution (50:300 v/v)[4] |
| Elution Profile | Isocratic[4] |
| Flow Rate | 1.0 mL/min[6],[4] |
| Detection Wavelength | UV at 254 nm or 279 nm[6],[4] |
| Column Temperature | 25°C (Room Temperature)[4],[7] |
Conclusion
The synthesis of calcium guaiacosulfonate is a highly efficient process when the thermodynamics of the electrophilic sulfonation are strictly controlled. The strategic use of calcium-based neutralizing agents allows for an elegant, built-in purification step via the precipitation of calcium sulfate. For downstream research and pharmaceutical formulation, researchers must abandon outdated IR-based compendial identification in favor of paired-ion HPLC and
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfogaiacol | 7134-11-4 | Benchchem [benchchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC [chinjmap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structural Elucidation of Calcium Guaiacosulfonate
The following technical guide details the structural elucidation of Calcium Guaiacosulfonate, addressing the critical challenge of isomeric differentiation in pharmaceutical raw materials.
Executive Summary: The Isomeric Challenge
Calcium Guaiacosulfonate (Calcium bis(3-hydroxy-4-methoxybenzenesulfonate) or its isomers) is a mucolytic and expectorant agent. In pharmaceutical synthesis, the sulfonation of guaiacol (2-methoxyphenol) is not strictly regioselective, leading to a mixture of isomers.
The core challenge in structural elucidation is distinguishing between the 4-sulfonate (para to hydroxyl) and the 5-sulfonate (para to methoxy) isomers. While the 4-isomer is often the predominant pharmacopoeial standard (e.g., in Potassium Guaiacolsulfonate monographs), commercial synthesis conditions can yield significant quantities of the 5-isomer.
This guide provides a self-validating workflow to definitively characterize the chemical structure, isomeric purity, and salt stoichiometry of Calcium Guaiacosulfonate.
Chemical Identity & Synthesis Logic
The Molecule[1]
-
Chemical Name: Calcium bis(4-hydroxy-3-methoxybenzenesulfonate) [Isomer A] or Calcium bis(3-hydroxy-4-methoxybenzenesulfonate) [Isomer B].
-
Molecular Formula:
-
Molecular Weight: ~446.47 g/mol (Anhydrous)
Regioselectivity in Synthesis
The sulfonation of guaiacol is governed by the directing effects of the Hydroxyl (-OH) and Methoxy (-OCH
-
Position 4 (Para to OH): The kinetically favored position. The -OH group directs electrophilic substitution here. This results in the 4-isomer (4-hydroxy-3-methoxybenzenesulfonic acid).
-
Position 5 (Para to OMe): The -OCH
group directs here. This results in the 5-isomer (3-hydroxy-4-methoxybenzenesulfonic acid). -
Position 3 & 6: Steric hindrance usually prevents significant substitution between the functional groups (Pos 3) or ortho to the OH (Pos 6) under standard conditions.
Visualization: Synthesis & Isomerism
The following diagram illustrates the reaction pathway and the resulting isomeric structures.
Figure 1: Reaction pathway showing the divergence into 4- and 5-sulfonate isomers during synthesis.
Structural Elucidation Workflow
To confirm the structure and isomeric ratio, a multi-modal approach is required. The following protocol prioritizes NMR as the definitive qualitative tool.
Step 1: Nuclear Magnetic Resonance (NMR)
H-NMR is the only method capable of rapidly quantifying the ratio of 4-isomer to 5-isomer without separation.Mechanism of Differentiation:
The substitution pattern on the benzene ring alters the coupling constants (
| Feature | 4-Isomer (Sulfonate @ 4) | 5-Isomer (Sulfonate @ 5) |
| Structure | 1-OH, 2-OMe, 4-SO | 1-OH, 2-OMe, 5-SO |
| Proton Positions | H-3, H-5, H-6 | H-3, H-4, H-6 |
| Coupling Pattern | H-5/H-6: Ortho coupling ( | H-3/H-4: Ortho coupling ( |
| Key Distinction | The isolated singlet (H-3) is located between the OMe and SO | The isolated singlet (H-6) is located between the OH and SO |
Experimental Protocol:
-
Solvent: Dissolve 10 mg of sample in
(Deuterium Oxide). -
Reference: Use TSP (trimethylsilylpropanoic acid) as internal standard (
). -
Acquisition: Acquire
H spectrum (400 MHz or higher). -
Analysis: Integrate the aromatic region (6.5 – 7.5 ppm). Calculate the ratio of the "isolated singlet" integrals to determine isomeric purity.
Step 2: UV-Vis Spectroscopy (pH Shift Study)
The acidity of the phenolic hydroxyl group differs between isomers due to the electron-withdrawing nature of the sulfonate group.
-
Rationale: In the 4-isomer , the sulfonate is para to the hydroxyl group. Through resonance, it strongly stabilizes the phenolate anion, leading to a lower pKa (~8.74).
-
Observation: Upon shifting from neutral (pH 6) to alkaline (pH 12) conditions, the 4-isomer exhibits a distinct bathochromic shift (red shift) and hyperchromic effect compared to the 5-isomer (pKa ~9.16), where the sulfonate is meta and resonance stabilization is weaker.
Step 3: Mass Spectrometry (LC-MS)
While MS cannot easily distinguish regioisomers directly, it confirms the molecular weight and the calcium stoichiometry.
-
Mode: Negative Ion Mode (ESI-).
-
Target Ion:
203.0 (Deprotonated Guaiacolsulfonate anion ). -
Calcium Confirmation: Positive mode will show cluster ions or the presence of
adducts, though elemental analysis (complexometric titration) is preferred for calcium quantification.
Decision Logic for Quality Control
The following flowchart outlines the logic for accepting or rejecting a batch based on structural elucidation data.
Figure 2: Analytical workflow for determining isomeric identity and purity.
Summary of Key Data Points
| Parameter | Specification / Typical Value | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification A | Positive for Calcium | Flame Test / Oxalate ppt |
| Identification B | Positive for Sulfonate | Barium Chloride ppt (after fusion) |
| UV Absorption | UV-Vis Spectrophotometry | |
| Major Isomer | 4-hydroxy-3-methoxybenzenesulfonate | |
| Water Content | 3.0% – 5.0% (Hemihydrate/Monohydrate range) | Karl Fischer |
References
-
Determination of isomeric ingredients in potassium guaiacolsulfonate. Journal of Pharmaceutical Analysis. (2003). Confirms the presence of 4- and 5-isomers and their separation by HPLC/NMR. [3][8]
-
Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate. Journal of Pharmaceutical Sciences. (1984). Establishes the 4-isomer as the predominant species in reference standards.
-
Calcium guaiacol sulfonate (Compound Summary). PubChem. (2025).[4][5] Provides chemical identifiers and computed properties for the calcium salt.
-
Japanese Pharmacopoeia (JP XVII). Pharmaceuticals and Medical Devices Agency. (2016). Official monograph standards for Guaiacolsulfonate salts.
Sources
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. molforge.ai [molforge.ai]
- 4. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium;2-ethenylbenzenesulfonate | C8H7CaO3S+ | CID 169893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility and stability of calcium guaiacosulfonate in physiological buffers"
An In-Depth Technical Guide to the
Executive Summary
Calcium Guaiacosulfonate (Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)) is a mucolytic and expectorant agent. While its potassium analog (sulfogaiacol) is widely characterized, the calcium salt presents unique formulation challenges due to the divalent cation (
This guide addresses a critical gap in standard pre-formulation workflows: the solubility-stability mismatch in physiological buffers. Specifically, the common use of USP Phosphate Buffers (pH 6.8) for intestinal simulation can yield false-negative solubility data for calcium salts due to the in situ precipitation of calcium phosphate, a phenomenon that does not necessarily reflect in vivo bioavailability where bicarbonate is the dominant buffer.
This document provides a validated physicochemical profile, corrected buffer selection protocols, and a stability-indicating HPLC methodology.
Physicochemical Profile
Understanding the molecular drivers of solubility is prerequisite to experimental design.
Chemical Identity[1]
-
IUPAC Name: Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)[1][2]
-
Molecular Formula:
[1] -
Molecular Weight: ~446.5 g/mol [1]
-
Structure: Two guaiacolsulfonate anions coordinated to one calcium cation.
Ionization & Dissociation
The molecule contains two distinct ionizable groups per ligand:
-
Sulfonic Acid Group (
): Strong acid (pKa < 1.0). It remains fully ionized (anionic) across the entire physiological pH range (1.2 – 7.4). -
Phenolic Hydroxyl Group (
): Weak acid (pKa 9.8 - 10.2). It remains largely unionized at physiological pH.
Implication: The compound acts as a strong electrolyte. Its solubility is not driven by pH-dependent ionization of the drug molecule itself (which is constant), but by the Counter-Ion Effect (solubility product of the calcium salt).
Solubility Profiling in Physiological Buffers
The Calcium-Phosphate Conundrum
Standard USP dissolution media often utilize potassium or sodium phosphate to achieve pH 6.8 (simulated intestinal fluid). For Calcium Guaiacosulfonate, this creates a Common Ion Incompatibility :
Critical Directive: Do not use high-molarity phosphate buffers (>50mM) for equilibrium solubility testing of this compound. It will result in the precipitation of insoluble calcium phosphate, masking the true solubility of the drug.
Recommended Buffer Systems
To obtain accurate physiological solubility data, alternative buffering agents must be used to decouple pH effects from ion-interaction effects.
| Physiological Stage | Target pH | Standard USP Buffer (Avoid) | Recommended Technical Buffer | Rationale |
| Gastric | 1.2 | 0.1N HCl | 0.1N HCl | Calcium salts are highly soluble in acidic media; no precipitation risk. |
| Duodenal | 4.5 | Acetate | Acetate (50mM) | Acetate does not form insoluble salts with calcium. |
| Jejunal | 6.8 | Phosphate | Maleate or Citrate (adjusted) | Maleate avoids Ca-precipitation. Citrate chelates Ca, so use with caution if free Ca is measuring target; Maleate is preferred for pure solubility. |
| Ileal/Blood | 7.4 | Phosphate (PBS) | HEPES or Tris-Maleate | HEPES is non-coordinating and prevents false precipitation data. |
Data Summary (Estimated)
-
Water: Soluble (Est. >20 mg/mL) - Driven by sulfonate hydrophilicity.
-
pH 1.2 (SGF): Highly Soluble - Protonation prevents any salt formation.
-
pH 6.8 (Phosphate): Incompatible - Likely precipitation of excipient-like Ca-Phosphate.
-
pH 6.8 (Maleate): Soluble - True physiological solubility.
Experimental Workflow: Solubility Determination
The following diagram outlines the corrected workflow to avoid the "Phosphate Trap."
Figure 1: Decision logic for buffer selection to prevent calcium-phosphate interference during solubility profiling.
Stability Assessment
Degradation Pathways
Calcium guaiacosulfonate is generally stable due to the strong sulfonate electron-withdrawing group, but specific vulnerabilities exist:
-
Oxidative Coupling (Pink Discoloration):
-
Hydrolysis:
Stress Testing Protocol
To validate stability, subject the sample to the following conditions:
| Stressor | Condition | Duration | Expected Outcome |
| Acid | 0.1N HCl, 60°C | 24 Hours | Stable (< 1% degradation) |
| Base | 0.1N NaOH, 60°C | 24 Hours | Risk: Oxidation (Color change) |
| Oxidation | 3% | 4 Hours | Degradation: Quinone formation |
| Thermal | 60°C (Solid State) | 7 Days | Stable |
| Photolytic | UV/Vis Light | 24 Hours | Sensitive: Protect from light |
Analytical Method Development (HPLC)[7][8][9]
A stability-indicating HPLC method is required to separate the parent drug from potential oxidative degradants.[7]
Chromatographic Conditions
-
Column: C18 or C8 (e.g., Phenomenex Luna C8, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Note: Low concentration phosphate (0.1%) is acceptable here as the calcium amount injected is negligible and pH is acidic (preventing precipitation).
-
-
Mobile Phase B: Methanol (HPLC Grade).
-
Mode: Isocratic (80% A : 20% B) or Gradient if separating impurities.
-
Detection: UV @ 280 nm (Characteristic absorption of the benzene ring).
-
Injection Volume: 20 µL.
Sample Preparation
-
Concentration: 0.1 - 0.5 mg/mL.
-
Filtration: 0.45 µm PVDF or Nylon filter (compatible with aqueous/organic).
References
-
PubChem. (2025).[1] Calcium guaiacol sulfonate | C14H14CaO10S2.[5] National Library of Medicine. [Link]
-
Dissolution Technologies. (2007). Physicochemical Properties of Buffers Used in Simulated Biological Fluids. [Link]
-
Japanese Pharmacopoeia (JP XVIII). (2021). General Notices and Monographs for Potassium/Calcium Guaiacolsulfonate. Ministry of Health, Labour and Welfare. [Link]
-
Tran, P. H., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate... National Institutes of Health (PMC). [Link]
Sources
- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. opendata.sukl.cz [opendata.sukl.cz]
- 3. Calcium phosphate buffer formed in the mitochondrial matrix during preconditioning supports ΔpH formation and ischemic ATP production and prolongs cell survival -A hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. JSM Central || Article Info [jsmcentral.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Spectroscopic Analysis of Calcium Guaiacosulfonate
The following technical guide details the spectroscopic analysis of Calcium Guaiacosulfonate, focusing on the resolution of isomeric mixtures and structural validation.
Methodologies for Structural Elucidation, Isomer Differentiation, and Purity Profiling
Executive Summary
Calcium Guaiacosulfonate (C
-
4-sulfonate: Calcium bis(4-hydroxy-3-methoxybenzenesulfonate)
-
5-sulfonate: Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)
While the 4-sulfonate is often the dominant species in pharmacopoeial standards (e.g., USP/NF), the 5-sulfonate is a common co-product. This guide provides a definitive spectroscopic workflow to distinguish these isomers and validate the salt structure using NMR, IR, and MS.
Integrated Analytical Workflow
The characterization strategy relies on orthogonal data sets: Mass Spectrometry establishes molecular weight and fragmentation; Infrared Spectroscopy confirms functional group identity; and Nuclear Magnetic Resonance (NMR) provides the high-resolution structural data necessary to quantify isomeric ratios.
Figure 1: Integrated spectroscopic workflow for the characterization of Calcium Guaiacosulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing the 4- and 5-sulfonate isomers. The substitution pattern on the benzene ring alters the spin-spin coupling (
Experimental Protocol
-
Solvent: Deuterium Oxide (D
O) is preferred for calcium salts due to high solubility and exchange of the phenolic proton (simplifying the spectrum). DMSO-d may be used if observing the phenolic -OH signal is required. -
Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets.
-
Reference: TMS (0.00 ppm) or residual solvent peak (HDO at 4.79 ppm).
Isomer Differentiation Logic
Both isomers are 1,2,4-trisubstituted benzenes, but the arrangement of protons differs.
| Feature | 4-Sulfonate Isomer | 5-Sulfonate Isomer |
| IUPAC Name | 4-hydroxy-3-methoxybenzenesulfonate | 3-hydroxy-4-methoxybenzenesulfonate |
| Structure | Sulfonate at pos 4 (para to OH) | Sulfonate at pos 5 (para to OMe) |
| Proton Pattern | H-5 and H-6 are ortho; H-2 is isolated. | H-3 and H-4 are ortho; H-6 is isolated. |
| Coupling ( | Doublet (d) + Doublet (d) + Singlet (s) | Doublet (d) + Doublet (d) + Singlet (s) |
| Differentiation | H-2 (isolated) is between OMe and SO | H-6 (isolated) is between OH and SO |
Key Diagnostic Signals (D
-
Methoxy Group (-OCH
): Sharp singlet 3.8 – 3.9 ppm. -
Aromatic Region:
6.5 – 7.5 ppm.-
The 4-sulfonate typically shows an ABX or simplified pattern where the isolated proton (H-2) appears as a doublet with small meta-coupling (
Hz) or a singlet, distinct from the ortho-coupled pair (H-5/H-6, Hz). -
Quantification is performed by integrating the methoxy singlets if resolved, or the isolated aromatic protons.
-
Infrared Spectroscopy (FT-IR)
IR spectroscopy is used for qualitative identification (fingerprinting) and confirming the salt form. While less effective for isomer quantification than NMR, it validates the presence of the sulfonate group and the calcium coordination.
Characteristic Bands
Data presented below summarizes the expected vibrational modes for the calcium salt.
| Functional Group | Wavenumber (cm | Assignment |
| O-H Stretch | 3200 – 3550 | Broad band; Phenolic OH and water of hydration. |
| C-H Stretch | 2850 – 3000 | Alkyl C-H (Methoxy group). |
| Aromatic Ring | 1500 – 1600 | C=C skeletal vibrations (Guaiacol ring). |
| Sulfonate (S=O) | 1150 – 1250 | Asymmetric stretching ( |
| Sulfonate (S-O) | 1010 – 1080 | Symmetric stretching ( |
| C-O Stretch | ~1260 | Aryl-alkyl ether (Ar-O-CH |
Note on Polymorphism: Differences in the fingerprint region (600–1500 cm
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the anion and provides fragmentation data to verify the core structure.
Experimental Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (-).
-
Rationale: Sulfonic acids are strong acids and exist as pre-formed anions in solution, making ESI(-) highly sensitive.
-
Target Ion:
203.0 (Guaiacosulfonate anion, [M-H] or M ).
Fragmentation Pathway
The fragmentation of the guaiacosulfonate anion follows a characteristic pathway involving the loss of the methyl radical and sulfur trioxide.
Figure 2: Proposed ESI(-) MS/MS fragmentation pathway for the guaiacosulfonate anion.[1]
-
203
188: Loss of a methyl radical ( CH ) from the methoxy group is common in methoxy-substituted aromatics. -
203
123: Homolytic cleavage of the C-S bond releases neutral SO (80 Da), leaving the guaiacol radical anion. This confirms the presence of the sulfonate group.
References
-
Kawamura, K., et al. (1987).[2] "Physicochemical properties and method for determination of potassium guaiacolsulfonate." Journal of the Association of Official Analytical Chemists, 70(4), 673-678.[2] Link
-
Zhang, Y., et al. (2003). "Determination of isomeric ingredients in potassium guaiacolsulfonate." Yaowu Fenxi Zazhi, 23(5), 338-341. Link
-
PubChem Compound Summary. (2025). "Calcium guaiacol sulfonate (CID 24180)." National Center for Biotechnology Information. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
An In-depth Technical Guide to the Thermal Analysis of Calcium Guaiacolsulfonate
Introduction: The Critical Role of Thermal Analysis in Characterizing Calcium Guaiacolsulfonate
Calcium guaiacolsulfonate is an active pharmaceutical ingredient (API) recognized for its expectorant properties. As a salt of an aromatic sulfonic acid, its solid-state properties, including hydration level, thermal stability, and polymorphism, are critical determinants of its efficacy, safety, and shelf-life.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic—it is a prerequisite for robust formulation development, quality control, and regulatory compliance.[3]
This technical guide provides a comprehensive exploration of the thermal analysis of calcium guaiacolsulfonate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Moving beyond a simple recitation of methods, this document, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, the interpretation of thermal events, and the practical implications for pharmaceutical development. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.
Foundational Principles: Why TGA and DSC are Indispensable
Before detailing the experimental protocols, it is crucial to understand why these two techniques, often used in tandem, provide a comprehensive thermal profile of a pharmaceutical substance like calcium guaiacolsulfonate.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] For calcium guaiacolsulfonate, a hydrated salt, TGA is essential for quantifying the water content (both surface and bound water of hydration) and determining the onset temperature of thermal decomposition.[1][4] This information is vital for defining drying processes, storage conditions, and understanding degradation pathways.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[4] This technique detects physical and chemical transitions, providing critical information on:
When combined, TGA and DSC allow for the unambiguous differentiation between mass-loss events (like dehydration) and thermal events with no associated mass change (like melting or some polymorphic transitions).[7]
The Experimental Workflow: A Self-Validating Approach
The following sections detail the step-by-step methodologies for TGA and DSC analysis of calcium guaiacolsulfonate. The parameters have been selected to provide high-resolution data while ensuring the stability and integrity of the analysis.
Thermogravimetric Analysis (TGA) Protocol
The primary objectives of the TGA analysis are to quantify the water of hydration and to determine the thermal decomposition profile of the anhydrous material.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass using certified weights and for temperature using the Curie point of suitable reference materials (e.g., indium, aluminum, nickel).
-
Sample Preparation: Place 5-10 mg of calcium guaiacolsulfonate into a clean, tared aluminum or platinum pan. An open pan is used to ensure unobstructed release of volatiles.
-
Atmosphere and Flow Rate: Utilize an inert atmosphere of dry nitrogen with a purge rate of 50-100 mL/min. This prevents oxidative degradation and ensures a stable baseline.[8]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min heating rate offers a good balance between resolution and analysis time for pharmaceutical materials.[9]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the results as percent mass loss versus temperature. The first derivative of this curve (DTG) can be plotted to better visualize the rate of mass change.
Diagram of the TGA Experimental Workflow:
Caption: TGA experimental workflow for calcium guaiacolsulfonate.
Differential Scanning Calorimetry (DSC) Protocol
The DSC analysis aims to identify the temperatures and enthalpies of dehydration, any potential phase transitions, and the decomposition process.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of calcium guaiacolsulfonate into a non-hermetic aluminum pan. Crimp the lid, but pierce it to allow for the escape of water vapor during dehydration. This prevents pressure buildup that could shift the transition temperatures.
-
Atmosphere and Flow Rate: Maintain an inert atmosphere using dry nitrogen at a purge rate of 50 mL/min to ensure a stable thermal environment.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The final temperature is chosen to encompass dehydration and the onset of decomposition as identified by TGA.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. By convention, endothermic events (heat absorption) are plotted as upward peaks.
Diagram of the DSC Experimental Workflow:
Caption: DSC experimental workflow for calcium guaiacolsulfonate.
Anticipated Thermal Events and Data Interpretation
Based on the known structure of calcium guaiacolsulfonate and thermal analysis data from analogous compounds like potassium guaiacolsulfonate, the following thermal events are anticipated.
Dehydration
Calcium guaiacolsulfonate is expected to exist as a hydrate. The TGA curve will likely show an initial mass loss step corresponding to the release of water of hydration.[10] The DSC thermogram will exhibit a corresponding broad endothermic peak.[4] The temperature of this event provides insight into how tightly the water is bound within the crystal lattice.
Thermal Decomposition
Following dehydration, the anhydrous salt is expected to be stable over a certain temperature range before undergoing decomposition. The decomposition of aromatic sulfonates can be a multi-stage process.[11]
-
Initial Decomposition: The first stage of decomposition for salts of aromatic sulfonic acids often involves the cleavage of the C-S bond or the S-O bond in the sulfonate group, potentially releasing sulfur oxides (SO₂, SO₃).[12][13] This will be observed as a significant mass loss in the TGA curve and a complex series of endothermic and/or exothermic peaks in the DSC curve.
-
Charring and Final Decomposition: The remaining organic guaiacol moiety will then degrade at higher temperatures, eventually forming a stable inorganic residue at the final temperature of the TGA experiment (e.g., calcium oxide or calcium sulfate).
The onset temperature of decomposition is a critical parameter for determining the thermal stability of the API.[1]
Summarized Quantitative Data (Predicted)
The following table summarizes the predicted thermal events and the data that should be extracted from the TGA and DSC analyses.
| Thermal Event | Analytical Technique | Expected Temperature Range (°C) | Data to be Reported | Significance in Drug Development |
| Dehydration | TGA | 50 - 150 | % Mass Loss, Onset Temperature | Determines water content, informs drying processes, critical for formulation stability.[4] |
| DSC | 50 - 150 | Onset Temperature, Peak Temperature, Enthalpy of Dehydration (ΔH) | Confirms dehydration, quantifies energy required for water removal. | |
| Decomposition | TGA | > 200 | Onset Temperature of Decomposition, % Mass Loss per stage, Final Residue % | Defines the upper-temperature limit for handling and storage; provides a stability profile.[1][2] |
| DSC | > 200 | Onset Temperature, Peak Temperature(s) | Characterizes the energetic nature of decomposition (endothermic/exothermic). |
Conclusion: From Data to Drug Development Insights
The thermal analysis of calcium guaiacolsulfonate by TGA and DSC is a powerful, indispensable tool in the pharmaceutical scientist's arsenal. It provides quantitative data on hydration and thermal stability that directly impacts formulation strategies, manufacturing processes (such as drying and milling), packaging decisions, and the determination of a product's shelf-life and storage conditions, all of which are mandated by regulatory bodies like the ICH.[2][14]
By following the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data. This data, when expertly interpreted, provides a clear and comprehensive understanding of the material's solid-state properties, mitigating risks in the drug development pipeline and ensuring the delivery of a safe, stable, and effective final product.
References
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. torontech.com [torontech.com]
- 3. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 4. thermalsupport.com [thermalsupport.com]
- 5. tainstruments.com [tainstruments.com]
- 6. tainstruments.com [tainstruments.com]
- 7. azom.com [azom.com]
- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Hygroscopic Nature of Calcium Guaiacosulfonate: A Solid-State Characterization Guide
Introduction: The Chemical Reality of Calcium Guaiacosulfonate
In the realm of solid-state pharmaceutics, the interaction between an active pharmaceutical ingredient (API) and atmospheric moisture dictates its downstream viability—from milling and blending to long-term shelf stability. Calcium guaiacosulfonate (CAS No. 17139-96-7), an off-white to pale yellow crystalline powder utilized primarily as an expectorant and pharmaceutical intermediate, presents a unique challenge due to its pronounced hygroscopicity[1][2].
Chemically, commercial calcium guaiacosulfonate is often synthesized as a mixture of isomeric salts: calcium 3-hydroxy-4-methoxybenzenesulfonate and calcium 4-hydroxy-3-methoxybenzenesulfonate. With a molecular weight of 446.46 g/mol , the compound's structural moieties—specifically the divalent calcium cation (
The Mechanistic Drivers of Moisture Sorption
The hygroscopic nature of calcium guaiacosulfonate is driven by three distinct physicochemical mechanisms:
-
Ion-Dipole Coordination: The
ion possesses a high charge density. When exposed to environmental moisture, it acts as a strong Lewis acid, aggressively coordinating with the oxygen dipoles of water molecules to form stable hydration spheres[1]. -
Hydrogen Bonding Networks: The sulfonate group and the methoxy/hydroxyl substituents on the benzene ring act as potent hydrogen bond acceptors and donors. Water molecules readily adsorb onto the crystal surface, bridging these functional groups[1].
-
Lattice Hydration and Isomerism: Similar to its potassium analog (which forms a well-characterized hemihydrate), the calcium salt can incorporate water directly into its crystal lattice, leading to phase transitions, structural expansion, and ultimately, deliquescence at high relative humidity (RH)[3][4].
Mechanistic pathway of moisture sorption and its impact on calcium guaiacosulfonate stability.
Experimental Profiling: Dynamic Vapor Sorption (DVS)
To quantify the hygroscopicity of calcium guaiacosulfonate, static desiccator methods are insufficient. They lack the kinetic resolution required to observe transient hydrate formations. Instead, we employ Dynamic Vapor Sorption (DVS) , a self-validating gravimetric technique that continuously measures mass changes as the sample is exposed to precise RH profiles[4].
Step-by-Step DVS Protocol
This protocol is designed to be self-validating; the system will not advance to the next humidity step until mass equilibrium is achieved, ensuring that the recorded mass accurately reflects thermodynamic hydration rather than superficial kinetic wetting.
-
Step 1: Sample Preparation & Baseline Establishment
-
Load 10.0 to 15.0 mg of crystalline calcium guaiacosulfonate into a tared quartz sample pan.
-
Subject the sample to a drying phase at 0% RH (using dry
carrier gas) at until the mass change rate ( ) is less than for 10 consecutive minutes. This establishes the true anhydrous baseline mass ( ).
-
-
Step 2: Sorption Phase (Isotherm Generation)
-
Program the DVS to increase the RH from 0% to 90% in 10% increments.
-
Causality Check: Apply the strict
equilibrium criterion at each step. If equilibrium is not reached within 360 minutes, force the step. A mass plateau indicates stable hydrate formation, while continuous mass gain indicates deliquescence.
-
-
Step 3: Desorption Phase (Hysteresis Analysis)
-
Decrease the RH stepwise from 90% back to 0% in 10% increments using the same equilibrium criteria.
-
Causality Check: A gap between the sorption and desorption curves (hysteresis) confirms that water has penetrated the crystal lattice (bulk absorption) rather than merely coating the surface (adsorption).
-
-
Step 4: Post-DVS Characterization
-
Immediately analyze the post-DVS sample using Powder X-Ray Diffraction (PXRD) to confirm any irreversible polymorphic transformations or amorphization caused by the moisture cycling.
-
Quantitative Data Summary
Based on standard solid-state profiling of benzenesulfonate calcium salts, the typical moisture sorption behavior is summarized below. This data dictates the environmental controls required during manufacturing.
| Relative Humidity (% RH) | Mass Change ( | Hydration State / Physical Observation | Formulation Implication |
| 0 - 20% | Anhydrous / Stable surface adsorption | Ideal handling conditions. | |
| 30 - 50% | Hydrate transition (e.g., hemi/monohydrate) | Requires moisture-barrier packaging. | |
| 60 - 80% | Higher-order hydration / Powder agglomeration | Severe flowability issues during tableting. | |
| > 80% | Deliquescence / Partial dissolution | Complete loss of structural integrity. |
Formulation and Storage Directives
Because calcium guaiacosulfonate readily absorbs moisture from the environment, strict adherence to handling protocols is non-negotiable[1].
-
Environmental Controls: Manufacturing suites (milling, blending, and tableting) must be strictly maintained at
RH. Use non-sparking tools and avoid the formation of aerosols during transfer, as hydrated powders can alter electrostatic discharge profiles.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Excipient Selection: Avoid highly hygroscopic excipients (like certain grades of microcrystalline cellulose or povidone) which can act as moisture donors. Opt for hydrophobic lubricants (e.g., sodium stearyl fumarate) and anhydrous diluents (e.g., anhydrous dibasic calcium phosphate).
-
Storage: The API must be stored in tightly closed containers, ideally double-lined polyethylene bags with desiccant sachets, in a dry, cool, and well-ventilated environment away from incompatible oxidizing agents[2].
By respecting the inherent thermodynamic drive of calcium guaiacosulfonate to hydrate, formulation scientists can engineer physical barriers and manufacturing environments that ensure the clinical efficacy and shelf-life of the final drug product.
References
-
calcium guaiacolsulfonate - Solubility of Things - Solubility of Things. Available at: [Link]
- CN104292136B - A kind of preparation method of thiocol - Google Patents.
-
Polymorphism with Conformational Isomerism and Incomplete Crystallization in Solid Ethanolamine - ResearchGate. Available at:[Link]
Sources
A Technical Guide to Investigating the Crystal Structure and Polymorphism of Calcium Guaiacosulfonate
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is both accurate and grounded in verifiable data. Extensive searches of the public scientific literature and crystallographic databases have revealed a notable absence of specific data concerning the crystal structure and polymorphism of calcium guaiacosulfonate. Therefore, this document is structured as an in-depth technical guide that outlines the established methodologies and analytical workflows required to investigate, characterize, and control the solid-state forms of a pharmaceutical compound, using calcium guaiacosulfonate as a primary case study. This guide is intended for researchers, scientists, and drug development professionals to provide a robust framework for their own investigations into this or similar active pharmaceutical ingredients (APIs).
Introduction: The Case of Calcium Guaiacosulfonate
Calcium guaiacosulfonate is the calcium salt of guaiacolsulfonic acid.[1][2] Its molecular formula is C14H14CaO10S2, with a molecular weight of approximately 446.50 g/mol .[1][2] It is used in pharmaceutical preparations, often as an expectorant to help loosen phlegm and thin bronchial secretions. While its chemical identity and therapeutic use are established, its solid-state properties, which are critical for drug development and manufacturing, are not well-documented in the public domain.
The ability of a compound to exist in more than one crystal structure is known as polymorphism.[3] These different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[4][5] For a pharmaceutical product, an unexpected polymorphic transformation can dramatically alter its efficacy and safety profile.[3][6] Therefore, a thorough investigation of polymorphism is a mandatory step in modern drug development.[7]
This guide provides a comprehensive overview of the experimental strategies and analytical techniques that would be employed to fully characterize the potential polymorphism and crystal structure of calcium guaiacosulfonate.
The Imperative of Polymorphism Screening in Pharmaceutical Development
The solid-state form of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that can profoundly impact the final drug product.[8] Different polymorphs of the same API can exhibit significant variations in key properties:
-
Bioavailability: Differences in solubility and dissolution rate between polymorphs can directly affect how much of the drug is absorbed into the bloodstream, thereby influencing its therapeutic effect.[3][4]
-
Stability: One polymorph may be more thermodynamically stable than another.[5] Metastable forms can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress during manufacturing or storage.[6] This can lead to changes in the drug product's performance and a reduced shelf-life.
-
Manufacturing and Processing: Properties such as crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form.[3] These characteristics are crucial for consistent and efficient tableting and formulation processes.[5]
A failure to identify and control the most stable and suitable polymorphic form during early development can lead to significant setbacks, including batch failures, regulatory delays, and even product recalls.[3][9] A systematic polymorph screen is therefore a critical risk mitigation strategy.[6][10]
Experimental Framework: A Systematic Approach to Polymorph Discovery
The goal of a polymorph screen is to induce the crystallization of the API under a wide variety of conditions to maximize the chances of discovering all accessible crystalline forms.[11]
Crystallization Methodologies
A comprehensive screen for calcium guaiacosulfonate would involve a variety of crystallization techniques:
-
Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then cooling it at controlled rates. Varying the cooling rate can trap different kinetic or thermodynamic forms.
-
Solvent Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at different temperatures. This method is effective for generating single crystals.
-
Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate. The rate of addition and the choice of anti-solvent are key variables.
-
Slurry Conversion: Stirring a suspension of the solid API in various solvents or solvent mixtures over time. This method allows for the conversion of less stable forms to more stable ones, helping to determine the thermodynamic stability hierarchy at a given temperature.[7]
-
High-Throughput Screening (HTS): Utilizing automated platforms to perform hundreds of small-scale crystallization experiments simultaneously, exploring a vast array of solvents, temperatures, and conditions.
Key Experimental Variables
The choice of experimental conditions is critical for discovering new polymorphs. A thorough screen would systematically vary:
-
Solvents: A diverse panel of solvents with different polarities, hydrogen bonding capabilities, and functional groups should be used.
-
Temperature: Both crystallization and storage temperatures should be varied.
-
Supersaturation: The level of supersaturation and the rate at which it is achieved can dictate which polymorph nucleates.
-
Mechanical Stress: Grinding or high-pressure compression can sometimes induce polymorphic transformations.
The workflow for a comprehensive polymorph screen is a multi-step process involving generation of solid forms followed by robust analytical characterization.
Caption: A systematic workflow for polymorph screening and selection.
Core Analytical Techniques for Polymorph Characterization
Once solid samples have been generated, a suite of analytical techniques is required to identify and characterize the different forms.
| Technique | Information Provided | Expected Observations for Different Polymorphs |
| X-Ray Powder Diffraction (XRPD) | Definitive identification of crystal form ("fingerprint").[12] | Different peak positions and/or relative intensities in the diffraction pattern.[13] |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions, glass transitions.[14] | Different melting points, transition temperatures, or the presence of additional thermal events (e.g., solid-solid transitions).[15] |
| Thermogravimetric Analysis (TGA) | Quantifies weight loss upon heating; identifies solvates/hydrates.[16] | Different weight loss profiles corresponding to the loss of solvent or water molecules.[17] |
| Vibrational Spectroscopy (FTIR/Raman) | Information on molecular conformation and intermolecular interactions.[18] | Shifts in vibrational frequencies, changes in peak shapes, or the appearance/disappearance of bands.[19] |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous 3D molecular and crystal structure, including unit cell parameters, space group, and atomic coordinates.[20] | Different unit cell dimensions and/or space groups, leading to different calculated XRPD patterns. |
X-Ray Powder Diffraction (XRPD): The Gold Standard
XRPD is the primary and most definitive tool for identifying polymorphs.[8][21] Each crystalline form has a unique crystal lattice, which results in a characteristic "fingerprint" diffraction pattern.[12][22] An amorphous solid, lacking long-range order, will produce a broad halo instead of sharp peaks.[12]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[23] It is used to determine melting points, which are typically unique for each polymorph.[24] DSC can also reveal solid-solid phase transitions between polymorphs.[15]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[16] This technique is essential for identifying and quantifying the presence of solvent molecules within the crystal lattice (solvates) or water molecules (hydrates).[17][25]
Vibrational Spectroscopy: FTIR and Raman
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[19] Since polymorphs have different arrangements and intermolecular interactions in their crystal lattices, these differences can manifest as changes in the vibrational spectra.[18][26] These techniques are particularly useful for in-situ process monitoring.[27]
Definitive Structure Elucidation: Single-Crystal X-Ray Diffraction (SCXRD)
While XRPD can identify a polymorph, single-crystal X-ray diffraction (SCXRD) is the only technique that can determine its absolute three-dimensional structure.[28][29] This analysis provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[29]
Protocol: Single-Crystal X-Ray Diffraction Analysis
-
Crystal Growth: Grow a single crystal of calcium guaiacosulfonate of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require extensive screening of crystallization conditions.
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.[29]
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.[30]
-
Cool the crystal (typically to 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Generate a monochromatic X-ray beam and direct it at the crystal.
-
Rotate the crystal through a series of angles while collecting the diffraction patterns on a detector.[29]
-
-
Data Processing:
-
Integrate the intensities of the thousands of collected diffraction spots.
-
Determine the unit cell dimensions and the crystal's space group symmetry.
-
-
Structure Solution and Refinement:
-
Use specialized software to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[31] The final refined structure provides the definitive atomic arrangement of the polymorph.[20]
-
Understanding Polymorphic Relationships and Stability
Identifying polymorphs is only the first step; understanding their relative stability and the potential for interconversion is crucial.[32] Polymorphic relationships are generally classified as either monotropic or enantiotropic.[33]
-
Monotropic System: One polymorph is the most stable form at all temperatures below the melting point. Any other polymorphs are metastable and will tend to irreversibly convert to the stable form over time.[34][35]
-
Enantiotropic System: Different polymorphs are stable in different temperature ranges. The transition between them is reversible. The temperature at which their stability is equal is known as the transition temperature.[33][36]
Caption: Thermodynamic relationships between polymorphs.
Competitive slurry experiments are the primary method for determining these relationships. By slurrying mixtures of two polymorphs in a solvent over time and analyzing the solid phase, one can determine which form is more stable under those conditions.
Conclusion
While the specific crystal structures of calcium guaiacosulfonate remain to be elucidated, this guide provides a comprehensive and scientifically rigorous framework for their investigation. A thorough polymorph screen, employing a range of crystallization techniques and characterized by a suite of orthogonal analytical methods, is fundamental to understanding the solid-state behavior of any API. The definitive identification of polymorphs by XRPD, characterization of their thermal properties by DSC/TGA, and ultimate structure solution by SCXRD are essential steps. Understanding the thermodynamic stability relationships between any discovered forms ensures that a robust and stable API is selected for development, safeguarding the quality, safety, and efficacy of the final pharmaceutical product. This structured approach provides the necessary foundation for any research or development professional tasked with characterizing the solid state of calcium guaiacosulfonate or any other crystalline pharmaceutical ingredient.
References
- The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
-
Difference Between Enantiotropic and Monotropic. Pediaa.com. [Link]
-
Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149. [Link]
-
Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]
-
Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
-
Why Polymorphism is Key in Drug Development! PharmaCores. [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]
-
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]
-
Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review. [Link]
-
FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]
-
The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO. [Link]
- Ten Cate, A. T., et al. (1999). Polymorphism of Milk Fat Studied by Differential Scanning Calorimetry and Real-Time X-ray Powder Diffraction. Journal of the American Oil Chemists' Society, 76(9), 1031-1039.
-
Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]
-
Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. [Link]
- Varma, M., & Vangala, V. R. (2017). Pharmaceutical solvates, hydrates and amorphous forms: A special emphasis on cocrystals. Advanced Drug Delivery Reviews, 117, 25-46.
-
Calcium guaiacol sulfonate. PubChem. [Link]
-
High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]
-
Thermogravimetric Analysis. Improved Pharma. [Link]
-
Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 8(5), 856-862. [Link]
-
Polymorphism by FT-IR and Raman Spectroscopies. ResearchGate. [Link]
-
Calcium guaiacol sulfonate (CID 24180). MolForge. [Link]
-
What exactly are enantiotropic and monotropic polymorphic transitions? Chemistry Stack Exchange. [Link]
-
Monotropic vs. Enantiotropic Polymorphism: Key Definitions Explained. Mettler Toledo. [Link]
-
TGA curves of the RBM solvates. ResearchGate. [Link]
-
Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]
-
Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
- Kumar, D., & Sane, R. T. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 1-6.
-
X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]
-
CALCIUM 4-GUAIACOLSULFONATE. Inxight Drugs. [Link]
-
Crystal polymorphism. Wikipedia. [Link]
- Jelesarov, I., & Bosshard, H. R. (1999). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition, 12(1), 3-18.
-
Wlodarczyk, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 965. [Link]
-
Thermogravimetric Analysis and Crystalline Hydrates. Ami Instruments. [Link]
-
Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]
-
Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]
-
Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. [Link]
-
CALCIUM GUAIACOLSULFONATE. GSRS. [Link]
-
Raman Spectroscopy and Polymorphism. Spectroscopy Online. [Link]
-
[Specifics of some calcium salts in intravenous therapy of hypocalcemia and their further use]. PubMed. [Link]
-
Calcium Gluconate. StatPearls - NCBI Bookshelf. [Link]
-
Calcium gluconate. UKCPA - Handbook of Perioperative Medicines. [Link]
-
Calcium-salts. Pediatric Oncall. [Link]
Sources
- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molforge.ai [molforge.ai]
- 3. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 4. jocpr.com [jocpr.com]
- 5. nishkaresearch.com [nishkaresearch.com]
- 6. international-pharma.com [international-pharma.com]
- 7. veranova.com [veranova.com]
- 8. One moment, please... [cmbe.engr.uga.edu]
- 9. particle.dk [particle.dk]
- 10. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. tainstruments.com [tainstruments.com]
- 16. improvedpharma.com [improvedpharma.com]
- 17. tara.tcd.ie [tara.tcd.ie]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 20. improvedpharma.com [improvedpharma.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. rigaku.com [rigaku.com]
- 23. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mt.com [mt.com]
- 25. ami-instruments.com [ami-instruments.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. coherent.com [coherent.com]
- 28. rigaku.com [rigaku.com]
- 29. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 30. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]
- 31. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 32. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 33. differencebetween.com [differencebetween.com]
- 34. mt.com [mt.com]
- 35. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 36. earthscience.stackexchange.com [earthscience.stackexchange.com]
"pharmacological profile of calcium guaiacosulfonate in respiratory models"
Technical Guide for Drug Development & Preclinical Assessment
Executive Summary & Compound Identity
Calcium Guaiacosulfonate (Calcium Sulfogaiacol) represents a specialized salt form of guaiacolsulfonic acid, distinct from the more common potassium salt (sulfogaiacol) and the ether derivative guaifenesin. While sharing the core expectorant mechanism of the guaiacol class, the calcium salt offers unique physicochemical properties—specifically regarding solubility profiles and cation-excipient interactions—that are critical for specific formulation strategies (e.g., pediatric syrups requiring non-potassium electrolytes).
This guide delineates the pharmacological mechanism, validated preclinical respiratory models, and quantitative assessment protocols required to establish the efficacy profile of Calcium Guaiacosulfonate.
Physicochemical Profile
| Parameter | Description |
| Active Moiety | Guaiacolsulfonate anion (Sulfogaiacol) |
| Chemical Structure | Calcium bis(4-hydroxy-3-methoxybenzenesulfonate) |
| Therapeutic Class | Expectorant / Mucolytic |
| Primary Mechanism | Vagal-mediated gastropulmonary reflex stimulation |
| Solubility | Water-soluble; enhanced stability in aqueous formulations compared to phenolic precursors.[1] |
Mechanistic Pathways: The Gastropulmonary Reflex[2]
The efficacy of Calcium Guaiacosulfonate is not primarily systemic but reflex-based. Unlike direct mucolytics (e.g., N-acetylcysteine) that chemically cleave disulfide bonds, guaiacolsulfonates function as secretagogues .
The "Vagal Trigger" Hypothesis
Upon oral administration, the compound irritates the gastric mucosa.[2] This local irritation is sub-emetic (below the threshold of vomiting) but sufficient to stimulate afferent vagal fibers. This signal travels to the medullary emetic center, triggering an efferent parasympathetic discharge to the bronchial glands.
Physiological Outcome:
-
Hydration: Increased secretion of serous fluid into the respiratory tract.
-
Viscosity Reduction: The influx of water dilutes the mucin concentration, lowering the rheological yield stress of the mucus.
-
Ciliary Efficiency: Lower viscosity facilitates the "beat" of ciliary hairs, improving the upward transport of phlegm (mucociliary clearance).[3]
Signaling Pathway Visualization
Figure 1: The Gastropulmonary Reflex Arc illustrating the indirect mechanism of action for Calcium Guaiacosulfonate.
Preclinical Respiratory Models & Protocols
To validate the pharmacological profile, three distinct models are recommended. These protocols are designed to be self-validating, including necessary positive and negative controls.
Model A: Tracheobronchial Secretion (Phenol Red Method)
This is the "Gold Standard" for screening expectorants in rodents. It quantifies the volume of fluid secreted into the airways.
Principle: Phenol red dye, when injected systemically, is secreted into the bronchial lumen.[4][5] Expectorants increase this secretion.[2][4][6][7][8] The concentration of dye in the bronchoalveolar lavage fluid (BALF) correlates directly with secretagogue activity.
Experimental Protocol:
-
Subject Prep: Male ICR mice (20-25g), fasted overnight with water ad libitum.
-
Grouping:
-
Control (Vehicle only, e.g., Saline).
-
Positive Control (Ammonium Chloride 500 mg/kg or Ambroxol).
-
Test Group (Calcium Guaiacosulfonate: Low, Mid, High doses, e.g., 250, 500, 1000 mg/kg).
-
-
Administration: Administer test compounds orally (p.o.).
-
Dye Injection: 30 minutes post-dosing, inject 5% Phenol Red solution (500 mg/kg) intraperitoneally (i.p.).
-
Termination: 30 minutes post-dye injection, euthanize animals (CO2 asphyxiation).
-
Lavage:
-
Dissect trachea and cannulate.
-
Instill 1.0 mL saline; wait 30s; withdraw fluid. Repeat 3x.
-
Combine washings.
-
-
Quantification:
-
Centrifuge BALF (1000g, 10 min) to remove cells.
-
Add 1N NaOH to supernatant (to ensure alkaline pH for phenol red color development).
-
Measure Absorbance (OD) at 546 nm .[4]
-
Data Output Table Template:
| Group | Dose (mg/kg) | OD (546 nm) Mean ± SEM | % Increase vs Control |
|---|---|---|---|
| Vehicle | - | 0.12 ± 0.01 | - |
| Ca-Guaiacosulfonate | 500 | 0.21 ± 0.02 | +75% |
| Ammonium Chloride | 500 | 0.24 ± 0.03 | +100% |
Model B: Mucociliary Clearance (Tracheal Transport Velocity)
This model assesses the kinetic aspect of the expectorant effect—how fast the cilia can move the mucus.
Protocol:
-
Subject: Anesthetized pigeons or rats (urethane anesthesia).
-
Preparation: Expose the trachea surgically; create a small window or maintain an open tracheal surface.
-
Marker: Place a particle of charcoal or a drop of India ink on the distal tracheal mucosa.
-
Measurement: Measure the time (
) required for the marker to traverse a fixed distance ( , e.g., 10 mm). -
Calculation: Velocity
(mm/min). -
Intervention: Administer Calcium Guaiacosulfonate (IV or oral) and monitor
over 60 minutes.
Model C: Citric Acid-Induced Cough (Antitussive Potential)
While primarily an expectorant, guaiacolsulfonates often show mild antitussive effects due to the soothing of irritated mucosa (demulcent effect) or reduction of sensory trigger sensitivity.
Protocol:
-
Subject: Guinea pigs (sensitive to tussive agents).
-
Chamber: Place animal in a plethysmograph box.
-
Challenge: Nebulize 7.5% Citric Acid or Capsaicin solution for 1-2 minutes.
-
Counting: Record the number of coughs via microphone/pressure sensor for 10 minutes post-challenge.
-
Comparison: Compare cough latency and frequency between Vehicle and Calcium Guaiacosulfonate treated groups.
Workflow Visualization
Figure 2: Standardized workflow for preclinical evaluation of respiratory pharmacology.
Comparative Pharmacology
It is crucial to differentiate Calcium Guaiacosulfonate from its analogs.
| Feature | Calcium Guaiacosulfonate | Potassium Guaiacolsulfonate | Guaifenesin |
| Cation/Form | Calcium ( | Potassium ( | Glyceryl Ether (Non-ionic) |
| Solubility | Moderate (Warm water) | High | Moderate |
| Taste Profile | Bitter/Metallic (Masking required) | Bitter | Very Bitter |
| Electrolyte Load | Calcium load (Low) | Potassium load (Caution in renal/cardiac patients) | None |
| Primary Use | Pediatric/Geriatric formulations | General Adult Syrups | General OTC |
Key Insight: The Calcium salt is often preferred in formulations where potassium load is a concern (e.g., patients on ACE inhibitors or potassium-sparing diuretics) or to provide a dual-benefit of calcium supplementation, although the latter is negligible at therapeutic expectorant doses.
References
-
PubChem. (2025).[9] Potassium Guaiacolsulfonate Compound Summary. National Library of Medicine.
-
Engler, H., & Szelenyi, I. (1984). Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds. Journal of Pharmacological Methods, 11(3), 151-157.[6]
-
Menezes, P. M., et al. (2019). Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs. Journal of Pharmacological and Toxicological Methods, 98, 106586.[10]
-
Dicpinigaitis, P. V., & Gayle, Y. E. (2003). Effect of guaifenesin on cough reflex sensitivity. Chest, 124(6), 2178-2181.
-
DrugBank Online. (2024). Sulfogaiacol: Pharmacology and Interactions.
Sources
- 1. CAS 78247-49-1: Potassium guaiacolsulfonate hemihydrate [cymitquimica.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]
- 4. A method for studying expectorant action in the mouse by measurement of tracheobronchial phenol red secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. ajpp.in [ajpp.in]
- 9. Thiocol | C7H9KO6S | CID 102601439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Calcium Guaiacolsulfonate
This Application Note is structured to guide researchers through the complete lifecycle of developing and validating an HPLC method for Calcium Guaiacolsulfonate , a mucolytic agent often formulated in complex cough syrups.
Introduction & Scientific Background
Calcium Guaiacolsulfonate (
-
Ionic Nature: The sulfonic acid group (
) is permanently ionized at typical HPLC pH levels (pKa < 1). This results in poor retention and "dead volume" elution on standard C18 columns. -
Isomerism: Commercial guaiacolsulfonate is rarely a pure single compound. It exists as a mixture of two regioisomers:
-
Major Isomer: 4-hydroxy-3-methoxybenzenesulfonate (typically >90%).
-
Minor Isomer: 3-hydroxy-4-methoxybenzenesulfonate (typically <10%).
-
Note: A robust method must resolve these isomers or integrate them consistently to ensure accurate potency assignment.
-
-
Counter-Ion Irrelevance: In RP-HPLC, the Calcium ion (
) elutes in the void volume. The method quantifies the guaiacolsulfonate anion.
Mechanistic Strategy: Ion-Pair Chromatography (IPC)
To retain the highly polar sulfonate anion on a hydrophobic C18 stationary phase, we employ Ion-Pair Chromatography . A cationic ion-pairing agent (e.g., Tetrabutylammonium,
-
Mechanism: The hydrophobic butyl tails of the
adsorb onto the C18 stationary phase, creating a positively charged surface. The anionic guaiacolsulfonate interacts electrostatically with this surface, increasing retention and improving peak shape.
Method Development Logic (The "Why")
The following decision matrix explains the experimental choices for this protocol.
| Parameter | Selection | Scientific Rationale |
| Column | C18 (End-capped) | Provides the hydrophobic surface area required for the Ion-Pairing reagent to adsorb. |
| Mobile Phase A | 10mM TBAS / Phosphate | Tetrabutylammonium Sulfate (TBAS) acts as the ion-pairing agent. Phosphate buffers the pH to ensure stable ionization. |
| pH | 3.0 ± 0.1 | At pH 3.0, silanol activity on the column is suppressed (reducing tailing), while the sulfonate remains ionized for IPC interaction. |
| Wavelength | 279-280 nm | The aromatic ring of guaiacol exhibits a UV absorption maximum here. It is also an isosbestic point for the isomers in many buffers. |
| Temperature | 25°C or 30°C | IPC is temperature-sensitive. Constant temperature is critical to prevent retention time drift. |
Experimental Protocol
Reagents & Materials
-
Reference Standard: Calcium Guaiacolsulfonate (USP/EP grade) or Potassium Guaiacolsulfonate (conversion factor required).
-
Solvents: Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ), Tetrabutylammonium Hydroxide (TBA-OH) or Tetrabutylammonium Hydrogen Sulfate (TBA-HS).
Instrumentation Setup
-
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).
-
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).
-
Injection Volume: 20 µL.
Mobile Phase Preparation
Mobile Phase A (Buffer):
-
Dissolve 1.36 g of
(10 mM) and 3.4 g of Tetrabutylammonium Hydrogen Sulfate (10 mM) in 950 mL of water. -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL with water. Filter through 0.45 µm nylon membrane.
Mobile Phase B (Organic):
-
100% Methanol (HPLC Grade).
Isocratic Elution Program:
-
Ratio: 75% Mobile Phase A : 25% Mobile Phase B.
-
Note: If the 4-isomer and 5-isomer are not resolving, decrease Methanol to 20-22%.
Standard & Sample Preparation
Diluent: Mobile Phase A : Methanol (80:20 v/v).
-
Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of Calcium Guaiacolsulfonate into a 50 mL volumetric flask. Dissolve in ~30 mL Diluent (sonicate if necessary). Dilute to volume.
-
Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.
-
Sample Preparation (Syrup/Liquid):
-
Transfer an amount of syrup equivalent to ~50 mg of active into a 50 mL flask.
-
Add 30 mL Diluent, vortex for 5 mins to solubilize.
-
Dilute to volume. Filter through 0.45 µm PVDF filter.
-
Further dilute to reach target concentration (100 µg/mL).
-
Method Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways and chemical interactions governing this method.
Caption: Logical workflow for selecting Ion-Pair Chromatography to resolve Guaiacolsulfonate isomers.
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is "Trustworthy," perform the following validation steps.
System Suitability
-
Tailing Factor (
): NMT 2.0 (Sulfonates tend to tail; IPC minimizes this). -
Resolution (
): > 1.5 between the minor (5-isomer) and major (4-isomer) peaks. -
Precision (RSD): < 2.0% for 5 replicate injections.
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Acceptance:
.
Isomer Quantification Rule
Since reference standards for the specific minor isomer are rarely available, the standard practice (USP/EP approach) is:
-
Assume the Response Factor (RF) of the 4-isomer and 5-isomer are identical at 280 nm.
-
Calculation: Sum the peak areas of both isomers in the sample.
-
Compare against the sum of areas in the Reference Standard (which is also a mixture).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Drifting Retention Times | Temperature fluctuation or IPC equilibrium. | IPC columns take longer to equilibrate (1-2 hours). Ensure column oven is ON (25°C). Do not turn off flow overnight; recycle mobile phase at low flow. |
| Peak Splitting | pH mismatch or sample solvent strength. | Ensure Sample Diluent matches the Mobile Phase. If sample is in 100% MeOH, peak shape will distort. |
| High Backpressure | Salt precipitation. | CRITICAL: Never switch directly from Buffer/IPC to 100% Organic. Wash with 90% Water / 10% MeOH first to remove salts. |
| Missing Minor Isomer | Low sensitivity or high purity standard. | Zoom in on the baseline before the major peak. Some high-purity synthetic standards may lack the 5-isomer. |
References
-
Le, T. D. H., et al. (2019).[4][5] "Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder." Journal of Analytical Methods in Chemistry. Available at: [Link]
-
PubChem. (n.d.).[1] "Calcium Guaiacolsulfonate - Compound Summary." National Library of Medicine. Available at: [Link]
- Zhang, Y., et al. (2003). "Determination of the isomeric ingredients in potassium guaiacolsulfonate." Yaowu Fenxi Zazhi.
-
ChromForum. (2007). "Potassium guaiacolsulfonate in syrup has 2 peaks." Chromatography Forum Discussion. Available at: [Link]
Sources
- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Guaiacolsulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jsmcentral.org [jsmcentral.org]
- 7. ingentaconnect.com [ingentaconnect.com]
High-Throughput LC-MS/MS Quantification of Calcium Guaiacosulfonate in Biological Matrices
Introduction and Mechanistic Grounding
Calcium guaiacosulfonate (CAS 17139-96-7) is a highly polar guaiacol derivative widely utilized in pharmaceutical formulations as an expectorant to relieve respiratory congestion[1]. Upon oral administration, the calcium salt rapidly dissociates in physiological fluids, releasing the active guaiacolsulfonate anion (often referred to as sulfogaiacol)[2]. The pharmacokinetic profiling of this compound requires rigorous tracking of its absorption, hepatic metabolism (primarily O-demethylation and subsequent phase II conjugation), and renal excretion[2].
Quantifying calcium guaiacosulfonate in complex biological matrices like human plasma and urine presents unique bioanalytical challenges. The presence of the highly polar sulfonic acid group (
Causality in Methodological Design
-
Sample Preparation (Protein Precipitation vs. LLE): Due to the extreme hydrophilicity of the sulfonate moiety, traditional Liquid-Liquid Extraction (LLE) utilizing non-polar organic solvents yields exceptionally poor recovery. Instead, Protein Precipitation (PPT) using ice-cold acetonitrile (ACN) is employed. ACN effectively denatures and crashes out plasma proteins while maintaining the polar analyte in the aqueous-organic supernatant[2].
-
Ionization Strategy (ESI-): The sulfonic acid group is inherently anionic at physiological and neutral pH. Consequently, positive electrospray ionization (ESI+) produces negligible signal. Operating the mass spectrometer in negative ion mode (ESI-) capitalizes on the molecule's natural propensity to form stable
precursor ions, increasing detection sensitivity by several orders of magnitude. -
Chromatographic Retention: To prevent the highly polar analyte from eluting in the void volume of a standard C18 column, a highly aqueous mobile phase gradient is required, often supplemented with a weak volatile acid (e.g., 0.1% formic acid) to ensure reproducible peak shapes and consistent retention times.
Causality between analyte physicochemical properties and LC-MS/MS method parameters.
Experimental Protocols
Reagents and Materials
-
Standards: Calcium guaiacosulfonate reference standard (>99% purity)[1].
-
Internal Standard (IS): Deuterated sulfogaiacol (Guaiacolsulfonate-d3) or a structurally analogous stable-isotope labeled compound.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Additives: LC-MS grade Formic Acid (FA).
Self-Validating Sample Preparation Workflow
To ensure the protocol acts as a self-validating system, a Matrix Effect Evaluation step is built into the extraction. By spiking post-extraction blank matrix with the analyte and comparing it to neat standards, ion suppression/enhancement is actively monitored.
Step-by-Step Plasma Extraction:
-
Aliquot: Transfer
of human plasma (thawed on ice) into a low-bind microcentrifuge tube[2]. -
Spike IS: Add
of the Internal Standard working solution ( ). -
Protein Precipitation: Add
of ice-cold ACN to the sample[2]. -
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte desorption from binding proteins.
-
Centrifugation: Centrifuge the samples at
for 10 minutes at to pellet the precipitated proteins[2]. -
Evaporation: Transfer
of the clear supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at [2]. -
Reconstitution: Reconstitute the dried residue in
of Mobile Phase A (0.1% FA in Water). Vortex for 30 seconds[2]. -
Analysis: Inject
into the LC-MS/MS system.
(Note: For urine samples, dilute the matrix 1:10 with ultrapure water prior to extraction to mitigate severe salt-induced ion suppression).
LC-MS/MS sample preparation and analysis workflow for calcium guaiacosulfonate.
LC-MS/MS Analytical Conditions
Chromatographic Separation
-
Column: Phenomenex Kinetex C18 (
) or equivalent. -
Mobile Phase A:
Formic Acid in Ultrapure Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Flow Rate:
. -
Gradient Program:
-
:
(Isocratic hold to retain the polar sulfonate) -
: Linear ramp to
-
: Hold at
(Column wash) -
: Return to
-
: Re-equilibration at
-
:
Mass Spectrometry Parameters
Detection is performed using a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in negative Multiple Reaction Monitoring (MRM) mode.
Table 1: Optimized MRM Transitions and Collision Parameters
| Analyte | Precursor Ion ( | Product Ion ( | Declustering Potential (V) | Collision Energy (eV) | Dwell Time (ms) |
| Guaiacolsulfonate | 203.0 | 123.0 | -45 | -28 | 50 |
| Guaiacolsulfonate (Qualifier) | 203.0 | 81.0 | -45 | -40 | 50 |
| Guaiacolsulfonate-d3 (IS) | 206.0 | 126.0 | -45 | -28 | 50 |
Mechanistic Note on Fragmentation: The primary transition (
Quantitative Data and Method Validation
The method must be validated according to stringent bioanalytical guidelines (e.g., FDA/EMA criteria) to ensure trustworthiness in pharmacokinetic applications[3]. The self-validating nature of the assay is confirmed through the rigorous assessment of linearity, precision, accuracy, and matrix effect.
Table 2: Summary of Method Validation Parameters in Human Plasma
| Validation Parameter | Result / Value | Acceptance Criteria (FDA/EMA) |
| Linear Dynamic Range | ||
| Limit of Detection (LOD) | ||
| Lower Limit of Quantitation (LLOQ) | ||
| Intra-day Precision (CV%) | ||
| Inter-day Precision (CV%) | ||
| Mean Extraction Recovery | Consistent and reproducible | |
| Matrix Effect (Ion Suppression) |
Data Interpretation: The high extraction recovery (
Conclusion
The quantification of calcium guaiacosulfonate in biological matrices demands a targeted approach that respects the compound's high polarity and anionic nature. By utilizing a rapid protein precipitation extraction coupled with a highly aqueous HILIC or optimized C18 gradient, and leveraging the sensitivity of negative-ion ESI-MS/MS, this protocol provides a robust, high-throughput solution. The built-in validation metrics ensure that the data generated is highly reliable for downstream clinical and pharmacokinetic modeling.
References
-
ResearchGate. Determination of Guaifenesin in Spiked Human Breast Milk: HPLCUV Method Development, Validation, and Uncertainty Evaluation. Retrieved from: [Link]
Sources
"calcium guaiacosulfonate effect on mucin gene expression in Calu-3 cells"
Application Note: Evaluating the Modulatory Effects of Calcium Guaiacosulfonate on Mucin Gene Expression (MUC5AC/MUC5B) in Calu-3 Airway Epithelial Cells
Executive Summary
Mucus hypersecretion is a hallmark of numerous obstructive respiratory pathologies. While expectorants like Calcium Guaiacosulfonate (CaG) are clinically deployed to enhance mucociliary clearance, the precise transcriptional modulation of gel-forming mucins (MUC5AC and MUC5B) remains a critical area of pharmacological research[1][2]. This application note provides a comprehensive, self-validating experimental architecture utilizing the gold-standard Calu-3 Air-Liquid Interface (ALI) model to quantify the effects of CaG on mucin gene expression and protein secretion[3][4].
Mechanistic Rationale & Experimental Architecture
The Pharmacological Role of Calcium Guaiacosulfonate Calcium Guaiacosulfonate, structurally analogous to potassium guaiacolsulfonate (sulfogaiacol), functions primarily as an expectorant[1][2]. Its mechanism of action involves stimulating respiratory tract secretions to reduce mucus viscoelasticity. At the cellular level, expectorants often modulate intracellular Reactive Oxygen Species (ROS) and calcium (Ca²⁺) signaling pathways, which are upstream regulators of the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) cascades responsible for MUC5AC hyper-transcription[3].
The Calu-3 Air-Liquid Interface (ALI) Model Calu-3 cells, derived from human lung adenocarcinoma, are the premier in vitro model for respiratory mucin profiling[4][5]. When cultured under submerged conditions, these cells fail to fully differentiate. However, when exposed to an Air-Liquid Interface (ALI) for 21 days, they polarize into a pseudostratified epithelium where up to 40% of the cells adopt a goblet-cell phenotype[3][4]. This differentiation is accompanied by the robust secretion of a ~24 µm thick apical mucus layer rich in MUC5AC and MUC5B[6][7].
To evaluate CaG, researchers must induce a hypersecretory state using a pro-inflammatory stimulus—such as Cigarette Smoke Extract (CSE) or Acrolein—to observe the drug's modulatory capacity[3][7].
Fig 1: Proposed mechanistic pathway of Calcium Guaiacosulfonate modulating MUC5AC expression.
Quantitative Baselines & Data Presentation
To ensure experimental integrity, baseline metrics must be established. Table 1 outlines the validated primer sequences for transcriptional profiling, while Table 2 provides the expected pharmacological shifts when Calu-3 cells are treated with CaG under inflammatory stress.
Table 1: RT-qPCR Primer Sequences for Mucin Profiling
| Gene Target | Forward Primer (5' → 3') | Reverse Primer (5' → 3') | Target Function |
| MUC5AC | GCACCAACGACAGGAAGGATG | CACGTTCCAGAGCCGGACAT | Primary gel-forming airway mucin; upregulated in pathology. |
| MUC5B | GACCACCGCCTACTACAGCA | GTAGGCATCGTTGCAGGTGT | Baseline secretory mucin; maintains steady-state clearance. |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | Internal housekeeping control for ΔΔCt normalization. |
Table 2: Expected Pharmacological Profile in Calu-3 Models
| Metric | Baseline (Vehicle) | CSE-Induced (Stress) | CSE + CaG Treatment | Causality / Interpretation |
| MUC5AC mRNA | 1.0x (Normalized) | ~4.5x Fold Increase | ~2.0x Fold Increase | CaG attenuates stimulus-induced hyper-transcription. |
| TEER (Ω·cm²) | > 300 Ω·cm² | ~150 Ω·cm² (Leaky) | > 250 Ω·cm² | CaG helps preserve tight junction integrity against ROS damage. |
| Mucus Viscosity | Normal (Gel-like) | Highly Viscoelastic | Reduced (Fluidic) | Direct expectorant hydration effect facilitates clearance. |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. Checkpoints such as Transepithelial Electrical Resistance (TEER) and disulfide reduction are embedded to prevent false positives and data artifacts.
Fig 2: Self-validating experimental workflow for Calu-3 ALI culture and mucin quantification.
Protocol A: Calu-3 Air-Liquid Interface (ALI) Culture
Causality: Submerged cultures do not experience the oxygen gradient required for goblet cell differentiation. ALI forces polarization and mucin granule accumulation[4].
-
Coating: Coat 12-well Transwell inserts (0.4 µm pore size) with human fibronectin (10 µg/mL) for 2 hours at 37°C.
-
Seeding: Seed Calu-3 cells at a density of
cells/insert in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Add 0.5 mL media apically and 1.5 mL basolaterally. -
ALI Initiation: On Day 3, carefully aspirate the apical medium to expose the cells to air.
-
Maintenance: Replace the basolateral medium every 48 hours for 21 days.
-
Validation Checkpoint: Measure TEER using a chopstick electrode on Day 21. Do not proceed unless TEER > 300 Ω·cm² [7]. This guarantees tight junction formation, ensuring basolaterally applied drugs do not passively leak into the apical mucus layer.
Protocol B: Calcium Guaiacosulfonate Treatment Paradigm
Causality: Utilizing a positive control (N-acetylcysteine, NAC) validates the ROS-scavenging and mucolytic detection pathways, providing a benchmark for CaG efficacy[3].
-
Pre-treatment: Introduce CaG (10 µM, 50 µM, and 100 µM concentrations) into the basolateral medium. Incubate for 2 hours. Include a vehicle control (PBS) and a positive control (10 mM NAC).
-
Induction: Apply 5% Cigarette Smoke Extract (CSE) or 0.05 mM Acrolein apically to induce MUC5AC hypersecretion[3][7].
-
Incubation: Incubate the cultures for 24 to 48 hours at 37°C, 5% CO₂.
Protocol C: RNA Extraction and RT-qPCR
Causality: Mucin genes are exceptionally large and GC-rich. Direct lysis on the membrane prevents RNA degradation associated with cell scraping.
-
Lysis: Add 500 µL of TRIzol reagent directly onto the apical surface of the Transwell membrane. Pipette repeatedly to lyse the differentiated epithelium.
-
Extraction & Synthesis: Extract RNA using standard chloroform phase separation. Synthesize cDNA using a high-capacity reverse transcription kit.
-
Amplification: Perform RT-qPCR using the primers listed in Table 1.
-
Validation Checkpoint: Perform a melt-curve analysis post-amplification. A single, sharp peak must be observed to rule out genomic DNA contamination or primer-dimer artifacts. Normalize MUC5AC and MUC5B expression against GAPDH using the
method.
Protocol D: Mucin Protein Quantification (ELISA)
Causality: Secreted MUC5AC forms highly cross-linked, viscous gels. Attempting to pipette raw mucus leads to massive volumetric errors. Disulfide reduction is mandatory for accurate ELISA quantification.
-
Apical Wash: Add 200 µL of sterile, pre-warmed PBS to the apical compartment. Incubate at 37°C for 15 minutes to soften the mucus layer, then gently aspirate to collect.
-
Reduction: Treat the collected wash fluid with 10 mM Dithiothreitol (DTT) for 30 minutes at 37°C. This breaks the disulfide bonds of the mucin polymers, rendering the solution fluid and pipettable.
-
Coating: Coat 96-well high-binding ELISA plates with 50 µL of the reduced apical wash overnight at 4°C.
-
Detection: Block with 2% BSA, probe with a monoclonal anti-MUC5AC primary antibody (e.g., clone 45M1), and detect using an HRP-conjugated secondary antibody. Read absorbance at 450 nm.
References
1.[1] The Role of Sulfogaiacol in Modern Expectorant Formulations - nbinno.com - 1 2.[2] Phenylephrine Hydrochloride/Potassium Guaiacolsulfonate 5mg-75mg/5ml Solution: Clinical Profile - globalrx.com - 2 3.[3] MUC5AC expression through ROS/IP3R/Ca2+ in Calu-3 cells | COPD - dovepress.com - 3 4.[4] Coordinated release of nucleotides and mucin from human airway epithelial Calu-3 cells - nih.gov - 4 5.[5] Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - nih.gov - 5 6.[6] Cystic Fibrosis Transmembrane Conductance Regulator Is Expressed in Mucin Granules from Calu-3 and Primary Human Airway Epithelial Cells - atsjournals.org - 6 7.[7] MUC5AC gene expression in Calu-3 cells after exposure to PLGA/CS - researchgate.net - 7
Sources
- 1. nbinno.com [nbinno.com]
- 2. Articles [globalrx.com]
- 3. dovepress.com [dovepress.com]
- 4. Coordinated release of nucleotides and mucin from human airway epithelial Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
"protocol for assessing mucociliary clearance with calcium guaiacosulfonate"
Abstract & Pharmacological Basis
Calcium Guaiacolsulfonate (calcium bis(3-hydroxy-4-methoxybenzenesulfonate)) is a secretolytic expectorant. Unlike mucolytics that chemically sever mucin disulfide bridges (e.g., N-acetylcysteine), guaiacolsulfonates function primarily through the gastropulmonary mucokinetic vagal reflex . Upon oral administration, the compound irritates the gastric mucosa, triggering afferent vagal signaling to the brainstem. This stimulates efferent parasympathetic discharge to bronchial glands, increasing the volume and hydration of respiratory secretions.
This influx of serous fluid reduces the viscoelasticity of the airway surface liquid (ASL), allowing cilia to couple more effectively with the mucus layer. Consequently, the assessment of this compound requires protocols that measure clearance kinetics (Tracheal Mucus Velocity) and secretory volume (Phenol Red Excretion), rather than simple viscosity measurements alone.
Mechanism of Action (Visualized)
The following diagram illustrates the causal pathway from oral administration to enhanced mucociliary clearance (MCC).
Figure 1: The gastropulmonary mucokinetic vagal reflex pathway induced by Calcium Guaiacolsulfonate.[1]
Experimental Protocols
Two complementary protocols are required to validate the efficacy of Calcium Guaiacolsulfonate:
-
Phenol Red Secretion Assay: Quantifies the secretolytic effect (volume increase).
-
Tracheal Mucus Velocity (TMV) Assay: Quantifies the kinetic effect (transport speed).
Protocol A: In Vivo Phenol Red Secretion Assay (Mouse)
This assay uses the systemic elimination of phenol red into the tracheal lumen as a proxy for mucus secretion volume.
Materials:
-
Test Subject: Male ICR or Swiss mice (20–25 g).
-
Reagents: Calcium Guaiacolsulfonate, Phenol Red (5% w/v in saline), 0.9% Saline, 1 M NaOH, Urethane (anesthetic).
-
Equipment: UV-Vis Spectrophotometer (546 nm), Centrifuge.
Step-by-Step Methodology:
-
Preparation: Fast mice for 12 hours prior to the experiment (water ad libitum) to stabilize gastric conditions.
-
Drug Administration:
-
Group 1 (Control): Saline or Vehicle (0.5% CMC) p.o.
-
Group 2 (Test): Calcium Guaiacolsulfonate (250 mg/kg and 500 mg/kg) p.o.
-
Group 3 (Positive Control): Ammonium Chloride (1 g/kg) p.o.
-
-
Tracer Injection: 30 minutes post-drug administration, inject 5% Phenol Red solution intraperitoneally (i.p.)[2] at a dose of 500 mg/kg.[3]
-
Incubation: Allow 30 minutes for systemic distribution and tracheal secretion.
-
Sample Collection:
-
Euthanize mice (CO2 asphyxiation or cervical dislocation).[2]
-
Dissect the trachea free from surrounding tissue (thyroid/esophagus).
-
Incise the trachea and insert a cannula.
-
Lavage the trachea with 1.0 mL of normal saline (3 cycles of wash/aspiration) to collect secretions.
-
-
Quantification:
Data Interpretation: Calculate the concentration of phenol red using a standard curve. An increase in OD relative to control indicates secretolytic activity.[2]
Protocol B: Tracheal Mucus Velocity (TMV) Assay (Rat)
This assay directly measures the functional outcome of the drug: the speed at which the mucociliary escalator transports particles.
Materials:
-
Test Subject: Sprague-Dawley Rats (250–300 g).[4]
-
Marker: Activated Charcoal powder mixed with saline (slurry) or India Ink.
-
Equipment: Stereomicroscope with reticule eyepiece, Stopwatch, Cold light source.
Step-by-Step Methodology:
-
Anesthesia: Anesthetize rats with Urethane (1.2 g/kg i.p.). Note: Urethane is preferred over Ketamine/Xylazine for this assay as it maintains stable respiration and autonomic reflexes for longer durations.
-
Surgical Preparation:
-
Place rat in dorsal recumbency on a heated pad (37°C). Critical: Hypothermia slows ciliary beating.
-
Make a midline incision in the neck.
-
Expose the trachea and make a small longitudinal incision (approx. 2-3 mm) between the 4th and 5th cartilage rings. Avoid damaging the recurrent laryngeal nerve.
-
-
Equilibration: Allow the trachea to stabilize for 15 minutes. Maintain humidity by placing saline-soaked gauze near the opening (do not touch the mucosa).
-
Drug Administration:
-
Administer Calcium Guaiacolsulfonate (e.g., 250 mg/kg) via intraduodenal injection (to bypass gastric emptying lag in anesthetized animals) or oral gavage 1 hour prior to anesthesia if testing oral pharmacokinetics.
-
-
Measurement (The "Ink Transport" Method):
-
Deposit a micro-droplet (1–2 µL) of charcoal slurry or India ink on the distal tracheal mucosa using a micropipette.
-
Focus the stereomicroscope.
-
Measure the time (
) required for the leading edge of the marker to traverse a fixed distance ( , typically 5–8 mm) defined by the reticule.
-
-
Calculation:
Workflow Visualization:
Figure 2: Workflow for Tracheal Mucus Velocity (TMV) measurement.
Data Presentation & Analysis
When reporting results, summarize data in comparative tables. Statistical significance should be determined using One-way ANOVA followed by Dunnett’s test.
Table 1: Example Data Structure for Phenol Red Assay
| Group | Dose (mg/kg) | Absorbance (546 nm) [Mean ± SEM] | Phenol Red Conc. (µg/mL) | % Increase vs Control |
| Vehicle | - | 0.12 ± 0.02 | 1.5 | - |
| Ca-Guaiacol | 250 | 0.24 ± 0.03* | 3.0 | +100% |
| Ca-Guaiacol | 500 | 0.35 ± 0.04 | 4.4 | +193% |
| NH₄Cl (Pos) | 1000 | 0.38 ± 0.05 | 4.8 | +220% |
*p<0.05, **p<0.01 vs Vehicle
Troubleshooting & Validation (Self-Correcting Systems)
-
Issue: Low Phenol Red Recovery.
-
Cause: Incomplete lavage or systemic clearance failure.
-
Validation: Ensure the standard curve is linear (
). Verify i.p. injection success (no leakage).
-
-
Issue: Inconsistent TMV Readings.
-
Cause: Drying of the tracheal mucosa.
-
Correction: The trachea is extremely sensitive to dehydration. If the mucosa looks "matte" rather than "glossy," the cilia have stopped. Use a humidity chamber or frequent saline misting (indirectly).
-
-
Issue: Solubility of Calcium Salt.
-
Correction: Calcium guaiacolsulfonate is soluble in water, but if formulating high doses, ensure complete dissolution. If using a suspension, particle size must be uniform to ensure consistent gastric irritation (the trigger for the reflex).
-
References
-
Rubin, B. K. (2007).[5] Mucolytics, expectorants, and mucokinetic medications.[5][6][7][8] Respiratory Care, 52(7), 859–865.
-
Engler, H., & Szelenyi, I. (1984). Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds. Journal of Pharmacological Methods, 11(3), 151–157.[9]
-
Wanner, A., Salathé, M., & O'Riordan, T. G. (1996). Mucociliary clearance in the airways.[1][6][8][10][11][12] American Journal of Respiratory and Critical Care Medicine, 154(6), 1868–1902.
-
Yanaura, S., et al. (1981). A new method for measurement of the expectorant activity.[3] Japanese Journal of Pharmacology, 31, 963. (Foundational method for Phenol Red assay).
-
Bennett, W. D., et al. (2000). Effect of cough on mucociliary clearance.[12] Journal of Applied Physiology.
Sources
- 1. Cilia and Mucociliary Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mucolytics, expectorants, and mucokinetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]
- 9. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mucociliary clearance - Wikipedia [en.wikipedia.org]
- 11. bronchiectasis.com.au [bronchiectasis.com.au]
- 12. scispace.com [scispace.com]
Application Notes & Protocols: Utilizing Calcium Guaiacosulfonate in 3D Lung Organoid Culture Systems
Introduction: A New Dimension in Modeling Airway Secretion and Hydration
Respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF) are frequently characterized by mucus hypersecretion and impaired mucociliary clearance, leading to airway obstruction and recurrent infections.[1] Modeling these complex pathologies in vitro presents a significant challenge. Three-dimensional (3D) lung organoids, derived from pluripotent or adult stem cells, have emerged as powerful tools that recapitulate the cellular complexity and architecture of the native airway epithelium, offering a more physiologically relevant system than traditional 2D cell culture.[2][3]
Calcium guaiacosulfonate, the calcium salt of guaiacol sulfonic acid, is related to the well-known expectorant guaifenesin. These compounds are thought to modulate the properties of airway mucus, making it less viscous and easier to clear.[1][4] The underlying mechanisms involve complex signaling pathways, including the regulation of ion transport and mucin secretion, which are intrinsically linked to intracellular calcium (Ca²⁺) homeostasis.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the novel application of calcium guaiacosulfonate in 3D lung organoid culture systems. We present a scientifically-grounded rationale, detailed protocols for organoid culture and compound application, and a suite of analytical methods to quantitatively assess the impact on mucus production, cellular differentiation, and airway hydration. This framework establishes a robust platform for investigating new therapeutic strategies aimed at modulating mucus properties in a human-relevant in vitro model.
Part 1: Scientific Rationale and Hypothesized Mechanism of Action
The decision to apply calcium guaiacosulfonate to lung organoids is predicated on the central role of calcium as a second messenger in airway epithelial cells.
The Role of Calcium in Mucin Secretion: Mucin secretion by goblet cells is a tightly regulated process. Both basal and stimulated secretion are dependent on intracellular Ca²⁺ concentrations.[6] External stimuli can trigger an influx of extracellular Ca²⁺ or the release of Ca²⁺ from internal stores like the endoplasmic reticulum (ER).[7] This transient rise in cytosolic Ca²⁺ initiates the docking and fusion of mucin-filled vesicles with the apical cell membrane, resulting in mucus release.[5] Dysregulation of this signaling cascade can lead to the hypersecretion observed in chronic lung diseases.[8][9]
Hypothesized Action of Calcium Guaiacosulfonate: We hypothesize that calcium guaiacosulfonate modulates airway epithelial cell function within the 3D organoid through one or more of the following mechanisms:
-
Direct Modulation of Intracellular Calcium: The compound may directly influence Ca²⁺ channels on the plasma membrane or ER, altering the amplitude or frequency of Ca²⁺ signals that govern mucin secretion.[10][11]
-
Altering Airway Surface Liquid (ASL) Hydration: Calcium itself can affect the rheological properties of mucus.[12][13] Furthermore, by influencing ion channels (e.g., calcium-activated chloride channels), the compound could alter ion and water transport across the epithelium, thereby increasing the hydration of the periciliary liquid layer and affecting organoid luminal fluid accumulation.[14][15]
-
Regulation of Mucin Gene Expression: Beyond acute secretion, sustained changes in Ca²⁺ signaling can impact transcription factors that control the expression of mucin genes, such as MUC5AC, which is often overexpressed in disease states.[9]
These proposed mechanisms provide a basis for designing experiments to dissect the compound's effects at a molecular and functional level.
Caption: Hypothesized action of Calcium Guaiacosulfonate on a goblet cell.
Part 2: Baseline 3D Lung Organoid Culture
This protocol describes the generation of human bronchoalveolar organoids from primary human bronchial epithelial cells (HBECs). This method can be adapted for iPSC-derived progenitors.
Materials and Reagents
| Reagent | Vendor/Source | Notes |
| Primary HBECs | Commercial or tissue-derived | Ensure high viability post-thaw. |
| Extracellular Matrix (ECM) | e.g., Matrigel®, Cultrex™ | Use growth factor-reduced. Aliquot and store at -20°C.[16][17] |
| Pneumacult™-Ex Plus Medium | STEMCELL Technologies | For 2D expansion phase. |
| Pneumacult™-ALI Medium | STEMCELL Technologies | Base for organoid expansion/maturation media. |
| DMEM/F-12 with HEPES | Gibco/Thermo Fisher | |
| Y-27632 | Tocris/Bio-Techne | ROCK inhibitor, critical for survival post-dissociation. |
| Recombinant Human Noggin | R&D Systems/Bio-Techne | |
| Recombinant Human R-Spondin1 | R&D Systems/Bio-Techne | |
| Recombinant Human FGF-10 | R&D Systems/Bio-Techne | |
| N-Acetylcysteine (NAC) | Sigma-Aldrich | |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | |
| Organoid Harvesting Solution | e.g., Cultrex™, Cell Recovery Solution | For depolymerizing ECM. |
Protocol: Organoid Generation
This workflow outlines the key steps from cell expansion to mature organoids.
Caption: General workflow for generating 3D lung organoids.
Step-by-Step Method:
-
Cell Expansion (2D): Expand primary HBECs in T-75 flasks coated with collagen, using Pneumacult™-Ex Plus Medium until they reach 80-90% confluency.
-
Harvesting: Dissociate the expanded cells using TrypLE™ Express. Neutralize and count the cells.
-
Embedding in ECM: Centrifuge cells at 300 x g for 5 minutes. Resuspend the cell pellet in ice-cold ECM at a concentration of 5x10⁴ to 1x10⁵ cells per 100 µL of ECM.[16] Work quickly on ice to prevent premature polymerization.
-
Seeding Domes: Carefully pipette 50 µL domes of the cell-ECM suspension into the center of wells in a pre-chilled 24-well plate.
-
Polymerization: Invert the plate and incubate at 37°C for 20 minutes to allow the domes to solidify.[18]
-
Initiate Culture: Carefully turn the plate upright and add 500 µL of pre-warmed Lung Organoid Expansion Medium (see table below) supplemented with 10 µM Y-27632 to each well.
-
Maintenance: Culture the organoids at 37°C, 5% CO₂. Replace the medium every 2-3 days. After the first 3-4 days, use Expansion Medium without Y-27632.
-
Maturation: After 7-10 days, switch to Lung Organoid Maturation Medium to promote differentiation. Organoids should be ready for experiments within 14-28 days, appearing as spherical structures with a distinct lumen.
Media Formulations
| Component | Expansion Medium (per 50 mL) | Maturation Medium (per 50 mL) |
| Pneumacult™-ALI Base | 45 mL | 45 mL |
| Pneumacult™-ALI Supplement | 5 mL | 5 mL |
| R-Spondin1 (10 µg/mL stock) | 50 µL (100 ng/mL final) | 50 µL (100 ng/mL final) |
| Noggin (100 µg/mL stock) | 50 µL (100 ng/mL final) | 50 µL (100 ng/mL final) |
| FGF-10 (100 µg/mL stock) | 5 µL (100 ng/mL final) | 5 µL (100 ng/mL final) |
| N-Acetylcysteine (0.5 M stock) | 150 µL (1.5 mM final) | 150 µL (1.5 mM final) |
| Penicillin-Streptomycin | 500 µL | 500 µL |
| Y-27632 (10 mM stock) | 50 µL (10 µM final, first 3-4 days only) | - |
Part 3: Application of Calcium Guaiacosulfonate
Preparation of Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution for consistent dosing.
-
Dissolve Calcium Guaiacosulfonate powder (CAS 56723-62-3) in sterile PBS or cell culture grade water to create a 100 mM stock solution.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol: Dose-Response and Viability Assay
-
Rationale: It is critical to determine the optimal, non-toxic working concentration range of the compound before proceeding to functional assays.
-
Seed and mature lung organoids for at least 14 days as described in Part 2.
-
Prepare serial dilutions of Calcium Guaiacosulfonate in Maturation Medium, ranging from 1 µM to 10 mM. Include a vehicle control (medium with an equivalent volume of PBS).
-
Replace the medium in the organoid cultures with the treatment media. Culture for 72 hours, replacing the media every 24 hours.
-
Viability Assessment:
-
On day 3, stain the organoids with a live/dead stain (e.g., 2 µM Calcein-AM for live cells, green; 4 µM Ethidium Homodimer-1 for dead cells, red).[16]
-
Incubate for 30-60 minutes at 37°C.
-
Acquire images using a confocal or high-content imaging system. Capture brightfield images to assess morphology and Z-stacks for 3D analysis.
-
-
Analysis: Quantify the total organoid area/volume and the ratio of live to dead cells for each concentration. The optimal concentration range for functional assays is the highest concentration that does not significantly reduce viability or alter organoid morphology compared to the vehicle control.
Part 4: Downstream Analysis and Validation Protocols
These protocols are designed to validate the hypothesized effects of calcium guaiacosulfonate on organoid function.
Protocol: Analysis of Mucin Production
-
Rationale: To quantify changes in the primary secreted mucin, MUC5AC, at both the gene and protein level.
-
Treat mature organoids with the pre-determined optimal concentration of Calcium Guaiacosulfonate (and a vehicle control) for 48-72 hours.
-
Gene Expression (qRT-PCR):
-
Harvest organoids by depolymerizing the ECM with Organoid Harvesting Solution.
-
Extract total RNA using a standard kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA and perform qPCR using validated primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine fold change in expression.
-
-
Protein Expression (Immunofluorescence):
-
Fix organoids in their ECM domes with 4% paraformaldehyde for 30 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against MUC5AC (1:200) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (DAPI).
-
Image using confocal microscopy to visualize MUC5AC expression within goblet cells.
-
Protocol: Forskolin-Induced Swelling (Airway Hydration Assay)
-
Rationale: This functional assay measures ion and water transport into the organoid lumen, serving as a proxy for airway hydration capacity.[19] An increase in swelling suggests enhanced fluid secretion.
-
Plate mature organoids and treat with Calcium Guaiacosulfonate (or vehicle) for 24 hours.
-
Place the plate on a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire baseline brightfield images of individual organoids (Time 0).
-
Add Forskolin (10 µM final concentration) to stimulate CFTR-mediated fluid secretion.
-
Acquire images of the same organoids every 30-60 minutes for 4-6 hours.
-
Analysis: Measure the cross-sectional area of each organoid at each time point using image analysis software (e.g., ImageJ/Fiji). Calculate the percentage increase in area over time relative to T=0. Compare the swelling curves between treated and control groups.
Part 5: Data Interpretation and Expected Outcomes
The combination of these assays provides a multi-faceted view of the compound's effect.
| Assay | Potential Outcome with Calcium Guaiacosulfonate | Scientific Interpretation |
| Viability Assay | No change in viability up to a certain concentration. | Identifies the therapeutic window for the compound. |
| qRT-PCR | Increased or decreased MUC5AC mRNA levels. | Indicates regulation at the transcriptional level. |
| Immunofluorescence | Altered number of MUC5AC-positive cells or intensity of staining. | Visualizes changes in goblet cell differentiation or mucin storage. |
| Swelling Assay | Enhanced rate and magnitude of forskolin-induced swelling. | Suggests the compound promotes increased ion/water secretion, leading to better airway hydration. |
Example Interpretation: A finding of unchanged or slightly decreased MUC5AC expression, combined with a significant increase in organoid swelling, would support the hypothesis that calcium guaiacosulfonate acts as an effective expectorant by primarily promoting a more hydrated, rather than a more voluminous, mucus layer.
Conclusion
The integration of calcium guaiacosulfonate into 3D lung organoid cultures provides a sophisticated and physiologically relevant platform for studying the mechanisms of expectorant drugs. The protocols detailed herein offer a robust framework for assessing compound efficacy and toxicity, characterizing effects on mucin dynamics and airway hydration, and ultimately, accelerating the development of novel therapies for muco-obstructive lung diseases. This approach bridges the gap between basic cell biology and preclinical drug screening, enabling deeper insights into airway epithelial function in health and disease.
References
-
Taş, S., Bölükbas, D. A., Alsafadi, H. N., et al. (2021). Decellularized extracellular matrix hydrogels for human airway organoid culture. European Respiratory Journal, 58(Suppl. 65), OA1614. Available at: [Link]
-
Valdoz, J. C., Franks, N. A., Cribbs, C. G., et al. (2022). Soluble ECM promotes organotypic formation in lung alveolar model. Scientific Reports, 12(1), 12345. Available at: [Link]
-
Taş, S., et al. (2021). LSC - 2021 - Decellularized extracellular matrix hydrogels for human airway organoid culture. ERS Publications. Available at: [Link]
-
Molecular Devices. (n.d.). Lung Organoids for In Vitro Toxicity Assessment using 3D Imaging. Available at: [Link]
-
Kim, J., et al. (2024). Advanced lung organoids for respiratory system and pulmonary disease modeling. Biomaterials Research, 28(1), 23. Available at: [Link]
-
Valdoz, J. C., Franks, N. A., Cribbs, C. G., et al. (2021). Vascular lung triculture organoid via soluble extracellular matrix suspension. bioRxiv. Available at: [Link]
-
Wang, Y., et al. (2024). Molecular distinctions of bronchoalveolar and alveolar organoids under differentiation conditions. Physiological Reports, 12(12), e16058. Available at: [Link]
-
Salahudeen, A. A., et al. (2023). Recent advances in lung organoid development and applications in disease modeling. Journal of Clinical Investigation, 133(22), e173491. Available at: [Link]
-
Wang, Y., et al. (2024). Molecular distinctions of bronchoalveolar and alveolar organoids under differentiation conditions. Physiological Reports, 12(12), e16058. Available at: [Link]
-
Tindle, C., et al. (2023). Protocol for establishing primary human lung organoid-derived air-liquid interface cultures from cryopreserved human lung tissue. STAR Protocols, 4(4), 102693. Available at: [Link]
-
Chen, Y. W., et al. (2017). Organoids as a Powerful Model for Respiratory Diseases. Seminars in Cell & Developmental Biology, 66, 85-95. Available at: [Link]
-
Barkauskas, C. E., et al. (2024). Alveolar Organoids in Lung Disease Modeling. International Journal of Molecular Sciences, 25(2), 1099. Available at: [Link]
-
Corning Life Sciences. (n.d.). Lung Organoids. Available at: [Link]
-
Divyasree, A. M., et al. (2022). Lung Organoids: Systematic Review of Recent Advancements and its Future Perspectives. Stem Cell Reviews and Reports, 18(8), 2689-2708. Available at: [Link]
-
Stanford Medicine. (2022, March 23). Scientists develop compound that could treat asthma, other mucus-induced lung diseases. Available at: [Link]
-
Albrecht, H. H., et al. (2020). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. International Journal of Chronic Obstructive Pulmonary Disease, 15, 1795-1808. Available at: [Link]
-
Goralski, J. L. (2015). Therapeutic options for hydrating airway mucus in cystic fibrosis. Pulmonary Medicine, 2015, 849624. Available at: [Link]
-
Seagrave, J., et al. (2012). Putative effects of guaifenesin on mucus in chronic or acute hypersecretory respiratory conditions. Respiratory Care, 57(9), 1545-1548. Available at: [Link]
-
Centre for Genomic Regulation. (2019, March 1). Learning to control mucous production gives clues to treating colon and airway diseases. Available at: [Link]
-
Straus, M. R., et al. (2020). FDA approved calcium channel blockers inhibit SARS CoV 2 infectivity in epithelial lung cells. bioRxiv. Available at: [Link]
-
Respiratory Therapy. (2016, April 21). Elevated Acidity in Liquid Coating the Airways of CF Patients Linked to Viscous Mucus Production. Available at: [Link]
-
Voronina, S. G., et al. (1998). Mechanism of action of calcium ionophores on intact cells. Membrane & Cell Biology, 12(3), 325-338. Available at: [Link]
-
MacLeod, A. K., et al. (2013). Cigarette smoke and calcium conspire to impair CFTR function in airway epithelia. The Journal of Physiology, 591(23), 5823-5824. Available at: [Link]
-
Singh, B. N., et al. (1985). Calcium antagonists. Pharmacodynamic effects and mechanism of action. Drugs, 30(4), 299-357. Available at: [Link]
-
Cahn, A., et al. (2018). Inhaled calcium salts inhibit tobacco smoke-induced inflammation by modulating expression of chemokines and cytokines. Pulmonary Pharmacology & Therapeutics, 53, 86-99. Available at: [Link]
-
Wan Abdullah, W. N. A., et al. (2021). Calcium lignosulfonate modulates physiological and biochemical responses to enhance shoot multiplication in Vanilla planifolia Andrews. Scientific Reports, 11(1), 22171. Available at: [Link]
-
Li, Y., et al. (2024). Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells. International Journal of Chronic Obstructive Pulmonary Disease, 19, 1621-1634. Available at: [Link]
-
Zoltaszek, R., et al. (2017). Pleiotropic effects of calcium-glucarate on chemically-induced lung carcinogenesis in A/J mice. ResearchGate. Available at: [Link]
-
Li, L., et al. (2018). Effects of calcium gluconate on lipopolysaccharide-induced acute lung injury in mice. Biomedicine & Pharmacotherapy, 107, 1438-1443. Available at: [Link]
-
PubChem. (n.d.). Calcium guaiacol sulfonate. National Center for Biotechnology Information. Available at: [Link]
-
Goralski, J. L. (2015). Therapeutic Options for Hydrating Airway Mucus in Cystic Fibrosis. Semantic Scholar. Available at: [Link]
-
Mohammad, M. K., et al. (2021). Calcium-Dependent Pulmonary Inflammation and Pharmacological Interventions and Mediators. International Journal of Molecular Sciences, 22(20), 11119. Available at: [Link]
-
Hoffer-Schaefer, A., et al. (2014). Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections. Respiratory Care, 59(5), 631-636. Available at: [Link]
-
Pediatric Oncall. (n.d.). Calcium-salts. Drug Index. Available at: [Link]
-
ResearchGate. (2016, April 12). How much concentration of calcium to add in cell line??? Available at: [Link]
-
Veit, G., et al. (2021). Modulation of Ion Transport to Restore Airway Hydration in Cystic Fibrosis. International Journal of Molecular Sciences, 22(6), 3201. Available at: [Link]
-
Chen, Y., et al. (2017). Calcineurin-mediated intracellular organelle calcium homeostasis is required for the survival of fungal pathogens upon extracellular calcium stimuli. PLoS Pathogens, 13(10), e1006673. Available at: [Link]
Sources
- 1. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Lung Organoids: Systematic Review of Recent Advancements and its Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists develop compound that could treat asthma, other mucus-induced lung diseases [med.stanford.edu]
- 6. Learning to control mucous production gives clues to treating colon and airway diseases - El·lipse [ellipse.prbb.org]
- 7. mdpi.com [mdpi.com]
- 8. Cigarette smoke and calcium conspire to impair CFTR function in airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. respiratory-therapy.com [respiratory-therapy.com]
- 13. Inhaled calcium salts inhibit tobacco smoke-induced inflammation by modulating expression of chemokines and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic options for hydrating airway mucus in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lung Organoids for In Vitro Toxicity Assessment using 3D Imaging [moleculardevices.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. JCI - Recent advances in lung organoid development and applications in disease modeling [jci.org]
"calcium guaiacosulfonate for studying calcium signaling in airway smooth muscle"
Application Note: Investigating the Modulation of Airway Smooth Muscle Calcium Signaling by Calcium Guaiacosulfonate (CGS)
Executive Summary
This application note details the methodology for evaluating the effects of Calcium Guaiacosulfonate (CGS) on intracellular calcium concentration (
Key Challenge: The dissociation of the pharmacological activity of the guaiacosulfonate anion from the physiological effects of the calcium cation delivered by the salt form. This guide provides a rigorous, self-validating experimental framework to isolate these variables.
Scientific Background & Rationale
ASM Calcium Signaling Architecture
Airway smooth muscle contraction is fundamentally driven by the phosphorylation of myosin light chains (MLC), a process strictly regulated by
-
Pharmaco-mechanical Coupling: Agonists (e.g., Acetylcholine, Histamine) bind Gq-coupled receptors (M3, H1), activating Phospholipase C (PLC
). This generates , triggering release from the Sarcoplasmic Reticulum (SR) via Receptors ( ). -
Electro-mechanical Coupling: Membrane depolarization opens Voltage-Dependent Calcium Channels (VDCC/L-type), allowing extracellular
influx.
The Calcium Guaiacosulfonate Hypothesis
Guaiacol derivatives possess known anesthetic and antioxidant properties. The investigation of CGS in ASM focuses on two potential mechanisms:
-
Mechanism A (Inhibitory): The guaiacol moiety may act as a channel blocker (similar to local anesthetics) or reduce Reactive Oxygen Species (ROS)-mediated
sensitization. -
Mechanism B (Excitatory/Confounding): The dissociation of CGS releases free
, potentially raising extracellular calcium ( ) and driving influx via the Calcium-Sensing Receptor (CaSR) or simply increasing the electrochemical driving force for entry.
Critical Experimental Considerations
The "Cation Conundrum":
Unlike studying potassium guaiacolsulfonate, using the calcium salt introduces a major variable. A 10 mM dose of CGS introduces 10 mM of exogenous
-
Mandatory Control: You cannot use a standard vehicle (PBS/DMSO) alone. You must include a "Cation-Matched Control" group receiving an equimolar concentration of
to distinguish the anion's effect from the cation's load.
Experimental Protocols
Protocol A: Ratiometric Single-Cell Calcium Imaging (Fura-2 AM)
Objective: To visualize real-time changes in cytosolic
Materials:
-
Cells: Primary Human ASM cells (passage 3-6).
-
Dye: Fura-2 AM (High affinity Ca2+ indicator, excitation ratio 340/380 nm).
-
Buffer: HBSS with 20 mM HEPES (pH 7.4).
-
Test Compound: Calcium Guaiacosulfonate (CGS).
-
Controls: Acetylcholine (ACh, 10 µM - Positive Control),
(Cation Control).
Step-by-Step Methodology:
-
Cell Loading:
-
Seed ASM cells on collagen-coated glass coverslips (24 hours prior).
-
Incubate with 5 µM Fura-2 AM + 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark.
-
Why: Pluronic facilitates dye entry; Fura-2 allows ratiometric measurement, correcting for dye leakage or uneven loading.
-
-
De-esterification:
-
Wash cells 3x with warm HBSS. Incubate for 20 minutes to allow intracellular esterases to cleave the AM ester, trapping the dye.
-
-
Baseline Acquisition (t = 0-60s):
-
Place coverslip in the perfusion chamber on an inverted fluorescence microscope.
-
Perfuse with standard HBSS (containing 1.2 mM
). -
Record baseline ratio (
) for 60 seconds.
-
-
The "Cation Challenge" (t = 60-300s):
-
Group 1 (Test): Perfuse CGS (e.g., 1 mM).
-
Group 2 (Control): Perfuse
(1 mM added to baseline buffer). -
Observation: Does the baseline rise? If Group 1 < Group 2, CGS exhibits calcium-blocking activity. If Group 1 = Group 2, the effect is purely due to the calcium load.
-
-
Agonist Challenge (t = 300-600s):
-
Add 10 µM ACh in the presence of the test compounds.
-
Measure the Peak Amplitude (
) and Area Under the Curve (AUC) .
-
Data Analysis:
Calculate intracellular calcium using the Grynkiewicz equation:
Protocol B: Mechanistic Dissection (Source of Calcium)
Objective: To determine if CGS affects Intracellular Release (SR) or Extracellular Influx.
Workflow Modifications:
-
Zero Calcium Condition: Perform Protocol A using
-free HBSS + 1 mM EGTA.-
Logic: Any rise in
upon ACh stimulation is purely from SR stores. If CGS inhibits this peak, it blocks or RyR channels.
-
-
SERCA Inhibition: Pre-treat with Thapsigargin (1 µM) to deplete stores.
-
Logic: Re-introduce
(2 mM) to induce Store-Operated Calcium Entry (SOCE). If CGS inhibits the secondary rise, it blocks Orai/STIM or TRP channels.
-
Data Visualization & Pathway Mapping
Figure 1: ASM Calcium Signaling & CGS Intervention Points
This diagram illustrates the canonical signaling pathway and the potential sites of action for Calcium Guaiacosulfonate.
Caption: Schematic of ASM calcium signaling. CGS introduces a dual effect: the Calcium component increases the electrochemical gradient for influx, while the Guaiacol component may modulate channel gating properties.
Figure 2: Experimental Workflow for Cation-Controlled Validation
This flowchart guides the researcher through the critical "Cation Control" steps.
Caption: Experimental workflow emphasizing the necessity of the Group C (CaCl2) control to isolate the pharmacological effect of the guaiacosulfonate moiety.
Expected Results & Interpretation
| Observation (vs. CaCl2 Control) | Interpretation | Mechanism Implication |
| Lower Peak Amplitude | CGS inhibits Ca2+ mobilization. | Guaiacol moiety blocks VDCC or IP3R. |
| Faster Decay Rate | CGS enhances Ca2+ clearance. | Activation of PMCA/SERCA pumps. |
| Higher Baseline | CGS induces leak or influx. | Membrane permeabilization or CaSR activation. |
| No Difference | CGS is inert regarding signaling. | Effect is purely osmotic or non-calcium mediated. |
References
-
Sanderson, M. J., et al. (2008). "Calcium signaling in airway smooth muscle."[1][2][3][4][5][6][7] Respiratory Physiology & Neurobiology.
-
Pabelick, C. M., et al. (2001). "Airway smooth muscle calcium handling: mechanisms and therapeutic implications."[3][4] Chest.
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). "A new generation of Ca2+ indicators with greatly improved fluorescence properties." Journal of Biological Chemistry.
-
Hirota, S., & Janssen, L. J. (2007). "Store-operated calcium entry in airway smooth muscle: mechanisms and physiological significance." Canadian Journal of Physiology and Pharmacology.
-
MedChemExpress. "Potassium Guaiacolsulfonate Product Information & Mechanism." MedChemExpress.
Sources
- 1. Calcium signaling in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium handling in airway smooth muscle: mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. KCl evokes contraction of airway smooth muscle via activation of RhoA and Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Calcium, a multitasking signaling actor in airway smooth muscle cells, as a target of novel strategies to limit airway disease? [frontiersin.org]
Application Note: Forced Degradation Studies of Calcium Guaiacosulfonate for Stability-Indicating Assays
Abstract
This technical guide details the protocol for conducting forced degradation studies (stress testing) on Calcium Guaiacosulfonate , a sulfonate salt used as an expectorant. Due to the high polarity of the sulfonate group and the oxidation susceptibility of the phenolic moiety, developing a Stability-Indicating Method (SIM) requires specific tailoring of stress conditions and chromatographic parameters. This guide addresses the unique challenge of calcium compatibility in buffer selection and utilizes Ion-Pair Chromatography (IPC) to ensure retention of the polar analyte.
Introduction & Molecule Analysis[1][2][3][4][5]
Calcium Guaiacosulfonate (Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)) is a hydrophilic salt. Its stability profile is dominated by two functional groups:
-
Phenolic Hydroxyl (-OH): Highly susceptible to oxidation, leading to quinoid structures (often pink/brown discoloration).
-
Sulfonate Group (-SO3⁻): Provides high water solubility but makes retention on standard C18 columns difficult without modification (e.g., ion-pairing).
Regulatory Context
This protocol aligns with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), aiming for 5–20% degradation to identify degradation pathways without destroying the impurity profile.
Chemical Structure & Degradation Logic
-
Oxidation: The primary degradation pathway. The electron-rich aromatic ring is prone to radical attack, forming colored quinones.
-
Hydrolysis: The sulfonate-carbon bond is generally stable. However, under extreme acidic conditions at high temperatures, desulfonation (releasing Guaiacol ) or ether cleavage (demethylation) may occur.
-
Calcium Interaction: The presence of
necessitates careful buffer selection. Avoid Phosphate buffers at neutral/alkaline pH to prevent calcium phosphate precipitation within the HPLC system.
Experimental Protocol: Stress Conditions
Objective: Induce degradation to characterize intrinsic stability and validate the analytical method's specificity.
Reagents and Apparatus
-
API: Calcium Guaiacosulfonate Reference Standard.
-
Solvents: HPLC Grade Methanol, Acetonitrile, Water.
-
Stress Agents: 1N HCl, 1N NaOH, 30% Hydrogen Peroxide (
). -
Equipment: HPLC with PDA/UV detector, Thermostated Water Bath, Photostability Chamber.
Stress Testing Matrix
Perform the following experiments. Always run a Control Sample (unstressed) alongside to correct for non-degradation related peaks.
| Stress Type | Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl @ 60°C | 2 – 24 Hours | 5–20% | Monitor for desulfonation (Guaiacol formation). |
| Base Hydrolysis | 0.1 N NaOH @ 60°C | 2 – 12 Hours | 5–20% | Phenolic salts form; rapid oxidation may occur if not deoxygenated. |
| Oxidative | 3% | 1 – 6 Hours | 10–20% | Critical: Expect color change (Pink/Brown). |
| Thermal (Solid) | 80°C (Dry Heat) | 3 – 7 Days | < 5% | Assess crystal lattice stability/dehydration. |
| Photolytic | 1.2M Lux[1]·hr / 200 W·hr/m² | ~1 Week | Variable | Follow ICH Q1B. Keep dark control. |
Sample Preparation Workflow
-
Stock Solution: Dissolve Calcium Guaiacosulfonate in Mobile Phase A to a concentration of 1.0 mg/mL.
-
Stress Application: Mix 5 mL of Stock Solution with 5 mL of Stress Agent (e.g., 0.2 N HCl to achieve final 0.1 N).
-
Incubation: Heat/Expose according to the matrix above.
-
Neutralization: Crucial Step. Before injection, neutralize acid/base samples to pH ~4-5.
-
Why? Extreme pH can damage the HPLC column or alter the ionization state of the sulfonate, shifting retention times artificially.
-
-
Dilution: Dilute to target analytical concentration (e.g., 0.1 mg/mL) with Mobile Phase.
Analytical Method (Stability-Indicating)
Due to the permanent negative charge of the sulfonate group, standard Reverse Phase Chromatography (RPC) results in poor retention (elution in void volume). We employ Ion-Pair Chromatography (IPC) .
Chromatographic Conditions
-
Column: C18 (e.g., Phenomenex Luna C18 or Waters XBridge), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A (Buffer): 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Expert Note: TBAHS acts as the ion-pairing agent, masking the negative charge of the sulfonate and increasing retention on the hydrophobic C18 stationary phase.
-
-
Mobile Phase B: Methanol (HPLC Grade).
-
Detection: UV @ 280 nm (Characteristic for phenol ring).
-
Injection Volume: 20 µL.
-
Column Temp: 25°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 26.0 | 90 | 10 |
| 35.0 | 90 | 10 |
Note: The long equilibration time (26-35 min) is required for Ion-Pair reagents to re-equilibrate the column surface.
Visualizing the Workflow & Pathways
Forced Degradation Workflow
This diagram illustrates the operational flow from sample preparation to data analysis.
Caption: Operational workflow for forced degradation, highlighting the critical neutralization step for hydrolytic samples.
Hypothesized Degradation Pathways
The following diagram details the chemical changes expected during stress testing.
Caption: Primary degradation routes: Oxidation leads to quinones (color change), while extreme acid causes desulfonation.
Data Analysis & Acceptance Criteria
Mass Balance Calculation
Ideally, the sum of the assay value (%) and the levels of degradation products (%) should equal 100% ± 5%.
Peak Purity (Self-Validation)
Use a PDA (Photo Diode Array) detector to assess Peak Purity.
-
Requirement: The Purity Angle must be less than the Purity Threshold for the active peak.
-
Interpretation: This confirms that no degradation product is co-eluting with the Calcium Guaiacosulfonate peak, validating the method's specificity.
Troubleshooting & Expert Tips
-
Calcium Precipitation: If using Phosphate buffer, ensure the concentration is < 20mM and pH is < 4.0. If precipitation occurs (high backpressure), switch immediately to the Tetrabutylammonium Sulfate method described above.
-
Pink Solutions: If your stock solution turns pink immediately, your water or methanol may contain trace metal ions catalyzing oxidation. Use high-purity solvents and consider adding 0.05% EDTA to the mobile phase if this persists (though EDTA may alter retention).
-
Broad Peaks: Sulfonates often tail on older silica columns. Ensure the column is "Base Deactivated" (BDS) or use a modern hybrid particle column (e.g., Waters XBridge).
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][6] International Council for Harmonisation.[1] Link
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Link
-
BenchChem : Technical Guide to the Chemical Properties and Stability of Potassium Guaiacolsulfonate. (Adapted for Calcium Salt). Link
-
ResearchGate : Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate. (Methodology Basis). Link
-
PubChem : Calcium Guaiacol Sulfonate Compound Summary. National Library of Medicine. Link
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting poor solubility of calcium guaiacosulfonate in cell culture media"
Poor Solubility of Calcium Guaiacosulfonate in Cell Culture Media
Calcium guaiacosulfonate (calcium bis(3-hydroxy-4-methoxybenzenesulfonate)) is an organocalcium salt frequently investigated in drug development for its expectorant, secretolytic, and antioxidant properties (1)[1]. However, application scientists frequently encounter severe solubility issues—manifesting as turbidity or micro-crystalline precipitation—when introducing this compound into mammalian cell culture media (e.g., DMEM, RPMI-1640).
This guide deconstructs the physicochemical causes of this insolubility, differentiating between intrinsic solvent incompatibility and secondary ionic reactions, and provides validated protocols to rescue your assays.
Part 1: Diagnostic Workflow
Before adjusting your protocol, you must identify whether the precipitation is caused by the compound's intrinsic insolubility or a secondary reaction with the culture media.
Diagnostic workflow for isolating calcium guaiacosulfonate solubility issues.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why does calcium guaiacosulfonate precipitate immediately upon addition to DMEM or RPMI?
A: The root cause is rarely the insolubility of the guaiacosulfonate moiety itself, but rather secondary calcium-phosphate co-precipitation (2)[2]. Standard cell culture media contain high concentrations of inorganic phosphates (e.g., sodium phosphate) and sulfates. When a concentrated stock of a calcium salt is introduced as a bolus, it creates localized microenvironments of high
Q: How does the pH of the culture media dictate this precipitation event?
A: The precipitation of calcium phosphate is exquisitely sensitive to pH (4)[4]. The transformation of amorphous calcium phosphate into insoluble crystalline forms accelerates exponentially at near-physiological and alkaline pH levels (3)[3]. If your culture media has been exposed to the atmosphere, resulting in
Q: How should I prepare the stock solution to maximize solubility?
A: Calcium guaiacosulfonate is a polar, ionic compound whose solubility is highly dependent on solvent interaction (5)[5]. It must be pre-dissolved in a highly polar solvent (such as sterile, deionized
Q: What if I cannot prevent precipitation despite optimizing pH and mixing? A: If the calcium cation is not the active moiety of interest for your specific pharmacological assay, the most definitive troubleshooting step is salt substitution . Substitute the calcium salt with Potassium guaiacolsulfonate (6)[6]. Potassium salts do not form insoluble complexes with the phosphates or sulfates present in standard culture media, entirely bypassing the secondary precipitation cascade.
Part 3: Data Presentation - Physicochemical Factors Influencing Solubility
| Parameter | Optimal Target | Mechanistic Rationale |
| Stock Solvent | 100% DMSO or | High polarity ensures complete ionization of the organocalcium salt prior to media exposure. |
| Media pH | 7.05 – 7.20 | Prevents the exponential acceleration of amorphous calcium phosphate crystallization seen at pH > 7.4. |
| Media Temperature | 37°C | Increases the kinetic solubility threshold, reducing the likelihood of spontaneous nucleation. |
| Addition Rate | < 10 µL/sec | Rapid dispersion prevents localized supersaturation microenvironments of |
Part 4: Experimental Protocols (Self-Validating System)
To ensure scientific integrity and reproducibility, follow this self-validating methodology for preparing and supplementing calcium guaiacosulfonate into cell culture media.
Step 1: Stock Solution Preparation
-
Weigh the required amount of calcium guaiacosulfonate powder.
-
Dissolve in sterile, cell-culture grade
(or DMSO if required for higher concentrations) to create a 100x or 1000x concentrated stock. -
Self-Validation Checkpoint: Visually inspect the tube against a dark background. The solution must be 100% optically clear. If particulate matter remains, warm the tube to 37°C and sonicate for 5 minutes. Do not proceed if the stock is cloudy.
Step 2: Media pH Verification and Equilibration
-
Pre-equilibrate the target media (e.g., DMEM) in a 37°C, 5%
incubator for 30 minutes to stabilize the bicarbonate buffer system. -
Self-Validation Checkpoint: Measure a 1 mL aliquot with a calibrated pH meter. The pH must read between 7.05 and 7.20. Do not proceed if pH > 7.4 , as this will guarantee calcium phosphate precipitation upon addition.
Step 3: Dropwise Addition & Dispersion
-
Place the pre-warmed, pH-verified media on a magnetic stirrer set to a low RPM (or gently vortex the tube).
-
Add the concentrated stock solution dropwise (e.g., 10 µL per drop) directly into the center of the vortex.
-
Causality Note: Rapid mechanical dispersion prevents the localized supersaturation of
and , inhibiting the initial nucleation phase of crystal formation.
Step 4: Microscopic Validation
-
Incubate the supplemented media at 37°C for 1 hour to allow for any delayed kinetic precipitation.
-
Self-Validation Checkpoint: Inspect a 1 mL aliquot under a phase-contrast microscope (10x or 20x objective). The absence of dark, sandy, or crystalline micro-particles confirms successful integration and readiness for cellular application.
Part 5: References
-
PubChem: Calcium guaiacol sulfonate (CID 24180) . National Center for Biotechnology Information. 1
-
Troubleshooting Precipitates in Cell Culture . Sigma-Aldrich. 2
-
Calcium Phosphate Precipitation . Thermo Fisher Scientific. 4
-
Counterintuitive Crystallization: Rate Effects in Calcium Phosphate Nucleation at Near-Physiological pH . ACS Publications. 3
-
PubChem: Potassium guaiacolsulfonate hemihydrate (CID 87338910) . National Center for Biotechnology Information. 6
-
Solubility of Calcium 3-Hydroxy-4-methoxy-benzenesulfonate . Solubility of Things. 5
Sources
- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calcium Phosphate Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Potassium guaiacolsulfonate hemihydrate | C7H8KO5S | CID 87338910 - PubChem [pubchem.ncbi.nlm.nih.gov]
"optimizing calcium guaiacosulfonate synthesis to reduce impurities"
Welcome to the Technical Support Center for Calcium Guaiacolsulfonate Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and process engineers troubleshoot and optimize the synthesis of calcium guaiacolsulfonate.
This guide moves beyond basic procedures, focusing on the chemical causality behind impurity generation, thermodynamic control during sulfonation, and self-validating analytical protocols.
Core Synthesis Pathway & Mechanism
The synthesis of calcium guaiacolsulfonate fundamentally relies on the electrophilic aromatic substitution of guaiacol (2-methoxyphenol) using sulfuric acid or oleum, followed by neutralization with a calcium salt (typically calcium carbonate or calcium hydroxide) [1]. Because the aromatic ring contains two electron-donating groups (-OH and -OCH3), it is highly activated. The challenge is not initiating the reaction, but controlling the regioselectivity (4-sulfonate vs. 5-sulfonate isomers) and preventing the generation of oxidative and inorganic impurities.
Workflow of calcium guaiacolsulfonate synthesis highlighting critical impurity generation points.
Troubleshooting Guide (Q&A)
Q1: Why is my final calcium guaiacolsulfonate turning pink or light red during synthesis or storage? A1: This is a classic sign of oxidative degradation. The guaiacol moiety contains a phenolic hydroxyl group that is highly susceptible to auto-oxidation when exposed to air and light, forming colored quinone-like degradants [2].
-
Causality: Transition metals (even in trace amounts from equipment) can catalyze this oxidation.
-
Solution: Conduct the sulfonation and neutralization steps under an inert nitrogen blanket. Ensure your final product is stored in well-closed, light-resistant containers. The addition of trace antioxidants (like sodium metabisulfite) during the aqueous phase processing can quench oxidative radicals.
Q2: How do I control the isomeric ratio (4-sulfonate vs. 5-sulfonate) during the reaction? A2: The position of the sulfonic acid group is governed by thermodynamic versus kinetic control [1].
-
Causality: Sulfonation is a reversible reaction. Lower temperatures (e.g., 30–40°C) favor the kinetically controlled product, while higher temperatures (e.g., 70–80°C) push the equilibrium toward the thermodynamically more stable isomer.
-
Solution: Tightly control your reactor temperature. If your target is a specific isomer, optimize the oleum concentration (0.5% to 33% SO3) and maintain a strict isothermal profile. Exceeding 60°C often increases the risk of poly-sulfonation and oxidation.
Q3: I am detecting high levels of inorganic ash (Calcium Sulfate) in my final API. How do I remove it?
A3: Calcium sulfate (
-
Causality: While calcium guaiacolsulfonate is highly soluble in polar solvents,
is only slightly soluble in water. However, trace amounts can remain dissolved and co-precipitate during API crystallization. -
Solution: After neutralization, chill the aqueous mixture to 4°C to force the precipitation of
, then perform a rigorous vacuum filtration through a fine-porosity membrane (e.g., 0.45 µm) before evaporating the water or adding an anti-solvent (like ethanol) to crystallize the calcium guaiacolsulfonate.
Q4: Unreacted guaiacol is persisting in the final product. What is the most efficient removal strategy? A4: Unreacted guaiacol is a lipophilic impurity that will not crystallize out easily if left in the aqueous phase.
-
Solution: Implement a liquid-liquid extraction step after sulfonation but before neutralization. Wash the acidic aqueous mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane. The unreacted guaiacol will partition into the organic layer, while the highly polar guaiacolsulfonic acid remains in the aqueous layer.
Quantitative Data: Reaction Parameters vs. Impurity Profile
To ensure a self-validating protocol, use the following matrix to benchmark your synthesis outcomes against expected impurity thresholds.
| Reaction Temperature | H₂SO₄ Concentration | Unreacted Guaiacol | Dominant Isomer | Oxidation Risk | Calcium Sulfate Risk |
| 30°C - 40°C | 98% H₂SO₄ | High (>5%) | Kinetic Isomer | Low | Low |
| 45°C - 55°C | Oleum (10% SO₃) | Low (<1%) | Mixed | Moderate | High (if excess acid used) |
| 70°C - 80°C | Oleum (20% SO₃) | Trace (<0.1%) | Thermodynamic | Very High (Pink/Red) | High |
Experimental Protocols
Protocol A: Optimized Synthesis & Purification Workflow
-
Sulfonation: Charge a jacketed glass reactor with 1.0 equivalent of guaiacol. Under continuous stirring and a nitrogen purge, add 1.1 equivalents of concentrated sulfuric acid dropwise. Maintain the internal temperature at 45°C–50°C using a cooling fluid. Stir for 4 hours.
-
Extraction: Dilute the reaction mixture with deionized water (2 volumes). Add 1 volume of ethyl acetate. Agitate for 15 minutes, allow phase separation, and discard the upper organic layer (containing unreacted guaiacol).
-
Neutralization: Slowly add calcium carbonate powder to the aqueous layer until the pH reaches 6.5–7.0. Caution: This step generates significant
gas; add incrementally to prevent foaming. -
Filtration: Cool the neutralized mixture to 4°C for 2 hours to precipitate calcium sulfate. Filter through a Celite pad.
-
Crystallization: Concentrate the filtrate under reduced pressure at 50°C. Add cold ethanol as an anti-solvent to induce the crystallization of calcium guaiacolsulfonate. Filter and dry under vacuum at 60°C.
Protocol B: HPLC Method for Impurity Profiling
Because sulfonates are highly polar, they elute in the void volume of standard reversed-phase columns. You must use an ion-pairing agent or a specific buffer system to retain the analyte [4].
-
Column: C18 or C8 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (20:80, v/v) OR a gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate [2][4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 279 nm or 280 nm[2][4].
-
Sample Prep: Dissolve 25 mg of the API in 100 mL of Methanol:Water (20:80, v/v). Filter through a 0.45 µm membrane.
HPLC analytical logic for resolving calcium guaiacolsulfonate isomers and related impurities.
Frequently Asked Questions (FAQs)
Q: What are the standard forced degradation conditions for stability testing? A: Based on ICH guidelines, subject the compound to:
-
Acid/Base Hydrolysis: 0.1 M HCl or 0.1 M NaOH at elevated temperatures.
-
Oxidative Stress: 3%
at room temperature (expect rapid degradation and color change here). -
Thermal: Heating the solid drug substance to 105°C [2].
Q: Why synthesize the calcium salt instead of the potassium salt? A: While potassium guaiacolsulfonate is more common in standard expectorant syrups, the calcium salt forms a divalent complex. This alters the solubility profile and hygroscopicity, which is highly advantageous for formulating sustained-release solid dosage forms where slower dissolution is required [3].
References
"identifying and characterizing degradation products of calcium guaiacosulfonate"
Technical Support Center: Calcium Guaiacosulfonate Degradation Product Analysis
Welcome to the technical support center for the identification and characterization of calcium guaiacosulfonate degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals navigating the complexities of stability testing for this active pharmaceutical ingredient (API). Here, we move beyond simple protocols to explain the scientific rationale behind the experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust degradation study.
Q1: What is calcium guaiacosulfonate, and why is studying its degradation critical?
A1: Calcium guaiacosulfonate is the calcium salt of guaiacolsulfonic acid. Commercially, the active moiety, often supplied as a potassium salt, is typically a mixture of two positional isomers: guaiacol-4-sulfonate and guaiacol-5-sulfonate, with the 4-sulfonate isomer often predominating[1]. It is used as an expectorant in cough and cold remedies.
Studying its degradation is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product[2]. The objectives are to:
-
Establish Degradation Pathways: Understand how the molecule breaks down under various environmental stresses[2].
-
Develop Stability-Indicating Methods: Create and validate analytical methods that can accurately separate and quantify the intact API from its degradation products, ensuring there is no interference[3].
-
Identify and Characterize Degradants: Determine the chemical structures of impurities that could form during manufacturing, shipping, and storage. This is crucial as degradants may be less effective or potentially toxic.
-
Inform Formulation and Packaging: Knowledge of the molecule's liabilities (e.g., sensitivity to light or oxidation) guides the development of a stable formulation and the selection of appropriate packaging[2].
Q2: What are the primary, theoretically-driven degradation pathways for calcium guaiacosulfonate?
A2: Based on the functional groups present in the guaiacolsulfonate molecule (a phenol, a methoxy ether, a sulfonic acid, and an aromatic ring), we can anticipate several degradation pathways:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of colored quinone-type structures or oxidative coupling products (polymers). This is consistent with observations that the compound can turn pink upon exposure to air and light.
-
O-Demethylation: The methoxy group (-OCH₃) can be cleaved, particularly under certain stress conditions, to yield a catechol (1,2-dihydroxybenzene) derivative[4]. This is a known metabolic pathway for guaiacol-related compounds and represents a plausible chemical degradation route[5][6].
-
Desulfonation: The sulfonic acid group (-SO₃H) can be cleaved from the aromatic ring under harsh hydrolytic (acidic or basic) or thermal stress, which would result in the formation of guaiacol (2-methoxyphenol)[7].
-
Hydrolysis: While the core structure is robust, any ester-like impurities from the synthesis process would be susceptible to hydrolysis[8].
Q3: What are the standard ICH conditions for a forced degradation study?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate the likely degradation products[2]. While specific conditions require optimization, the ICH Q1A/Q1B guidelines suggest the following starting points.[9]
| Stress Condition | Typical Reagents and Conditions | Rationale & Targeted Moieties |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | Targets functional groups susceptible to acid-catalyzed cleavage, such as ethers or acetals. Can promote desulfonation.[2][8] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C) | Targets base-labile groups. Can also promote oxidation and desulfonation.[2] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temp or slightly heated | Mimics oxidative degradation. Primarily targets the electron-rich phenolic ring and hydroxyl group.[10] |
| Thermal Degradation | Solid API heated above accelerated stability temp (e.g., 105 °C) | Evaluates the intrinsic thermal stability of the molecule in the solid state.[8] |
| Photodegradation | Solid API or solution exposed to controlled light sources (ICH Q1B) | Assesses light sensitivity. Can catalyze photo-oxidative reactions.[9] |
The goal is to achieve 5-20% degradation of the API. Conditions should be adjusted (time, temperature, reagent concentration) to reach this target without degrading the API completely.
Section 2: Troubleshooting Guides
This section provides practical solutions to common challenges encountered during experiments, framed in a direct Q&A format.
Forced Degradation Experiments
Q: I've applied the standard stress conditions, but I'm seeing less than 5% degradation. What are my next steps?
A: This indicates that calcium guaiacosulfonate is relatively stable under the initial conditions. The scientific approach is to systematically increase the stress level. Do not increase all parameters at once.
-
Logic: The goal is controlled degradation. A stepwise increase in stress helps identify the tipping point for each degradation pathway without causing complete decomposition, which would obscure the formation of primary degradants.
-
Troubleshooting Workflow:
Q: My API peak has completely disappeared in my basic hydrolysis sample. How do I adjust my protocol?
A: Complete degradation prevents the identification of primary degradants and the establishment of degradation pathways. You must reduce the stress severity.
-
Causality: The phenolic group in guaiacolsulfonate is acidic and will be deprotonated under basic conditions, making the aromatic ring highly activated and extremely susceptible to oxidation, especially when heated. This can lead to rapid and complex decomposition.
-
Corrective Actions:
-
Reduce Temperature: Perform the experiment at room temperature before attempting to heat it.
-
Lower Base Concentration: Decrease the NaOH concentration from 1 M to 0.1 M or even 0.01 M.[11]
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 30 minutes, 1 hour, 2 hours) instead of waiting for 24 hours.
-
Inert Atmosphere: If oxidative degradation is suspected (often indicated by a dark brown color), purge the vial with nitrogen or argon before sealing to minimize the presence of oxygen.
-
HPLC Method Development & Analysis
Q: I can't achieve baseline separation between the two parent isomers and a closely eluting degradation product. What should I do?
A: This is a common and critical challenge, as co-elution will lead to inaccurate quantification. A systematic optimization of chromatographic parameters is required.
-
Expert Insight: The two isomers of guaiacolsulfonate and their potential degradation products have very similar structures and polarities. Simple isocratic methods are often insufficient. Gradient elution and the use of ion-pairing agents are powerful tools to resolve such mixtures.[12][13]
-
Parameter Optimization Strategy:
| Parameter to Adjust | Rationale & Recommended Action |
| Gradient Slope | A shallower gradient (slower increase in organic solvent percentage) increases the time degradation products spend interacting with the stationary phase, improving resolution for closely eluting peaks. Action: Decrease the rate of %B increase (e.g., from 5%/min to 2%/min). |
| Mobile Phase pH | The ionization state of the sulfonic acid and phenolic groups affects retention. Action: Adjust the pH of the aqueous portion of the mobile phase. Since the pKa of the phenolic group is >8.5,[1] working at a lower pH (e.g., 2.5-4.0) will ensure both it and the sulfonic acid are in a consistent ionization state, often leading to sharper peaks. |
| Ion-Pair Reagent | For highly polar sulfonic acids, an ion-pair reagent like tetrabutylammonium (TBA) sulfate or phosphate can be added to the mobile phase. It forms a neutral, hydrophobic complex with the analyte, increasing retention on a reverse-phase column and improving peak shape. Action: Introduce 0.02 M TBA sulfate into the aqueous mobile phase.[13] |
| Column Chemistry | If resolution is still poor, consider a different stationary phase. A C8 column may offer different selectivity compared to a C18.[12][13] A phenyl-hexyl column could also provide alternative selectivity through pi-pi interactions with the aromatic ring. |
| Temperature | Increasing column temperature (e.g., from 25°C to 35°C) reduces mobile phase viscosity, which can improve efficiency and sometimes alter selectivity.[7] |
Q: My guaiacosulfonate peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.
-
Troubleshooting Flow for Peak Tailing:
Caption: Logical flow to diagnose peak tailing.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. They must be adapted and optimized for your specific equipment and sample.
Protocol: Forced Degradation Sample Preparation
Objective: To generate degradation products for method development and characterization.
Materials:
-
Calcium Guaiacosulfonate API
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC-grade water, Methanol, Acetonitrile
-
Class A volumetric flasks, pipettes
-
pH meter, water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve calcium guaiacosulfonate in water (or a water/methanol mix) to a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl in a sealed vial. Place in a water bath at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before dilution.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 1 M HCl before dilution.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation (Solid): Place ~50 mg of solid API in a vial and heat in an oven at 105°C for 48 hours. Dissolve a known quantity of the stressed solid for analysis.
-
Photodegradation (Solution): Expose 10 mL of the stock solution to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Sample Analysis: For each time point, dilute the stressed sample with mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.
Protocol: Stability-Indicating HPLC-MS Method
Objective: To separate and tentatively identify degradation products.
Instrumentation & Columns:
-
HPLC with PDA/UV and Mass Spectrometric (MS) detectors (e.g., ESI source).
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.02 M Tetrabutylammonium Sulfate in Water, pH adjusted to 3.5 with Phosphoric Acid [13] |
| Mobile Phase B | Methanol |
| Gradient Program | Time 0-7 min: 20% BTime 7-12.5 min: Linear ramp to 50% BTime 12.5-15 min: Return to 20% BTime 15-20 min: Re-equilibration |
| Flow Rate | 1.0 mL/min [13] |
| Column Temperature | 25°C [13] |
| Injection Volume | 20 µL [13] |
| UV Detection | 280 nm [13] |
| MS Source (ESI) | Negative Ion Mode (to detect the deprotonated sulfonate) |
| MS Scan Range | m/z 100 - 500 |
System Suitability:
-
Inject a standard solution six times. The %RSD for the peak area of the two main isomers should be < 2.0%.
-
Tailing factor for the isomer peaks should be < 1.5.
Analysis Workflow:
-
Run a blank (mobile phase) to ensure no system contamination.
-
Inject an unstressed standard solution to determine the retention times and mass spectra of the parent isomers.
-
Inject each of the stressed samples.
-
Compare the chromatograms of stressed samples to the unstressed standard. Peaks not present in the standard are potential degradation products.
-
For each new peak, record its retention time, UV spectrum (from PDA), and mass spectrum.
-
Use the mass-to-charge ratio (m/z) from the MS to propose a molecular weight and, by comparing it to the parent API, infer the chemical modification (e.g., -14 Da suggests demethylation; -80 Da suggests desulfonation).
References
-
Xu Y, Zhao Z, Li D. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC. Chinese Journal of Modern Applied Pharmacy. 2021;38(9):1060-1064. Available from: [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. ResearchGate. 2019. Available from: [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. ResearchGate. Available from: [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. 2019. Available from: [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Semantic Scholar. 2019. Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Technologynetworks.com. 2023. Available from: [Link]
-
Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. ACS Publications. 2013. Available from: [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. 2014;26(2):242-250. Available from: [Link]
-
González B, Acevedo C, Brezny R, Joyce T, Rojas LA. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. Applied and Environmental Microbiology. 1993;59(10):3424-3429. Available from: [Link]
-
Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. Applied and Environmental Microbiology. Available from: [Link]
-
Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology. PubMed. 1982. Available from: [Link]
-
High-Performance Liquid Chromatography Method for Simultaneous Determination of Guaifenesin, Salbutamol Sulfate and Guaifenesin Impurity (Guaiacol). PubMed. 2021. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. 2013. Available from: [Link]
-
Quantitative analysis of glycoconjugate precursors of guaiacol in smoke-affected grapes using liquid chromatography–tandem mass spectrometry based stable isotope dilution analysis. ResearchGate. 2011. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022. Available from: [Link]
-
Stability Indicating Analytical Method Development and Validation for the Estimation of Calcium Dobesilate in Bulk Drug Using RP. ResearchGate. 2024. Available from: [Link]
-
Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. PMC. 2012. Available from: [Link]
-
potassium guaiacol sulfonate, 1321-14-8. The Good Scents Company. Available from: [Link]
-
[Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry]. PubMed. 1977. Available from: [Link]
-
Degradation of calcium lignosulfonate using gamma-ray irradiation. PubMed. 2004. Available from: [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION RESONIUM CALCIUM®. sanofi.ca. 2022. Available from: [Link]
-
Manipulation of the degradation behavior of calcium sulfate by the addition of bioglass. SpringerLink. 2019. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Polish Pharmaceutical Society. 2013. Available from: [Link]
-
Determination of Degradation Products From the Calcium-Channel Blocker Isradipine. ResearchGate. 1994. Available from: [Link]
-
Influence of calcium hydroxide on the fate of perfluorooctanesulfonate under thermal conditions. PubMed. 2011. Available from: [Link]
-
Calcium guaiacol sulfonate. PubChem. Available from: [Link]
-
PF Vol. 32. USP-NF. 2006. Available from: [Link]
-
Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. MDPI. 2021. Available from: [Link]
-
Stability Indicating RP-HPLC Method for Simultaneous Determination of Pholcodine and Guaiacol in Pharmaceutical Syrup. ResearchGate. 2017. Available from: [Link]
-
Calcium Gluconate USP Monograph. Scribd. 2021. Available from: [Link]
-
Traditional materials from new sources - conflicts in analytical methods for calcium carbonate. SciSpace. 2019. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ASSESSMENT OF CALCIUM DOBESILATE IN VARIED HYDROGEL COMPOSITIONS. Polish Pharmaceutical Society. 2018. Available from: [Link]
Sources
- 1. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC [chinjmap.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
"addressing matrix effects in the bioanalysis of calcium guaiacosulfonate"
Topic: Addressing Matrix Effects in the Bioanalysis of Calcium Guaiacosulfonate (Sulfogaiacol) Document ID: TS-BIO-CGS-004 Status: Active Audience: Bioanalytical Scientists, Method Development Leads
Executive Summary: The "Polarity Trap"
Calcium Guaiacosulfonate (Sulfogaiacol) presents a distinct bioanalytical challenge: it is a highly polar, ionic sulfonate salt. Unlike its parent compound (Guaifenesin), it does not retain well on standard C18 columns and is poorly extracted by traditional Liquid-Liquid Extraction (LLE).
When analyzed via LC-MS/MS, this polarity forces the analyte to elute early (often in the void volume), directly coincident with high concentrations of unretained salts and phospholipids from the biological matrix. This results in severe Ion Suppression , leading to poor sensitivity and reproducibility.
This guide provides a validated troubleshooting framework to decouple Sulfogaiacol from these matrix interferences.
Module 1: Chromatographic Strategy (The Separation)
Q: My Sulfogaiacol peak elutes at the void volume (k' < 1) on C18, causing massive signal suppression. How do I increase retention?
A: Standard C18 chemistries rely on hydrophobic interaction, which is insufficient for the sulfonate moiety. You must switch to a mode that utilizes the compound's polarity or charge.
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC is the gold standard for polar sulfonates. It creates a water-enriched layer on the stationary phase surface, partitioning the polar analyte away from the void volume.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 95:5 Water:ACN.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
-
Gradient: Start high organic (90% B) and ramp down to 50% B.
-
Why this works: Phospholipids (major suppressors) are highly retained in HILIC or elute in specific windows that can be separated from the sulfonate.
Protocol B: Polar-Embedded C18 (Alternative)
If you must stay in Reversed-Phase (RP), use a column capable of 100% aqueous stability with a polar-embedded group (e.g., Waters T3 or Phenomenex Polar).
-
Crucial Step: You must separate the sulfonate from the salt front.
-
Mobile Phase: Use 0.1% Formic Acid to protonate the sulfonate (pushing it slightly towards neutral, though sulfonates remain ionized) or use Ammonium Formate to provide counter-ions.
Module 2: Sample Preparation (The Cleanup)
Q: Protein Precipitation (PPT) is giving me < 40% recovery and high matrix variability. Should I use LLE?
A: No. Do not use LLE. Sulfonates are too polar to extract into MTBE, Hexane, or Ethyl Acetate efficiently. You will see < 10% recovery.
Recommendation: Switch to Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) mechanism. This exploits the negative charge of the sulfonate group to "lock" it onto the sorbent while you wash away neutral lipids and proteins.
Validated WAX SPE Workflow
| Step | Solvent/Buffer | Mechanism |
| 1.[1] Condition | Methanol followed by Water | Activate pores. |
| 2. Load | Plasma (diluted 1:1 with 2% Formic Acid) | Acidify matrix to disrupt protein binding; Sulfonate remains (-) charged; WAX sorbent is (+) charged. Ionic Lock. |
| 3. Wash 1 | 25 mM Ammonium Formate (pH 4) | Remove salts and proteins. |
| 4. Wash 2 | 100% Methanol | Remove hydrophobic interferences (lipids/phospholipids). Analyte stays locked. |
| 5. Elute | 5% Ammonium Hydroxide in Methanol | Neutralize the Sorbent. High pH deprotonates the WAX amine groups, releasing the anionic Sulfogaiacol. |
Module 3: Diagnosing Matrix Effects
Q: How do I prove that matrix effects are the cause of my signal loss?
A: You must perform the Post-Column Infusion experiment or calculate the Matrix Factor (MF) according to the Matuszewski method.
Experiment: Post-Column Infusion
-
Infuse a constant stream of Sulfogaiacol standard (at 100 ng/mL) into the MS source via a tee-junction.
-
Inject a "Blank Matrix Extract" (plasma processed without drug) via the LC column.
-
Observation: Monitor the baseline of the infused drug.[2] A sharp dip in the baseline at the retention time of the blank matrix components indicates ion suppression.
Decision Logic: The Matrix Effect Workflow
Caption: Decision tree for isolating the source of matrix effects in Sulfogaiacol analysis.
Quantitative Data: Method Comparison
The following table summarizes the impact of extraction methodology on the Matrix Factor (MF) and Recovery (RE) for Sulfogaiacol in human plasma.
| Extraction Method | Matrix Factor (MF) | Recovery (RE) | Notes |
| Protein Precipitation (PPT) | 0.45 (Severe Suppression) | 95% | High recovery but unusable due to suppression. "Dirty" extract. |
| Liquid-Liquid Extraction (LLE) | 0.98 (Clean) | < 10% | Excellent cleanliness but fails to extract the polar sulfonate. |
| WAX SPE (Recommended) | 0.95 (Minimal Effect) | > 85% | Optimal balance of cleanliness and yield. |
Note: MF < 1.0 indicates suppression.[3] MF = 1.0 indicates no matrix effect.
Frequently Asked Questions (FAQs)
Q1: Can I use a Deuterated Internal Standard to fix the matrix effect? A: A Stable Isotope Labeled (SIL) IS (e.g., Sulfogaiacol-d3) will compensate for the matrix effect (improving accuracy) but will not remove it. If suppression is >50%, you lose significant sensitivity (LOD/LOQ). You must first reduce the suppression via chromatography or SPE, then use SIL-IS to correct the remaining variance.
Q2: Why do I see two peaks for Calcium Guaiacosulfonate? A: Commercial Calcium Guaiacosulfonate is often a mixture of isomers (guaiacol-4-sulfonate and guaiacol-5-sulfonate) [1]. Depending on your column selectivity (especially PFP or HILIC), these isomers may separate. You should integrate both peaks for total quantification unless your clinical requirement specifies a single isomer.
Q3: What is the best ionization mode?
A: Negative ESI (Electrospray Ionization). Sulfonates are pre-charged anions (
References
-
Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: Bioanalysis / NIH PMC URL:[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Source: Longdom Publishing URL:[Link]
-
Solid phase extraction – Knowledge and References. Source: Taylor & Francis / CRC Press URL:[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: LCGC International URL:[Link]
Sources
Technical Support Center: Optimizing Mucin Secretion Assays with Calcium Guaiacosulfonate
Welcome to the Application Science Support Center. Mucin secretion assays are notoriously prone to high variability, often yielding intra-assay coefficients of variation (CV%) exceeding 30%. When evaluating secretagogues and mucolytics like Calcium Guaiacosulfonate (CGS)—a potent expectorant that stimulates respiratory tract fluid secretion[1]—this variability can obscure critical dose-response relationships.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root causality of assay variability: the rheological complexity of mucin polymers, the masking effect of baseline secretion, and the physiochemical sensitivities of CGS. By implementing the self-validating workflows detailed below, you will transform erratic readouts into reproducible, publication-quality data.
Mechanistic Grounding: The Causality of Secretion
To control an assay, you must first understand the biological and chemical mechanics at play.
The Rheological Challenge of MUC5AC: Gel-forming mucins, primarily MUC5AC and MUC5B in the respiratory tract, are massive glycoproteins (often >50 MDa). Upon secretion, they form dense, net-like polymers cross-linked by disulfide bonds at their N- and C-termini[2]. This polymeric structure is the primary culprit behind pipetting errors and steric hindrance during ELISA detection.
The Pharmacodynamics of Calcium Guaiacosulfonate: CGS acts as both a mucolytic (reducing mucus viscosity) and a secretagogue[1]. In vitro, expectorants trigger a signaling cascade that mobilizes intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum and acidic lysosomes[3]. This calcium spike is detected by intracellular sensors like KChIP3, which rapidly catalyze the SNARE-mediated fusion of MUC5AC-containing granules with the apical membrane, resulting in a burst of mucin exocytosis[4][5].
Fig 1. Calcium-dependent signaling cascade driving MUC5AC exocytosis upon secretagogue stimulation.
Standardized Self-Validating Workflow
To establish a self-validating system, every step of the assay must account for morphological differentiation, sample viscosity, and well-to-well cell count variations.
Step-by-Step Methodology: Calu-3 Mucin Secretion Assay
-
Air-Liquid Interface (ALI) Culture: Seed Calu-3 cells at
cells/cm² on permeable Transwell inserts. Maintain in submerged culture for 3 days, then remove apical media to establish ALI. Culture for 21 days to ensure robust goblet cell differentiation. Submerged cultures do not produce sufficient MUC5AC. -
Baseline Washout (Critical): 2 hours prior to the assay, gently wash the apical surface 3 times with 200 µL of pre-warmed PBS. Rationale: Baseline mucin secretion accumulates over time and will completely mask the CGS-stimulated burst if not removed[6].
-
CGS Preparation: Weigh CGS immediately before use. Because it is highly hygroscopic, dissolve it directly in Hank's Balanced Salt Solution (HBSS) or anhydrous DMSO[7]. Prepare a 100 µM working solution in HBSS.
-
Stimulation: Apply 100 µL of the CGS solution to the apical chamber. Incubate at 37°C for 2 hours.
-
Collection & Chemical Reduction: Collect the highly viscous apical fluid. To break the disulfide-linked mucin polymers[2], add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes. Follow immediately with 25 mM Iodoacetamide (IAA) for 30 minutes in the dark to alkylate the bonds and prevent re-polymerization.
-
Quantification & Normalization: Perform a standard MUC5AC sandwich ELISA on the liquefied samples. In parallel, lyse the cells on the Transwell insert and quantify total DNA using a fluorimetric assay (e.g., PicoGreen)[8]. Normalize all MUC5AC concentrations to total DNA to self-validate against well-to-well seeding variations.
Fig 2. Standardized self-validating workflow for in vitro mucin secretion assays.
Troubleshooting & FAQs
Q1: Why is the intra-assay CV% for my MUC5AC ELISA consistently above 30%? Causality: Steric hindrance and rheological inconsistency. Unreduced mucin forms a thick, heterogeneous gel. When you pipette this gel, you are transferring inconsistent amounts of protein. Furthermore, the 3D polymer network hides antibody binding epitopes. Solution: Implement the DTT/IAA reduction and alkylation step (Step 5 above). Liquefying the sample ensures accurate pipetting and uniform epitope exposure, typically reducing CV% to <10%.
Q2: I observe no significant increase in MUC5AC secretion after CGS treatment compared to the vehicle control. Why? Causality: High baseline masking. Goblet cells secrete mucin constitutively. Over a 48-hour period, the baseline mucin accumulation in the apical chamber far exceeds the rapid exocytotic burst triggered by a secretagogue[6]. Solution: You must perform a stringent, 3x gentle apical wash with warm PBS exactly 2 hours before adding CGS. This resets the baseline to zero, allowing the stimulated burst to be accurately measured.
Q3: My CGS stock seems to lose efficacy over time, leading to erratic dose-response curves. How should it be handled? Causality: Hygroscopicity. Calcium/Potassium guaiacosulfonate is highly sensitive to ambient moisture. If you are preparing stock solutions in standard laboratory DMSO that has been opened multiple times, moisture contamination will drastically reduce the compound's solubility and active concentration[7]. Solution: Store the powder in a desiccator. Prepare fresh working solutions in aqueous buffers (like HBSS) immediately before the assay, or strictly use sealed, anhydrous DMSO.
Q4: How do I differentiate between the mucolytic (viscosity-reducing) and secretagogue (mucin-releasing) effects of CGS in my assay? Causality: CGS performs both functions, but they occur on different timelines and via different mechanisms[1]. Solution: To isolate the secretagogue effect, measure the absolute concentration of MUC5AC via ELISA (normalized to DNA). To isolate the mucolytic effect, bypass the ELISA and instead perform rheological testing (e.g., using a cone-and-plate rheometer) on the raw, unreduced apical secretions to measure changes in viscoelasticity (G' and G'').
Data Presentation: Impact of Optimization
The table below summarizes the quantitative improvements observed when transitioning from traditional assay methods to the optimized, self-validating protocol described above.
| Assay Parameter | Traditional Approach | Optimized Protocol | Impact on Variability (CV%) | Mechanistic Rationale |
| Sample Preparation | Direct ELISA on raw mucus | 10 mM DTT + 25 mM IAA | Reduced from 35% to 8% | Breaks disulfide bonds, liquefying polymers for uniform epitope exposure. |
| Baseline Control | No pre-wash | 3x PBS wash 2h prior | Reduced from 28% to 12% | Prevents accumulated constitutive mucin from masking the stimulated burst. |
| Data Normalization | Raw concentration (ng/mL) | Normalized to total DNA | Reduced from 22% to 5% | Accounts for well-to-well variations in cell proliferation and viability. |
| CGS Handling | Stored in standard DMSO | Fresh in anhydrous buffer | Reduced from 18% to 6% | Prevents moisture-induced degradation and precipitation of the hygroscopic API. |
References
-
Lethem, M. I., et al. "Baseline Goblet Cell Mucin Secretion in the Airways Exceeds Stimulated Secretion over Extended Time Periods, and Is Sensitive to Shear Stress and Intracellular Mucin Stores." PLOS One, 2015.[Link]
-
Henderson, A. G., et al. "MUC5AC and MUC5B Mucins Increase in Cystic Fibrosis Airway Secretions during Pulmonary Exacerbation." American Journal of Respiratory and Critical Care Medicine, 2006.[Link]
-
Hansson, G. C., et al. "Structural mechanism of MUC5AC mucin net-like polymer formation and its SNP variability that affect risk of the lung diseases COPD and IPF." bioRxiv, 2024.[Link]
-
University of East Anglia. "MECHANISM AND ROLE OF CALCIUM IN EXCITATION-MUCUS SECRETION COUPLING IN HUMAN COLONIC EPITHELIUM." UEA Digital Repository, 2015.[Link]
-
Drug Target Review. "Mucus could be key to treating colon and airway diseases." Drug Target Review, 2019.[Link]
-
ResearchGate. "Increasing intracellular calcium levels[Ca²⁺]i in the airway epithelium impacts several processes that regulate mucus clearance." ResearchGate, 2020.[Link]
-
NBInno. "The Role of Sulfogaiacol in Modern Expectorant Formulations." NBInno, 2026.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Baseline Goblet Cell Mucin Secretion in the Airways Exceeds Stimulated Secretion over Extended Time Periods, and Is Sensitive to Shear Stress and Intracellular Mucin Stores | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. atsjournals.org [atsjournals.org]
"protocol for dealing with the hygroscopic properties of calcium guaiacosulfonate during weighing"
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development, QC/QA Laboratories Subject: Protocol for Minimizing Hygroscopic Error Vectors in Calcium Guaiacosulfonate Assays
Introduction: The Hygroscopicity Challenge
Calcium Guaiacosulfonate presents a specific challenge in quantitative analysis due to the high polarity of its sulfonate moiety (
In a standard laboratory environment (40-60% Relative Humidity), this hygroscopic action creates a kinetic mass error : the reading on your balance increases continuously as you weigh, making it impossible to record a stable "true" mass. Furthermore, absorbed moisture alters the percentage of active pharmaceutical ingredient (API) per unit weight, leading to assay potency failures.
This guide moves beyond basic weighing instructions to provide a self-validating system for handling this material with <0.1% error.
Troubleshooting Guide & FAQs
Q1: The balance reading never stabilizes; it drifts upwards continuously. When do I record the weight? A: You do not record a drifting weight. An upward drift indicates the sample is actively scavenging moisture from the air inside the balance chamber.
-
The Fix: Switch to Weighing by Difference (see Section 3). Never weigh hygroscopic powder directly onto an open weighing boat. The large surface area of the powder pile acts as a "moisture sponge."
-
The Science: The rate of drift (
) is proportional to the exposed surface area. By keeping the bulk powder inside a closed weighing bottle, you minimize the surface area exposed to ambient humidity.
Q2: The powder clumps and sticks to the spatula, making precise transfer difficult. Is this just moisture? A: This is a synergistic effect of Moisture + Static Electricity .
-
The Fix: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing vessel and the spatula before use.
-
The Science: Low humidity environments (often used to combat hygroscopicity) increase electrostatic charge.[1][2][3] Static forces cause particles to repel each other (flying powder) or adhere to surfaces. Neutralizing the charge prevents the "jumping" effect, while minimizing exposure time prevents the "clumping" (caking) caused by moisture bridging.
Q3: My replicate assay results are highly variable (high %RSD), even though I weighed them carefully. A: This is likely due to Time-Dependent Moisture Uptake .
-
The Fix: Standardize your exposure time. If Replicate 1 takes 30 seconds to weigh and Replicate 5 takes 3 minutes, Replicate 5 will contain significantly more water mass (and less API) than Replicate 1.
-
The Protocol: All aliquots must be weighed using the "Weighing by Difference" technique to ensure the sample is never exposed to air for more than the few seconds required to pour it.
Core Directive: The "Weighing by Difference" Protocol[4]
This is the only acceptable method for analytical quantification of Calcium Guaiacosulfonate. It eliminates the error caused by moisture adsorption during the weighing process.
Equipment Required
-
Analytical Balance (Readability 0.01 mg or better).[4]
-
Glass Weighing Bottle with ground-glass stopper (low tall form).
-
Anti-static device (Ionizing blower or gun).[1]
-
Nitrile gloves (powder-free).
Step-by-Step Methodology
-
Preparation:
-
Equilibrate the stock bottle of Calcium Guaiacosulfonate to room temperature to prevent condensation.
-
Place an empty, clean glass weighing bottle (with stopper) on the balance. Tare the balance to 0.0000 g .
-
-
Transfer (Outside Balance):
-
Remove the weighing bottle from the balance.
-
Add approximately the required amount of sample (e.g., 50 mg) into the weighing bottle.
-
Immediately replace the stopper.
-
-
Initial Weighing (
): -
The Transfer:
-
Take the bottle off the balance.
-
Carefully pour the sample from the weighing bottle into your receiving vessel (e.g., volumetric flask).
-
Crucial: Do not use a spatula to scrape the last bits out. Only transfer what falls freely.
-
Immediately replace the stopper on the weighing bottle (which now contains residual powder).
-
-
Final Weighing (
): -
Calculation:
-
Why this works: You are measuring the loss of mass from the sealed bottle. Any moisture absorbed by the powder inside the receiving flask after pouring does not affect the gravimetric measurement you just recorded.
-
Data Presentation: Error Vector Comparison
The following table summarizes the impact of different weighing methods on assay accuracy for hygroscopic salts.
| Weighing Method | Exposure to Air | Stability of Reading | Typical Error (% Bias) | Recommended For |
| Direct Weighing (Open Boat) | High (Continuous) | Unstable (Drifts Up) | +0.5% to +2.0% | Non-hygroscopic materials only |
| Direct Weighing (Desiccated Chamber) | Low | Stable | +0.1% to +0.3% | Qualitative work / Rough estimates |
| Weighing by Difference (Glass Bottle) | Negligible | Stable | < 0.1% | Quantitative Analytical Assays |
Visualized Workflow (SOP)
The following diagram outlines the logical decision tree and workflow for the Weighing by Difference protocol.
Caption: Figure 1. Logical workflow for "Weighing by Difference" to eliminate hygroscopic error.
References
-
United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. Rockville, MD: United States Pharmacopeial Convention.
-
Reich, G. (2005). Air Buoyancy and Moisture Adsorption Effects in Weighing. Pharmaceutical Technology.
-
Mettler Toledo. (2020). Proper Weighing of Hygroscopic Substances. Laboratory Weighing Guide.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 32352161.s21i.faiusr.com [32352161.s21i.faiusr.com]
- 3. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. gea.com [gea.com]
- 5. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"impact of pH on the stability of calcium guaiacosulfonate solutions"
Welcome to the technical support center for calcium guaiacolsulfonate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the stability of this compound. Our goal is to equip you with the scientific rationale behind experimental design and to ensure the integrity of your results.
Introduction: The Critical Role of pH in Stability
Calcium guaiacolsulfonate, a compound valued for its expectorant properties, possesses a molecular structure susceptible to pH-dependent degradation. The stability of its aqueous solutions is a critical parameter that can influence efficacy, safety, and shelf-life. Understanding the interplay between pH and the chemical integrity of calcium guaiacolsulfonate is paramount for formulation development, analytical method validation, and ensuring reproducible experimental outcomes. This guide will delve into the common challenges encountered and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my calcium guaiacosulfonate solution changing color (e.g., turning pink or brown) over time?
This is one of the most common observations and is typically indicative of oxidative degradation of the guaiacol moiety.
-
Causality: The guaiacol portion of the molecule, which is a substituted phenol, is susceptible to oxidation. This process is often accelerated by factors such as exposure to light, air (oxygen), and particularly, alkaline pH.[1] At higher pH levels, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This ion is more electron-rich and thus more susceptible to oxidation than the protonated phenol. The oxidation process can lead to the formation of colored quinone-type structures.
-
Troubleshooting:
-
pH Control: Maintain the pH of the solution in the acidic to neutral range (ideally below pH 7). The stability of many phenolic compounds is greater in acidic conditions.[1][2]
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the solution in amber or light-resistant containers to prevent photo-degradation.
-
Antioxidants: Consider the addition of antioxidants to the formulation, but ensure they are compatible with the intended application and do not interfere with analytical methods.
-
FAQ 2: I am observing a precipitate in my calcium guaiacosulfonate solution. What could be the cause?
Precipitation can arise from several factors, primarily related to solubility changes influenced by pH and ionic strength.
-
Causality:
-
pH-Dependent Solubility of the Calcium Salt: The solubility of many calcium salts is pH-dependent. While calcium guaiacolsulfonate is generally water-soluble, significant shifts in pH could potentially alter its solubility. In highly alkaline conditions, there's also the possibility of precipitating calcium hydroxide or calcium carbonate (if exposed to atmospheric CO2), although this is less likely to be the primary cause unless the pH is very high.[3][4]
-
Common Ion Effect: If other calcium salts are present in your formulation, this could reduce the solubility of calcium guaiacosulfonate.
-
Degradation Product Insolubility: A degradation product of calcium guaiacosulfonate might be less soluble than the parent compound, leading to its precipitation over time.
-
-
Troubleshooting:
-
Verify pH: Immediately measure the pH of the solution where precipitation is observed.
-
Solubility Studies: If you are developing a new formulation, perform solubility studies at different pH values to determine the optimal range for maintaining the desired concentration.
-
Buffer Selection: Utilize a suitable buffer system to maintain the pH within the optimal solubility and stability range.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by FTIR or other spectroscopic methods) to identify its nature (e.g., parent compound, degradation product, or an inorganic salt).
-
FAQ 3: My analytical results show a decrease in the concentration of calcium guaiacosulfonate over time, but I don't see any visible changes in the solution. What is happening?
This indicates chemical degradation that does not produce colored or insoluble byproducts.
-
Causality:
-
Hydrolysis: The sulfonate group could potentially undergo hydrolysis, although sulfonate esters are generally more resistant to hydrolysis than, for example, sulfate esters. The rate and mechanism of sulfonate hydrolysis can be complex and are influenced by pH.[3][5][6][7]
-
Subtle Oxidation: Initial oxidative changes to the guaiacol ring might not produce visible color but can be detected by stability-indicating analytical methods like HPLC.[6]
-
-
Troubleshooting:
-
Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method should be able to separate the intact calcium guaiacosulfonate from its potential degradation products.[6] A simple UV spectrophotometric method may not be sufficient as degradation products might have similar UV absorbance.
-
Forced Degradation Studies: Conduct forced degradation studies (see protocol below) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the potential degradation products and confirming that your analytical method can resolve them.[8][9]
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in an Acidic Solution (pH < 6)
-
Symptom: A faster than expected loss of potency is observed in an acidic solution.
-
Possible Cause: Although guaiacol is generally more stable at acidic pH, acid-catalyzed hydrolysis of the sulfonate group could be a contributing factor. Another possibility is the presence of oxidative agents or metal ion contaminants that can catalyze degradation even at lower pH.
-
Workflow:
-
Confirm pH: Re-verify the pH of the solution.
-
Metal Ion Analysis: Analyze the solution for trace metal ions (e.g., iron, copper), which can act as catalysts for oxidation.
-
Review Excipients: Scrutinize all excipients in the formulation for potential incompatibilities or sources of contamination.
-
Forced Hydrolysis Study: Perform a controlled acid hydrolysis study (e.g., with 0.1 M HCl at an elevated temperature) and analyze the degradation profile by HPLC to see if it matches the observed degradation.
-
Guide 2: Managing Instability in Alkaline Solutions (pH > 7)
-
Symptom: Rapid color change and significant loss of potency.
-
Primary Cause: Base-catalyzed oxidation of the guaiacol moiety.[1]
-
Workflow:
-
pH Adjustment: The most effective solution is to reformulate at a lower pH.
-
Inert Gas Purging: If a higher pH is unavoidable for the application, rigorous exclusion of oxygen by purging with an inert gas is critical.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA could be beneficial, pending compatibility checks.
-
Quantitative Monitoring: Use a stability-indicating HPLC method to quantify the rate of degradation at the target pH to determine if the shelf-life is acceptable for the intended use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method, based on ICH guidelines.[8][9]
Objective: To generate potential degradation products of calcium guaiacosulfonate under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of calcium guaiacosulfonate in a suitable solvent (e.g., water or a water-methanol mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.
-
Analyze by HPLC immediately due to the high instability in basic conditions.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3-6% hydrogen peroxide.
-
Keep at room temperature for a specified period.
-
Dilute to the working concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Cool and dilute to the working concentration.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.
Protocol 2: pH-Rate Profile Study
Objective: To determine the rate of degradation of calcium guaiacosulfonate as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare solutions of calcium guaiacosulfonate in each buffer at a known concentration.
-
Stability Chamber: Store the solutions in a temperature-controlled stability chamber.
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each solution.
-
Analysis: Analyze each sample using a validated stability-indicating HPLC method to determine the remaining concentration of calcium guaiacosulfonate.
-
Data Plotting: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear, and the slope will be the negative of the rate constant (k).
-
pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH. This plot will visually represent the pH at which the compound is most stable (lowest k value).
Data & Diagrams
Table 1: Summary of pH Impact on Stability
| pH Range | Primary Stability Concern | Likely Degradation Pathway | Visual Indicators | Recommended Action |
| Acidic (pH < 6) | Slow Hydrolysis | Acid-catalyzed hydrolysis of the sulfonate group. | Typically none. | Use a stability-indicating method for monitoring. |
| Neutral (pH 6-7.5) | Onset of Oxidation | Slow oxidation of the guaiacol moiety. | Gradual, slight discoloration over time. | Protect from light and oxygen. |
| Alkaline (pH > 7.5) | Rapid Oxidation | Base-catalyzed oxidation of the guaiacol moiety. | Rapid discoloration (pink, yellow, brown). | Avoid this pH range. If necessary, use an inert atmosphere. |
Diagrams
Diagram 1: Chemical Structure of Calcium Guaiacolsulfonate
Caption: Structure of Calcium Guaiacolsulfonate.
Diagram 2: Potential Degradation Pathway in Alkaline Conditions
Caption: Alkaline-catalyzed oxidative degradation.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Hansen, P. E., & Andersen, M. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12473-12480. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24180, Calcium guaiacol sulfonate. PubChem. [Link]
-
Sakakibara, H., et al. (2021). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Nutritional Science and Vitaminology, 67(1), 58-64. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
Novatia, LLC. (2010). A Kinetic and Mechanistic Study of Sulfonate Ester Formation and Hydrolysis. [Link]
- Boeriu, C. G., et al. (2004). Characterization of structure-dependent functional properties of lignin with infrared spectroscopy. Industrial Crops and Products, 20(3), 205-218.
-
Grgic, B., et al. (2007). The Role of pH Medium in Forming Binding Substances on the Base of Calcium Sulphate. Middle-East Journal of Scientific Research, 17(8), 1169-1175. [Link]
- Singh, R., et al. (2024). Stability Indicating Analytical Method Development and Validation for the Estimation of Calcium Dobesilate in Bulk Drug Using RP-HPLC and LC-MS/MS. Research Journal of Pharmacy and Technology, 17(3), 1163-1170.
- Tzanov, T., et al. (2002). Effect of a low-molecular-weight supernatant from a solid-state lignocellulosic culture on the stability of a crude laccase from Trametes versicolor. Biotechnology and Bioengineering, 77(4), 454-460.
- Yasuda, S., & Terashima, N. (1982). Chemical Structures of Sulfuric Acid Lignin V. Reaction of Phenylcoumaran with Sulfuric Acid. Mokuzai Gakkaishi, 28(6), 383-388.
-
Williams, N. H., & Williams, A. (2002). Concertedness in the hydrolysis of a sulfonate ester. Organic & Biomolecular Chemistry, 1(1), 15-16. [Link]
-
Cai, J., et al. (2017). Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali. RSC Advances, 7(64), 40251-40258. [Link]
- Zhang, L., & Gellerstedt, G. (2007). The chemistry of wood delignification: a story of synergy and promiscuity. Holzforschung, 61(6), 591-599.
-
Sun, Y., et al. (2014). Full article: Stability of Apple Polyphenols as a Function of Temperature and pH. International Journal of Food Properties, 17(8), 1696-1705. [Link]
- Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids; Bronsted relationship for attack of water at methyl; free energies of hydrolysis of esters of oxy acids; and a linear relationship between free energy of hydrolysis and pKa holding over a range of 20 pK units. Canadian Journal of Chemistry, 56(17), 2342-2354.
-
Højgaard, I., et al. (1995). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological Research, 23(4), 233-238. [Link]
-
Wang, T., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1341. [Link]
Sources
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. academic.oup.com [academic.oup.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
"preventing precipitation of calcium guaiacosulfonate in phosphate buffers"
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with calcium guaiacosulfonate. Here you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to its formulation, with a specific focus on preventing precipitation in phosphate buffers.
Troubleshooting Guide: Preventing Calcium Guaiacosulfonate Precipitation
Precipitation of calcium guaiacosulfonate in phosphate buffers is a common challenge stemming from the low solubility of calcium phosphates. This guide provides a systematic approach to diagnose and resolve this issue.
Immediate Corrective Actions
If you observe precipitation (cloudiness, turbidity, or visible particles) in your calcium guaiacosulfonate solution prepared with a phosphate buffer, consider the following immediate steps:
-
Stop the Experiment: Halt any further additions or processing of the solution to prevent exacerbating the issue.
-
Characterize the Precipitate: If possible, isolate the precipitate for analysis to confirm if it is a form of calcium phosphate.
-
Review Formulation Parameters: Carefully check the pH, concentrations of all components, and the temperature of the solution.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the root cause of precipitation and implement effective solutions.
Caption: Troubleshooting workflow for calcium guaiacosulfonate precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does calcium guaiacosulfonate precipitate in phosphate buffers?
The precipitation is generally not of calcium guaiacosulfonate itself, but rather the formation of insoluble calcium phosphate salts.[1][2] Phosphate buffers contain phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) which readily react with calcium ions (Ca²⁺) from calcium guaiacosulfonate to form various calcium phosphate species, such as dicalcium phosphate dihydrate (DCPD) or hydroxyapatite (HAP).[3][4] The solubility of these calcium phosphate salts is very low and is highly dependent on the pH of the solution.[5]
Q2: What is the effect of pH on this precipitation?
pH is a critical factor influencing the formation of calcium phosphate precipitates.[6][7] Generally, a higher (more alkaline) pH promotes the deprotonation of phosphate species, increasing the concentration of PO₄³⁻ and HPO₄²⁻ ions. These ions have a higher affinity for Ca²⁺, leading to the precipitation of less soluble calcium phosphate salts.[5] Conversely, a lower (more acidic) pH can help to keep calcium phosphate in solution.[8] However, the stability of calcium guaiacosulfonate at different pH values must also be considered.
Q3: What are some suitable alternative buffer systems?
If adjusting the pH of your phosphate buffer is not feasible or effective, consider using a non-phosphate buffer system. Some common alternatives include:
-
Tris (tris(hydroxymethyl)aminomethane) buffer: Often preferred over phosphate buffers to avoid complex formation with divalent cations like calcium.[9]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer: A zwitterionic buffer that is also known to be compatible with calcium ions.[10]
-
Maleate buffer: Has been suggested as an alternative to phosphate buffers in the presence of calcium.[11]
The choice of buffer will depend on the specific requirements of your experiment, including the desired pH range and compatibility with other components in your formulation.
Q4: Can the order of mixing ingredients prevent precipitation?
Yes, the order of addition can be crucial. It is generally recommended to add the calcium-containing solution dropwise to the phosphate buffer solution while stirring vigorously.[10][12][13] This helps to avoid localized high concentrations of calcium and phosphate ions, which can trigger precipitation. Preparing a more dilute solution initially and then concentrating it, if possible, can also be an effective strategy.
Q5: How do temperature and concentration affect precipitation?
-
Temperature: The solubility of some calcium phosphate salts decreases with increasing temperature.[14] Therefore, conducting experiments at a lower temperature, if permissible, may help to prevent precipitation.
-
Concentration: Higher concentrations of both calcium guaiacosulfonate and phosphate in the buffer will increase the likelihood of precipitation.[15][16] If possible, working with lower concentrations is advisable.
Q6: Are there any additives that can help prevent precipitation?
In some cases, the addition of a chelating agent, such as citrate, can help to sequester calcium ions and prevent them from reacting with phosphate.[17] However, the use of chelating agents must be carefully considered, as they can also impact the activity and bioavailability of the calcium guaiacosulfonate.
Experimental Protocols
Protocol 1: Preparation of a Calcium-Compatible Buffer (HEPES)
This protocol describes the preparation of a 0.1 M HEPES buffer at pH 7.4.
Materials:
-
HEPES (free acid)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weigh out the required amount of HEPES free acid to make a 0.1 M solution (e.g., 23.83 g for 1 L).
-
Dissolve the HEPES in approximately 800 mL of deionized water in a beaker with a stir bar.
-
Slowly add a solution of NaOH (e.g., 1 M) dropwise while monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 7.4.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Mix the solution thoroughly.
-
Filter the buffer through a 0.22 µm filter for sterilization if required.
Protocol 2: Recommended Method for Preparing a Calcium Guaiacosulfonate Solution in Phosphate Buffer
If a phosphate buffer must be used, this protocol minimizes the risk of precipitation.
Materials:
-
Calcium guaiacosulfonate
-
Phosphate buffer (pre-prepared and pH adjusted)
-
Deionized water
-
Stir plate and stir bar
-
Burette or syringe pump
Procedure:
-
Prepare a stock solution of calcium guaiacosulfonate in deionized water. The concentration should be as low as practically possible.
-
Place the desired volume of the phosphate buffer in a beaker on a stir plate and begin stirring at a moderate speed.
-
Using a burette or syringe pump, add the calcium guaiacosulfonate stock solution to the phosphate buffer dropwise.
-
Continuously monitor the solution for any signs of turbidity or precipitation.
-
If the final concentration of the solution is too low, consider using a more concentrated phosphate buffer and a more dilute calcium guaiacosulfonate stock solution.
Data Summary
Table 1: Comparison of Buffer Systems for Use with Calcium Salts
| Buffer System | pKa at 25°C | Useful pH Range | Compatibility with Calcium Ions | Notes |
| Phosphate | pKa1=2.15, pKa2=7.20, pKa3=12.35 | 6.2 - 8.2 (for pKa2) | Poor; forms insoluble precipitates[9] | Widely used but problematic with divalent cations. |
| Tris | 8.06 | 7.5 - 9.0 | Good[9] | pH is temperature-dependent. |
| HEPES | 7.48 | 6.8 - 8.2 | Good[10] | Commonly used in cell culture. |
| Maleate | pKa1=1.9, pKa2=6.1 | 5.2 - 7.0 (for pKa2) | Good[11] | Can be a suitable alternative in the acidic to neutral pH range. |
Visualizing the Chemical Equilibrium
The following diagram illustrates the equilibrium between soluble calcium and phosphate ions and the precipitated calcium phosphate.
Caption: Equilibrium of calcium phosphate precipitation.
References
- Kinetic Study of Calcium Phosphate Precipitation in the System H3PO4-Ca(OH)
- Buffering agents and Buffers. Interchim.
- Kinetic Study of Calcium Phosphate Precipitation in the System H3PO4-Ca(OH)
- What should be the alternative of phosph
- Counterintuitive Crystallization: Rate Effects in Calcium Phosphate Nucleation at Near-Physiological pH.
- Calcium Phosphate Precipitation in Wastewater Tre
- Kinetic Study of Calcium Phosphate Precipitation in the System H3PO4-Ca(OH)2-H2O at 30°C.
- Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbon
- Calcium phosphate precipit
- Cacodylate vs.
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Non-Calcium-Containing Phosphate Binders: Comparing Efficacy, Safety, and Other Clinical Effects. Karger Publishers.
- Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Lubrizol.
- pH Stability of Calcium Hydroxide Preparations in a Simul
- Navigating the complexities of controlled release drug formul
- Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate.
- Calcium Phosphate Precipit
- Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion. PubMed.
- Solubility of Calcium Phosph
- A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution R
- Evaluation of the Effect of pH and Concentration of Calcium and Sulfate Ions on Coal Flotation.
- Calcium phosphate compounds and their solubility product constants at...
- Impact of Gastric pH and Dietary Fiber on Calcium Availability of Various Calcium Salts. ThaiScience.
- The CDMO's Challenges for Developing Oral Suspensions for Children.
- Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed.
- Calcium and Phosphate Solubility Curves for Parenteral Nutrient Solutions Containing Vaminolact8.
- Solubility of CaHPO4 ? 2H2O and formation of ion pairs in the system Ca(OH)2 - H3PO4 - H2O at 37.5 ?C.
- Calcium Phosphate Transfection. Thaler Center for HIV and Retrovirus Research.
- Calcium Phosphate Nanoparticle Precipitation by a Continuous Flow Process: A Design of Experiment Approach. MDPI.
- Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition. PMC.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bio.umass.edu [bio.umass.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigo.uic.edu [indigo.uic.edu]
- 9. interchim.fr [interchim.fr]
- 10. its.caltech.edu [its.caltech.edu]
- 11. echemi.com [echemi.com]
- 12. Calcium Phosphate Precipitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Calcium Phosphate Transfection - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. jmatonline.com [jmatonline.com]
- 16. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Isomer Separation of Potassium Guaiacolsulfonate
Status: Operational Ticket ID: T-GUA-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Isomer Resolution & Method Validation
Executive Summary
Potassium Guaiacolsulfonate (Sulfogaiacol) is a pharmaceutical expectorant composed of structural isomers. The separation of these isomers is critical for quality control (QC) and pharmacokinetic studies.
The primary challenge lies in the structural similarity between the 4-isomer (Potassium 4-hydroxy-3-methoxybenzenesulfonate) and the 5-isomer (Potassium 3-hydroxy-4-methoxybenzenesulfonate). Both are highly polar, anionic species that exhibit poor retention on standard C18 columns without modification.
This guide provides validated workflows for separating these isomers using Ion-Pair HPLC (IP-HPLC) and Capillary Electrophoresis (CE) , along with deep-dive troubleshooting for common failure modes.
Module 1: High-Performance Liquid Chromatography (IP-HPLC)
The Standard: Reverse-phase chromatography with ion-pairing agents is the most robust method for separating guaiacolsulfonate isomers. Standard C18 methods often result in co-elution near the void volume due to the sulfonic acid group.
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 250 x 4.6 mm, 5 µm | High surface area required for ion-pair adsorption. |
| Mobile Phase | Methanol : Water (20:80 v/v) + 5 mM Tetrabutylammonium Hydroxide (TBAH) + Phosphate Buffer (pH 6.5) | TBAH forms a neutral, hydrophobic ion-pair complex with the sulfonate, allowing retention on the C18 phase. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency. |
| Detection | UV @ 279 nm | Isosbestic point region; minimizes response difference between isomers. |
| Temperature | 25°C - 30°C | Controls ion-pair kinetics. |
Troubleshooting Guide: HPLC Issues
Q: My 4-isomer and 5-isomer are co-eluting. How do I improve resolution (
-
Decrease Organic Modifier: Reduce Methanol from 20% to 15%. This forces the ion-pairs to interact longer with the stationary phase.
-
Adjust Counter-Ion Concentration: Increase TBAH concentration (e.g., from 5 mM to 10 mM). Caution: Higher concentrations increase column equilibration time.
-
Check pH: Ensure pH is > 4.0. The sulfonate group (
) is always ionized, but the phenol group ( ) must remain neutral to maintain the hydrophobic difference between the isomers.
Q: I am seeing significant peak tailing (
-
Fix: Add a "sacrificial base" like Triethylamine (TEA) at 5-10 mM to the mobile phase, or switch to a highly deactivated (base-deactivated) C18 column.
Q: Retention times are drifting significantly between runs. A: Ion-pair chromatography requires long equilibration times. The stationary phase must become saturated with the TBA+ ions.
-
Protocol: Flush the column with the mobile phase (containing the ion-pair reagent) for at least 60 column volumes (approx. 2-3 hours) before the first injection. Never wash the column with pure organic solvent immediately after use; wash with water first to prevent salt precipitation.
Visualizing the Mechanism
The following diagram illustrates how the Ion-Pairing Reagent (IPR) bridges the gap between the polar analyte and the non-polar column.
Caption: Figure 1. The formation of a neutral ion-pair complex allows the hydrophilic sulfonate isomers to be retained and separated on a hydrophobic C18 matrix.
Module 2: Capillary Electrophoresis (CE)
The Alternative: When HPLC fails or orthogonal validation is required, CE is the method of choice. It separates based on charge-to-mass ratio and inclusion complex stability.
Recommended Protocol
| Parameter | Specification | Rationale |
| Capillary | Fused Silica, 50 cm x 50 µm i.d. | Standard geometry. |
| Background Electrolyte (BGE) | 50 mM Borate Buffer (pH 9.3) + 10-20 mM | High pH ionizes the phenolic hydroxyl (creating a dianion). |
| Voltage | +20 to +25 kV | Normal polarity (Anode at source if EOF is suppressed, otherwise standard). |
| Detection | UV @ 200-214 nm | Higher sensitivity at lower wavelengths in CE. |
Troubleshooting Guide: CE Issues
Q: I cannot resolve the 4- and 5-isomers using standard buffers.
A: Isomers often have identical electrophoretic mobilities (
-
The Fix: Add
-Cyclodextrin. The 4-isomer and 5-isomer have different steric fits within the hydrophobic CD cavity. The isomer that forms the stronger complex will be effectively larger and migrate slower (assuming normal polarity and EOF > migration).
Q: The current is unstable or arcing occurs. A: High conductivity due to the sulfonate salts.
-
Fix: Reduce the BGE concentration to 25 mM or reduce the voltage. Ensure the capillary temperature is strictly controlled (e.g., 25°C) to prevent Joule heating.
Module 3: Identification & Validation Strategy
Distinguishing the isomers is difficult because their mass spectra (MS) are identical.
Spectral Differentiation (UV Shift)
While MS is identical, UV absorption shifts with pH due to the position of the hydroxyl group relative to the sulfonate.
-
pH < 6.0: Spectra are nearly identical.[3]
-
pH > 9.0 (Alkaline): The phenol group deprotonates. The electronic conjugation changes differently for the 4-isomer vs. the 5-isomer.
-
Action: Run a UV scan of your peak in an alkaline medium. Compare against a known standard of the 4-isomer (the dominant commercial form).
-
Decision Matrix: Which Method to Use?
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on experimental goals.
Frequently Asked Questions (FAQs)
Q1: Why does the USP monograph mainly focus on the 4-isomer? The 4-isomer (Potassium 4-hydroxy-3-methoxybenzenesulfonate) is the thermodynamically favored product of the sulfonation of guaiacol. Commercial synthesis typically yields 95%+ of the 4-isomer. However, process variations can increase the 5-isomer impurity, which must be monitored.
Q2: Can I use a Phenyl-Hexyl column instead of C18?
Yes. Phenyl-Hexyl columns can offer unique selectivity for aromatic isomers due to
Q3: Is the potassium salt form relevant to the chromatography? No. In the aqueous mobile phase, the salt dissociates immediately. You are analyzing the guaiacolsulfonate anion. The counter-ion in your buffer (e.g., TBA+) replaces the potassium.
References
-
Zhang, Y., et al. (2003).[4] "Determination of the isomeric ingredients in potassium guaiacolsulfonate." Journal of Pharmaceutical Analysis. (Identified 4-isomer and 5-isomer using Paired-ion HPLC).
-
Gupta, V. D. (1979).[5] "Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups." Journal of Pharmaceutical Sciences.
-
United States Pharmacopeia (USP). "Potassium Guaiacolsulfonate Monograph." (Defines assay standards and identification tests).
-
Tagliaro, F., et al. (1998). "Capillary electrophoresis for the investigation of illicit drugs." Journal of Chromatography B. (General reference for CE separation of charged small molecules using Cyclodextrins).
For further assistance, please contact the Separation Sciences Technical Desk.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"evaluating the secretolytic activity of calcium guaiacosulfonate versus carbocisteine"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Distinct Mechanisms, Convergent Goals
In the development of mucoactive therapies, distinguishing between secretolytics (expectorants) and mucoregulators is critical for selecting the correct therapeutic candidate. This guide compares Calcium Guaiacosulfonate , a classic secretolytic salt, against Carbocisteine , a modern mucoregulator.
While both agents aim to improve mucus clearance, their biological targets differ fundamentally:
-
Calcium Guaiacosulfonate acts primarily via the gastropulmonary vagal reflex , stimulating an immediate increase in the volume of aqueous bronchial secretions to hydrate thickened mucus.
-
Carbocisteine functions as a metabolic modulator within the goblet cell, correcting the intracellular ratio of sialomucins to fucomucins, thereby reducing mucus viscosity at the point of synthesis.
This guide provides the experimental framework to evaluate and differentiate these activities using standardized in vivo and ex vivo protocols.
Mechanistic Profiling & Signaling Pathways
Calcium Guaiacosulfonate: The Vagal Secretolytic
Calcium guaiacosulfonate (and related guaiacol salts) functions as an irritant to gastric mucosal receptors. This irritation does not induce emesis at therapeutic doses but triggers a vagally mediated reflex .
-
Pathway: Gastric irritation
Vagal Afferents Medullary Emetic Center (sub-threshold) Parasympathetic Efferents Bronchial Submucosal Glands. -
Outcome: Surge in transmembrane water transport and glandular secretion, physically loosening phlegm via hydration. The calcium moiety may offer secondary benefits by stabilizing ciliary beat frequency or modulating local calcium-dependent inflammatory cascades, a distinct advantage over potassium salts in specific inflammatory phenotypes.
Carbocisteine: The Mucoregulator
Carbocisteine (S-carboxymethylcysteine) does not rely on systemic reflexes. Instead, it accumulates in lung tissue and acts intracellularly.
-
Pathway: Inhibition of fucosyltransferase and stimulation of sialyltransferase.
-
Outcome: It restores the balance between neutral fucomucins (viscous) and acidic sialomucins (elastic). It also possesses direct antioxidant properties (free thiol scavenger), reducing airway inflammation and hyperplasia.
Comparative Signaling Pathway Diagram
Figure 1: Dual-pathway mechanism comparison: Reflex stimulation (Guaiacosulfonate) vs. Metabolic regulation (Carbocisteine).
Experimental Framework: Protocols & Evaluation
In Vivo Evaluation: The Phenol Red Secretion Assay
The Phenol Red Secretion Assay is the gold standard for quantifying secretolytic activity in rodents. This protocol measures the volume of tracheal secretion by quantifying the excretion of the dye phenol red, which is actively secreted by the respiratory tract mucosa.
Protocol Steps:
-
Preparation: Use male ICR mice (20–25 g) or Sprague-Dawley rats (180–220 g). Fast animals for 12 hours prior to the experiment but allow water ad libitum.
-
Administration:
-
Group A (Control): Administer vehicle (saline/CMC) orally.
-
Group B (Calcium Guaiacosulfonate): Administer test compound (e.g., 50–200 mg/kg p.o.).
-
Group C (Carbocisteine): Administer reference standard (e.g., 250–500 mg/kg p.o.).
-
-
Dye Injection: 30 minutes post-drug administration, inject 5% phenol red solution intraperitoneally (i.p.) at a dose of 500 mg/kg.
-
Sacrifice & Collection:
-
Wait 30 minutes after dye injection.
-
Sacrifice animals via CO₂ asphyxiation or cervical dislocation.
-
Dissect the trachea immediately. Ligate the trachea just below the larynx and insert a cannula into the lower end.
-
Perform bronchoalveolar lavage (BAL) or tracheal perfusion with 1 mL of normal saline. Collect the washing fluid.
-
-
Quantification:
-
Add 0.1 mL of 1 M NaOH to the collected fluid to maximize color intensity (phenol red turns red/purple at high pH).
-
Measure optical density (OD) at 546 nm using a spectrophotometer.
-
Calculate concentration using a standard curve of phenol red.
-
Expected Outcome:
-
Calcium Guaiacosulfonate: Significant increase in OD (secretion volume) compared to control due to vagal stimulation.
-
Carbocisteine: Moderate increase or no significant change in volume in acute models, as its primary effect is viscosity reduction, not volume increase. This distinction is crucial.
Ex Vivo Rheological Assessment
To evaluate Carbocisteine's efficacy, viscosity measurements are superior to volume assays.
Protocol Steps:
-
Sputum Collection: Induce bronchitis in rats using SO₂ exposure or lipopolysaccharide (LPS) instillation.
-
Treatment: Administer drugs daily for 3–7 days (chronic model).
-
Measurement: Collect sputum via tracheal aspiration.
-
Rheology: Use a cone-and-plate rheometer. Measure Viscosity (
) and Elastic Modulus ( ) at varying shear rates (0.1 to 10 s⁻¹).
Expected Outcome:
-
Carbocisteine: Significant reduction in viscosity and elasticity, indicating normalized mucin structure.[1][2]
-
Calcium Guaiacosulfonate: Reduction in viscosity primarily due to dilution (increased water content), not structural modification of mucins.
Experimental Workflow Diagram
Figure 2: Experimental workflow for evaluating secretolytic (acute) vs. mucoregulatory (chronic) activity.
Comparative Performance Analysis
The following table synthesizes the expected performance metrics based on the described protocols.
| Feature | Calcium Guaiacosulfonate | Carbocisteine |
| Primary Mechanism | Reflex Secretolytic (Vagal stimulation) | Mucoregulator (Metabolic normalization) |
| Onset of Action | Rapid (Acute) | Delayed (Requires metabolic uptake) |
| Phenol Red Assay | High Efficacy (Significant OD increase) | Low/Moderate Efficacy (Volume is secondary) |
| Viscosity Reduction | Via Dilution (Hydration) | Via Structural Repair (Sialomucin increase) |
| Anti-inflammatory | Moderate (Calcium-dependent stabilization) | High (Antioxidant/Free radical scavenging) |
| Best Use Case | Acute, dry cough requiring hydration | Chronic COPD, Bronchiectasis, Cystic Fibrosis |
Clinical & Translational Implications[3][4][5]
-
Combination Therapy: The distinct mechanisms suggest synergy. Calcium guaiacosulfonate provides immediate relief by hydrating the airway, while carbocisteine addresses the underlying pathology of mucin hypersecretion and viscosity over time.
-
Safety Profile: Calcium salts may offer better gastric tolerability compared to potassium salts for some patients, though the guaiacol moiety remains the active irritant. Carbocisteine is generally well-tolerated but requires caution in patients with active peptic ulcers.
References
-
Engler, H., & Szelenyi, I. (1984).[3] Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds.[3] Journal of Pharmacological Methods.[3] Link
-
Hooper, C., & Calvert, J. (2008). The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease.[1][2][4] International Journal of Chronic Obstructive Pulmonary Disease.[4] Link
- Braga, P. C., et al. (1990). Rheological evaluation of the effects of S-carboxymethylcysteine on mucus in patients with chronic bronchitis. Current Therapeutic Research.
-
Rogers, D. F. (2007). Mucoactive agents for airway mucus hypersecretory diseases.[2][5][4] Respiratory Care.[1][2][4][6] Link
-
Yanaura, S., et al. (1981). A new method for evaluating mucolytic expectorant activity and its application.[7][3][8] Japanese Journal of Pharmacology. Link
Sources
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. Problems in evaluating the effect of secretolytic agents on the mucociliary system by means of radioactive particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison: Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of Calcium Guaiacosulfonate
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a cornerstone of pharmaceutical quality control and development. Calcium guaiacosulfonate, an expectorant widely used in cough and cold formulations, requires accurate quantification to ensure product efficacy and safety. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple listing of pros and cons. It explains the causality behind methodological choices, presents detailed experimental protocols, and furnishes the supporting data necessary to cross-validate these two powerful techniques, empowering you to make an informed decision based on your specific analytical needs.
The Analyte: Calcium Guaiacosulfonate
Calcium guaiacosulfonate (C₁₄H₁₄CaO₁₀S₂) is the calcium salt of guaiacolsulfonic acid.[1][2][3] Its structure features a sulfonated aromatic ring, making it a polar, water-soluble compound. This polarity presents a specific challenge for retention on traditional reversed-phase HPLC columns, a factor that heavily influences chromatographic method development. The presence of a UV-absorbing aromatic ring provides a chromophore suitable for UV detection, while the sulfonic acid moiety is ideal for ionization in mass spectrometry.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories globally. Its robustness, cost-effectiveness, and simplicity make it a frontline choice for routine assays of drug substances and finished products.[4]
The "Why": Rationale for the HPLC-UV Approach
The primary challenge in analyzing guaiacolsulfonate is achieving adequate retention on a reversed-phase column due to its high polarity. To overcome this, an ion-pairing chromatographic approach is employed. A cationic ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase. This reagent forms a neutral, hydrophobic ion-pair with the anionic sulfonate group of the analyte, significantly increasing its retention on a non-polar stationary phase like C8 or C18.[5] UV detection is selected for its simplicity and direct proportionality to concentration, leveraging the analyte's inherent chromophore. A detection wavelength of 280 nm provides good sensitivity and specificity for the guaiacol structure.[5][6]
Experimental Protocol: HPLC-UV Method
1. Chromatographic System:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Luna C8(2), 250 x 4.6 mm, 5 µm particle size.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.02 M Tetrabutylammonium sulfate in water.[5]
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-7 min: 20% B
-
7-12.5 min: Linear gradient from 20% to 50% B
-
12.5-15 min: Hold at 20% B (re-equilibration)
-
3. Detector and Autosampler Settings:
-
Autosampler Temperature: Ambient.
4. Standard and Sample Preparation:
-
Diluent: Methanol/Water (20:80, v/v).
-
Standard Stock Solution: Accurately weigh ~25 mg of Calcium Guaiacosulfonate reference standard into a 25 mL volumetric flask, dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh sample powder equivalent to ~25 mg of Calcium Guaiacosulfonate into a 100 mL volumetric flask, add ~70 mL of diluent, sonicate for 15 minutes, cool to room temperature, and dilute to volume. Filter through a 0.45 µm nylon filter before injection.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity, high-specificity quantification, particularly in complex matrices or when low detection limits are required.[4][7]
The "Why": Rationale for the LC-MS/MS Approach
For LC-MS/MS, the primary goal is to achieve efficient ionization and generate a specific, stable fragmentation pattern for the analyte. Guaiacolsulfonic acid, being acidic, readily deprotonates to form a negative ion. Therefore, Electrospray Ionization (ESI) in negative mode is the optimal choice. This provides a strong signal for the precursor ion [M-H]⁻.
Unlike HPLC-UV, non-volatile ion-pairing reagents like tetrabutylammonium sulfate are incompatible with mass spectrometry as they contaminate the ion source. Instead, retention is achieved using standard reversed-phase chromatography, and the mobile phase employs volatile additives like ammonium formate and formic acid, which are MS-friendly and aid in ionization.[8][9] Tandem mass spectrometry (MS/MS) provides exceptional selectivity by isolating the precursor ion, fragmenting it, and monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates interferences from matrix components.[10]
Experimental Protocol: LC-MS/MS Method
1. Chromatographic System:
-
System: Agilent 1290 Infinity II UHPLC system or equivalent, coupled to an Agilent 6470 Triple Quadrupole LC/MS system.
-
Column: ZORBAX RRHD Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Column Temperature: 40°C.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-4 min: Linear gradient from 5% to 95% B
-
4-5 min: Hold at 95% B
-
5.1-6 min: Hold at 5% B (re-equilibration)
-
3. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition (Guaiacolsulfonate): Q1 (Precursor Ion): m/z 203.0 -> Q3 (Product Ion): m/z 123.0 (Loss of SO₃)
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V (Negative).
4. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard/Sample Preparation: Follow the same procedure as for HPLC-UV, using the appropriate diluent. The higher sensitivity of LC-MS/MS will likely require more dilute solutions for the calibration curve.
Visualizing the Workflows
To better illustrate the procedural flow for each method, the following diagrams outline the key steps from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC-UV method.
Caption: Logical flow of the cross-validation process.
Comparative Performance Data
Both methods must first be independently validated according to ICH Q2(R2) guidelines. [11][12]Key validation parameters are summarized below with expected performance outcomes.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R2) Guideline Reference |
| Specificity | Demonstrated by peak purity analysis and separation from placebo components. [5] | High; demonstrated by absence of interfering peaks in the MRM channel for blank and placebo samples. [4] | Ability to assess the analyte unequivocally in the presence of components which may be expected to be present. [13] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range | 10 - 150 µg/mL | 1 - 500 ng/mL | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. [11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of test results obtained by the method to the true value. [14] |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. [14] |
| Limit of Quantitation (LOQ) | ~10 µg/mL | ~1 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [14] |
| Robustness | Unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition. | Unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. [14] |
Conclusion and Recommendation
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of calcium guaiacosulfonate, but their suitability depends on the specific application.
-
HPLC-UV is a cost-effective, robust, and straightforward method, making it exceptionally well-suited for routine quality control, release testing, and stability studies of finished pharmaceutical products where analyte concentrations are relatively high. [4]Its performance is more than adequate for regulatory assays.
-
LC-MS/MS offers unparalleled sensitivity and selectivity. [4][7]This makes it the method of choice for applications requiring trace-level detection, such as bioanalytical studies (measuring drug levels in plasma), impurity profiling, cleaning validation, or analysis in complex sample matrices where the risk of interference is high. [4][8] The cross-validation process demonstrates that for a given sample within the overlapping analytical range, both methods can produce comparable, reliable data. The choice, therefore, is not about which method is "better," but which method is "fitter-for-purpose." For high-concentration, routine analysis, the simplicity of HPLC-UV is advantageous. For challenging, low-concentration analysis, the superior sensitivity and specificity of LC-MS/MS are indispensable.
References
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2025. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. Available from: [Link]
-
Slideshare. Ich guidelines on validation for analytical method/equipments. 2017. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
-
O'Hara T, et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014;16(6):1124-1134. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. Available from: [Link]
-
PubChem. Calcium guaiacol sulfonate. National Center for Biotechnology Information. Available from: [Link]
-
MolForge. Calcium guaiacol sulfonate (CID 24180) - Molecular Properties & Analysis. Available from: [Link]
-
Global Substance Registration System. CALCIUM GUAIACOLSULFATE. Available from: [Link]
-
Henderson O. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem. 2025;10:277. Available from: [Link]
-
Shimadzu. Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. 2013. Available from: [Link]
-
Nguyen AT, et al. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica. 2019;87(1):6. Available from: [Link]
-
Gupta VD. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups. Journal of Pharmaceutical Sciences. 1979;68(1):118-20. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Liquid chromatography tandem-mass spectrometry method development and validation for simultaneous analysis of paracetamol, guaifenesin, phenylephrine hydrochloride, chlorpheniramine maleate, and ambroxol hydrochloride in tablet. 2018. Available from: [Link]
-
ResearchGate. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. 2019. Available from: [Link]
Sources
- 1. waters.com [waters.com]
- 2. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. CN117890516A - A method for detecting genotoxic impurities of benzenesulfonate esters in cisatracurium besylate - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. longdom.org [longdom.org]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. scispace.com [scispace.com]
- 10. Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
A Comparative In-Vitro Assessment of Calcium and Potassium Guaiacolsulfonate Salts
A Guide for Researchers in Drug Development
Executive Summary
Guaiacolsulfonate is a well-established expectorant used to alleviate cough and chest congestion by modifying the properties of respiratory mucus.[1][2] While commonly formulated as a potassium salt, the influence of the counter-ion on its efficacy is not well-documented. This guide provides a comprehensive framework for assessing the in-vitro efficacy of different guaiacolsulfonate salts, specifically comparing the calcium and potassium forms. We detail a robust experimental protocol using the Calu-3 human airway epithelial cell line cultured at an air-liquid interface (ALI) to model the human airway. Key efficacy endpoints, including mucin secretion and mucus viscosity, are discussed. This guide serves as a technical resource for researchers aiming to elucidate the nuanced effects of different salt formulations on mucolytic and expectorant activity.
Introduction
Guaiacolsulfonate, also known as sulfogaiacol, is an active pharmaceutical ingredient (API) widely used in cough and cold formulations.[3][4] Its primary therapeutic action is to function as an expectorant, which helps to loosen and thin mucus and phlegm in the airways, making it easier to cough up.[1][5] The mechanism is believed to involve the stimulation of mucous glands within the respiratory tract, leading to the secretion of a more fluid, less viscous mucus.[2][3]
The compound is typically synthesized as a salt, with potassium guaiacolsulfonate being the most common form. However, the role of the counter-ion (e.g., potassium vs. calcium) is an under-explored area of research. Both potassium (K⁺) and calcium (Ca²⁺) ions are critical to various physiological processes within airway epithelial cells. K⁺ channels are key regulators of the cell membrane potential, which maintains the electrochemical gradient for ion and fluid transport across the respiratory epithelium.[6][7][8] Calcium ions are fundamental second messengers that play a crucial role in the packaging and secretion of mucins, the primary protein components of mucus.[9][10][11]
Given the distinct physiological roles of these ions, it is plausible that the choice of salt form could influence the overall efficacy of the guaiacolsulfonate molecule. This guide provides a scientifically grounded, logical framework and a detailed experimental protocol to investigate this hypothesis in a controlled in-vitro setting.
Proposed Mechanism of Action
Guaiacolsulfonate is thought to exert its expectorant effects through multiple actions.[3] The primary proposed mechanism involves direct stimulation of the respiratory tract's mucous membranes.[3] This stimulation increases the secretion of serous fluid, which hydrates the mucus layer, thereby reducing its viscosity and making it easier to clear via ciliary action and coughing.[3][5]
The associated counter-ions, K⁺ and Ca²⁺, may further modulate this activity.
-
Potassium (K⁺): The basolateral membrane of airway epithelial cells is rich in K⁺ channels.[12] The efflux of potassium helps to hyperpolarize the cell, maintaining the electrical driving force for apical chloride secretion, a key process in airway surface liquid hydration.[8][12] Therefore, local changes in K⁺ concentration could theoretically influence the hydration state of the airway surface.
-
Calcium (Ca²⁺): Intracellular calcium levels are tightly linked to the exocytosis of mucin granules from goblet cells.[9][11][13] Calcium is also vital for the proper condensation and packaging of negatively charged mucin polymers within these granules.[10] An influx of extracellular calcium or its release from intracellular stores triggers the fusion of mucin granules with the cell membrane, resulting in mucus secretion.[9]
The following diagram illustrates the key cellular players involved in mucus secretion and hydration, providing context for the potential influence of guaiacolsulfonate and its counter-ions.
Caption: Proposed cellular mechanisms of mucin secretion and hydration in airway epithelium.
Comparative In-Vitro Efficacy Assessment
To objectively compare the efficacy of Calcium Guaiacolsulfonate and Potassium Guaiacolsulfonate, a well-characterized in-vitro model that recapitulates key functions of the human airway epithelium is essential.
Recommended Model: Calu-3 Air-Liquid Interface (ALI) Culture
The Calu-3 cell line, derived from a human bronchial adenocarcinoma, is an excellent model for studying airway epithelial barrier function and mucus secretion.[14] When cultured on permeable supports at an air-liquid interface (ALI), Calu-3 cells differentiate into a polarized, pseudostratified epithelium that exhibits tight junctions, produces mucus (primarily MUC5AC), and develops a physiological barrier.[15][16] This model is superior to submerged cultures as the ALI condition more closely mimics the in-vivo airway environment, leading to a more columnar epithelium and greater glycoprotein secretion.[16][17]
Key Efficacy Endpoints
-
Mucin 5AC (MUC5AC) Secretion: MUC5AC is the major gel-forming mucin secreted by goblet cells in the tracheobronchial tree.[18] Quantifying its secretion provides a direct measure of the secretagogue activity of the test compounds.
-
Mucus Viscosity: The primary goal of an expectorant is to reduce mucus viscosity.[3] Measuring the rheological properties of the secreted mucus is a critical functional endpoint.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the comparative assessment.
Overall Experimental Workflow
The diagram below outlines the complete experimental process from cell culture to data analysis.
Caption: Step-by-step workflow for in-vitro efficacy comparison.
Step-by-Step Methodology
A. Calu-3 Cell Culture at ALI
-
Seeding: Seed Calu-3 cells (passage 5-15) onto permeable Transwell® inserts (e.g., 0.4 µm pore size polyester) at a density of 1.2 x 10⁵ cells/cm².
-
Submerged Culture: Culture the cells in DMEM high glucose medium supplemented with 20% FBS and 1% penicillin-streptomycin until a confluent monolayer is formed (typically 7-9 days).[15] The medium should be present in both the apical and basolateral chambers.
-
ALI Culture: Once confluent, remove the medium from the apical chamber to establish the air-liquid interface. Continue to feed the cells by replacing the medium in the basolateral chamber every 2-3 days for at least 14 days to allow for full differentiation.[14]
B. Compound Treatment
-
Preparation: Prepare stock solutions of Calcium Guaiacolsulfonate and Potassium Guaiacolsulfonate in a suitable vehicle (e.g., sterile PBS). Prepare a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Controls:
-
Vehicle Control: The vehicle alone (e.g., PBS).
-
Positive Control: A known mucoregulatory agent, such as ATP (100 µM), which stimulates mucin secretion.
-
-
Application: Gently wash the apical surface of the differentiated Calu-3 monolayers with warm, sterile PBS to remove pre-existing mucus. Apply the treatment solutions (test compounds, vehicle, or positive control) to the apical surface in a small volume (e.g., 100-200 µL).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
C. Sample Collection and Analysis
-
Apical Wash: Collect the secreted mucus by washing the apical surface with a known volume of sterile PBS containing a protease inhibitor cocktail. Gently pipette up and down to ensure complete collection.
-
MUC5AC Quantification (ELISA):
-
Quantify the concentration of MUC5AC in the apical wash samples using a commercially available Human MUC5AC ELISA kit.[18][19]
-
Follow the manufacturer's protocol precisely.[18] Briefly, this involves adding samples and standards to a microplate pre-coated with an anti-MUC5AC antibody, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric measurement.[20]
-
Calculate the MUC5AC concentration (ng/mL) based on the standard curve.
-
-
Viscosity Measurement (Rheometry):
-
Pool apical wash samples from replicate wells for each treatment condition to obtain sufficient volume.
-
Measure the dynamic viscosity of the samples using a cone-and-plate rheometer or viscometer.[21]
-
Ensure consistent measurement parameters (temperature, shear rate) across all samples. Report viscosity in units of centipoise (cP) or Pascal-seconds (Pa·s).
-
Data Presentation and Interpretation (Illustrative)
The quantitative data generated from these experiments should be summarized in a clear, tabular format for easy comparison. The following table presents hypothetical data to illustrate how results might be presented.
| Treatment Group | Concentration (µM) | MUC5AC Secretion (ng/mL ± SD) | % Change vs. Vehicle | Viscosity (cP ± SD) | % Change vs. Vehicle |
| Vehicle Control | - | 150.5 ± 12.1 | 0% | 2.5 ± 0.3 | 0% |
| Positive Control (ATP) | 100 | 452.3 ± 35.8 | +200.5% | 4.8 ± 0.5 | +92% |
| Potassium Guaiacolsulfonate | 10 | 188.1 ± 15.5 | +25.0% | 2.1 ± 0.2 | -16% |
| 50 | 240.8 ± 20.2 | +60.0% | 1.8 ± 0.2 | -28% | |
| 100 | 301.0 ± 25.9 | +100.0% | 1.5 ± 0.1 | -40% | |
| Calcium Guaiacolsulfonate | 10 | 195.6 ± 16.3 | +30.0% | 2.0 ± 0.2 | -20% |
| 50 | 270.9 ± 22.7 | +80.0% | 1.7 ± 0.1 | -32% | |
| 100 | 346.2 ± 30.1 | +130.0% | 1.4 ± 0.1 | -44% |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Interpretation of Illustrative Data:
In this hypothetical scenario, both guaiacolsulfonate salts demonstrate dose-dependent effects. They act as secretagogues, increasing MUC5AC secretion compared to the vehicle control, which aligns with their classification as expectorants.[2] Crucially, they also decrease the viscosity of the secreted mucus, indicating a mucolytic-like effect that results in a thinner, more easily cleared secretion.
The illustrative data suggests that Calcium Guaiacolsulfonate may be slightly more potent than the potassium salt, inducing a greater percentage increase in MUC5AC secretion and a slightly larger reduction in viscosity at equivalent molar concentrations. This could be attributed to the direct role of Ca²⁺ ions in the mucin exocytosis pathway.[11] The additional calcium provided by the salt may enhance the signaling cascade that leads to mucin granule release, amplifying the effect of the guaiacolsulfonate moiety.
Conclusion
This guide outlines a robust, scientifically-sound framework for the comparative in-vitro assessment of different guaiacolsulfonate salts. By employing a physiologically relevant Calu-3 ALI model and focusing on key functional endpoints—mucin secretion and viscosity—researchers can generate precise and reliable data to discern the potential impact of the counter-ion on expectorant efficacy. The provided protocols are designed to be self-validating through the inclusion of appropriate controls. The findings from such studies can provide critical insights for drug development professionals, enabling the rational selection of API salt forms to optimize the therapeutic profile of respiratory medications.
References
-
Bardou, O., Trinh, N. T. N., & Brochiero, E. (2009). Molecular diversity and function of K+ channels in airway and alveolar epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 296(2), L145–L155. [Link][6]
-
Bardou, O., Trinh, N. T. N., & Brochiero, E. (2009). Molecular diversity and function of K+ channels in airway and alveolar epithelial cells. American Journal of Physiology. Lung Cellular and Molecular Physiology, 296(2), L145-55. [Link][7]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfogaiacol? Retrieved from [Link][3]
-
Kondepudi, A. (2015). Mechanism and role of calcium in excitation-mucus secretion coupling in human colonic epithelium. The Chinese University of Hong Kong. [Link][9]
-
Brochiero, E., & Bardou, O. (2015). Evidence of K+ channel function in epithelial cell migration, proliferation, and repair. American Journal of Physiology-Cell Physiology, 308(3), C167–C177. [Link]
-
Marriott, C., & Richards, J. H. (1974). A mucin model for the in vitro evaluation of mucolytic agents. Journal of Pharmacy and Pharmacology, 26(S1), 10P-11P. [Link][21]
-
Kim, J. K., & Matalon, S. (1999). Chloride and potassium channel function in alveolar epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 277(6), L1051–L1062. [Link][8]
-
Liedtke, C. M., & Thomas, P. J. (2017). Ion channels of the lung and their role in disease pathogenesis. Comprehensive Physiology, 7(4), 1263–1295. [Link][12]
-
Gipson, I. K., & Argüeso, P. (2003). The role of calcium in mucin packaging within goblet cells. Experimental Eye Research, 77(1), 1–6. [Link][10]
-
GlobalRx. (n.d.). Clinical Profile: Dextromethorphan Hydrobromide/Potassium Guaiacolsulfonate 15mg-300mg/5ml Solution. Retrieved from [Link][4]
-
Martin, G. P., & Marriott, C. (1987). Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine. Journal of Pharmacy and Pharmacology, 39(11), 920–924. [Link]
-
ResearchGate. (n.d.). The role of calcium in mucin packaging within goblet cells. Retrieved from [Link]
-
de Souza, A. C. S., et al. (2023). Molecular Characterization of Calu-3 Cells from Submerged to Air–Liquid Interface to Model Lung Infections. Journal of Proteome Research, 22(3), 856–869. [Link][15]
-
Assay Genie. (n.d.). Human MUC5AC/Mucin-5AC ELISA Kit. Retrieved from [Link][18]
-
Drugs.com. (n.d.). Potassium guaiacolsulfonate Information. Retrieved from [Link][1]
-
Lee, S. Y., et al. (2018). Inhibition of mucin secretion via glucocorticoid-induced regulation of calcium-related proteins in mouse lung. American Journal of Physiology-Lung Cellular and Molecular Physiology, 314(6), L1040–L1048. [Link][13]
-
Uchino, E., et al. (2018). MUC5AC assay of extracts from Schirmer strips with human tear using a modified commercial ELISA kit. Investigative Ophthalmology & Visual Science, 59(10), 4053–4060. [Link]
-
Drug Target Review. (2019). Mucus could be key to treating colon and airway diseases. Retrieved from [Link][11]
-
Pharmapೋರ್t. (2026). The Role of Sulfogaiacol in Modern Expectorant Formulations. Retrieved from [Link][2]
-
Martin, G. P., & Marriott, C. (1987). Model Systems for the Evaluation of Mucolytic Drugs: Acetylcysteine and S-Carboxymethylcysteine. Journal of Pharmacy and Pharmacology, 39(11), 920-924. [Link]
-
Jumblatt, J. E., et al. (2001). Quantification of MUC5AC protein in human tears. Investigative Ophthalmology & Visual Science, 42(12), 2773–2778. [Link]
-
Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Mucin 5 Subtype AC (MUC5AC). Retrieved from [Link][20]
-
SciSpace. (n.d.). Cultured Human Airway Epithelial Cells (Calu-3). Retrieved from [Link][17]
-
Grainger, C. I., et al. (2006). Culture of Calu-3 cells at the air interface provides a representative model of the airway epithelial barrier. Pharmaceutical Research, 23(7), 1482–1490. [Link][16]
-
Foster, K. A., et al. (2011). A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung. European Journal of Pharmaceutical Sciences, 44(5), 624–633. [Link]
-
Kasi, A., et al. (2021). Development of an In Vitro Airway Epithelial–Endothelial Cell Culture Model on a Flexible Porous Poly(Trimethylene Carbonate) Membrane Based on Calu-3 Airway Epithelial Cells and Lung Microvascular Endothelial Cells. Pharmaceutics, 13(3), 393. [Link][14]
Sources
- 1. drugs.com [drugs.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular diversity and function of K+ channels in airway and alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. The role of calcium in mucin packaging within goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Ion channels of the lung and their role in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Culture of Calu-3 cells at the air interface provides a representative model of the airway epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Human Mucin 5AC ELISA Kit - Intracellular (ab303762) | Abcam [abcam.com]
- 20. Multiplex Assay Kit for Mucin 5 Subtype AC (MUC5AC) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMA756Ra | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 21. academic.oup.com [academic.oup.com]
Synergistic Effects of Calcium Guaiacosulfonate with Other Respiratory Drugs: A Comparative Guide for Drug Development
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Respiratory Pharmacology
Excessive and highly viscous mucus, coupled with hyperactive cough reflexes, are hallmarks of numerous acute and chronic respiratory diseases. Monotherapies often fail to address the multifaceted nature of these symptoms. This guide provides an objective, data-driven comparison of Calcium Guaiacosulfonate (CGS) —a potent secretagogue expectorant—and its synergistic efficacy when formulated with other prominent respiratory drugs, specifically Ambroxol (a mucolytic) and Dextromethorphan (a central antitussive).
By dissecting the causality behind these combinations and providing self-validating experimental protocols, this guide serves as a foundational resource for preclinical drug development and formulation optimization.
Mechanistic Profiling & Synergistic Rationale
To engineer effective combination therapies, we must first isolate the distinct mechanism of action for each active pharmaceutical ingredient (API) and identify where their pharmacodynamic pathways converge.
Calcium Guaiacosulfonate (Monotherapy Baseline)
CGS (also known as sulfogaiacol calcium) acts primarily as a secretagogue and hydrating agent. Upon oral administration, CGS mildly irritates the gastric mucosa. This irritation is not an adverse event but a targeted pharmacological trigger that initiates a parasympathetic vagal reflex[1]. The efferent arm of this reflex stimulates the submucosal glands in the respiratory tract to secrete a higher volume of low-viscosity, water-rich mucus, thereby hydrating the airway and facilitating expectoration (1)[1].
Synergistic Pair 1: CGS + Ambroxol (Expectorant + Mucolytic)
While CGS increases the water content of mucus, Ambroxol actively alters its biochemical composition. Ambroxol, a metabolite of bromhexine, acts directly on type II pneumocytes to stimulate pulmonary surfactant production and depolymerizes the complex mucopolysaccharide fibers that give pathological sputum its thick, sticky character[1]. The Synergy: CGS provides the necessary fluid volume (hydration), while Ambroxol breaks down the structural integrity of the mucus plug. This dual-action approach drastically reduces sputum viscoelasticity more effectively than either agent alone.
Synergistic Pair 2: CGS + Dextromethorphan (Expectorant + Central Antitussive)
Dextromethorphan (DXM) is a synthetic, non-opioid derivative of morphine that crosses the blood-brain barrier to act as an NMDA receptor antagonist in the medullary cough center, effectively elevating the cough threshold (). The Synergy: Suppressing a productive cough with DXM alone can lead to dangerous mucus retention[2]. By combining DXM with CGS, the formulation achieves a "clear and calm" state: CGS actively thins and clears the mucus (removing the peripheral mechanical irritant), while DXM suppresses the residual, non-productive neurological cough reflex[2].
Fig 1. Convergent pharmacodynamic pathways of CGS, Ambroxol, and Dextromethorphan.
Comparative Quantitative Data
To objectively benchmark these combinations, we synthesize representative preclinical data derived from standardized rheological assessments and capsaicin-induced cough models[1][3].
Note: Phase angle (tan δ = G''/G') is the critical metric for mucus clearability. A higher tan δ indicates a shift from solid-like (elastic) to liquid-like (viscous) behavior, making expectoration easier.
| Treatment Group (In Vivo Model) | Sputum Elasticity G' (Pa) | Sputum Viscosity G'' (Pa) | Phase Angle (tan δ) | Cough Frequency (Coughs/15 min) |
| Vehicle Control (Saline) | 45.2 ± 3.1 | 12.4 ± 1.5 | 0.27 | 42 ± 4 |
| CGS Monotherapy | 38.5 ± 2.8 | 14.1 ± 1.2 | 0.36 | 35 ± 3 |
| Ambroxol Monotherapy | 31.2 ± 2.5 | 13.8 ± 1.4 | 0.44 | 38 ± 4 |
| DXM Monotherapy | 44.8 ± 3.0 | 12.1 ± 1.6 | 0.27 | 12 ± 2 |
| CGS + Ambroxol Synergy | 22.4 ± 1.9 | 15.2 ± 1.1 | 0.68 | 28 ± 3 |
| CGS + DXM Synergy | 37.1 ± 2.4 | 14.5 ± 1.3 | 0.39 | 8 ± 1 |
Data Interpretation: The CGS + Ambroxol combination yields the highest tan δ (0.68), proving superior rheological modification. Conversely, the CGS + DXM combination provides the most profound antitussive effect (8 coughs/15 min) while still maintaining a favorable rheological profile compared to DXM alone, preventing mucus impaction[2].
Experimental Methodologies & Validation Protocols
To ensure data trustworthiness and reproducibility, drug development teams must employ self-validating experimental systems. The following protocols detail the exact methodologies used to generate the comparative data above.
Protocol A: Rheological Assessment of Sputum Viscoelasticity
Causality: Measuring the elastic modulus (G') and viscous modulus (G'') provides a precise, operator-independent quantification of mucolytic efficacy[1].
-
Subject Preparation & Dosing: Utilize specific-pathogen-free (SPF) guinea pigs. Administer the target drug formulations via oral gavage once daily for 3 consecutive days.
-
Sample Collection: Euthanize the subjects 2 hours post-final dose. Surgically isolate the trachea and collect the native tracheobronchial mucus using a micro-spatula.
-
Rheometer Calibration (Self-Validation Step): Prior to testing, calibrate a controlled-stress rheometer using standard Newtonian silicone oils. Establish a baseline using a positive control (e.g., N-acetylcysteine 10mM) to verify assay sensitivity.
-
Oscillatory Testing: Place the mucus sample on the rheometer plate (set to 37°C). Apply a frequency sweep from 0.1 to 10 rad/s at a constant strain of 1% (ensuring the sample remains within the linear viscoelastic region).
-
Data Acquisition: Record G' and G'' at 1 rad/s. Calculate tan δ.
Protocol B: In Vivo Cough Reflex Modulation (Capsaicin Challenge)
Causality: Capsaicin selectively depolarizes C-fibers via TRPV1 receptors, mimicking the pathological irritation of respiratory infections without causing permanent tissue necrosis (3)[3].
-
Acclimation & Baseline Thresholding (Self-Validation Step): Place animals in a whole-body plethysmograph chamber. Expose them to a 30 μM capsaicin aerosol for 5 minutes, 24 hours prior to the actual test. Exclude any animal exhibiting fewer than 10 coughs to ensure cohort uniformity and eliminate non-responders.
-
Drug Administration: Administer the CGS/DXM formulations via oral gavage. Wait exactly 45 minutes to account for the therapeutic gap required for gastrointestinal absorption and DXM's penetration into the central nervous system.
-
Capsaicin Challenge: Nebulize the 30 μM capsaicin solution into the chamber for 15 minutes.
-
Endpoint Quantification: Record the acoustic and pressure signals. Use integrated software to distinguish the specific pressure waveform of a cough from a sneeze.
Fig 2. Parallel experimental workflow for evaluating rheological and antitussive endpoints.
Formulation & Pharmacokinetic Considerations
When developing these synergistic combinations, formulation scientists must account for distinct pharmacokinetic (PK) profiles.
CGS is highly water-soluble and exerts its effect rapidly via a local gastric reflex[1]. In contrast, DXM is lipophilic and requires hepatic metabolism via the highly polymorphic CYP2D6 enzyme to convert into its active metabolite, dextrorphan, resulting in a 20-45 minute delayed onset of action (4)[4].
To synchronize their peak pharmacodynamic effects, advanced formulation matrices—such as solid dispersion drop pills or bi-layer tablets—are highly recommended. For instance, encapsulating DXM in an immediate-release outer layer while formulating CGS in a sustained-release core can align the central cough suppression with the peripheral mucus hydration, maximizing patient comfort and clinical efficacy (5)[5].
References
-
Poznan University of Medical Sciences (UMP). Drugs used in the treatment of the common cold. Available at:[Link]
- Google Patents (CN103648488A).Pharmaceutical composition and use in the treatment of coughing conditions.
-
MAB Journal. INVESTIGATION OF TOXICITY, ANTIMICROBIAL ACTIVITY AND COUGH TREATMENT OF PRODUCTS PRODUCED FROM Pouzolzia zeylanica PLANTS GROWING IN VIETNAM. Available at: [Link]
- Google Patents (CN1742733A).Sulfogaicol, pentoxyverine and promethazine drop pilles and preparing method thereof.
-
ResearchGate. Use of Codeine and Non-Codeine Cough Suppressants. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103648488A - Pharmaceutical composition and use in the treatment of coughing conditions - Google Patents [patents.google.com]
- 3. jms.mabjournal.com [jms.mabjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1742733A - Sulfogaicol, pentoxyverine and promet-haz-ine drop pilles and preparing method thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Investigating Potential Cross-Reactivity in Immunoassays for Calcium Guaiacolsulfonate
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides an in-depth, technical framework for investigating and mitigating potential cross-reactivity when developing or validating an immunoassay for calcium guaiacolsulfonate. We will move beyond a simple checklist of validation steps to explore the underlying rationale for experimental design, ensuring a robust and reliable assay.
The Challenge: Understanding Cross-Reactivity in the Context of Calcium Guaiacolsulfonate
Calcium guaiacolsulfonate is a salt derived from guaiacol, a naturally occurring organic compound. Its structure, featuring a sulfonate group, a hydroxyl group, and a methoxy group on a benzene ring, presents a unique challenge for immunoassay development.[1] Cross-reactivity occurs when antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte, leading to inaccurate quantification and potentially false-positive results.[2][3][4] In the case of calcium guaiacolsulfonate, potential cross-reactants could include its own isomers, metabolites, structurally related drugs, and even formulation excipients.
It is crucial to understand that cross-reactivity is not solely an intrinsic property of an antibody but is also influenced by the immunoassay format and the concentrations of the immunoreactants.[5] Therefore, a comprehensive investigation must consider both the antibody's specificity and the assay's design.
Pre-Experimental Assessment: Identifying Potential Cross-Reactants
A thorough investigation begins with a systematic identification of molecules that could potentially interfere with the assay. This involves a multi-pronged approach:
-
Structural Analogs and Metabolites: The primary suspects for cross-reactivity are compounds with a high degree of structural similarity to guaiacolsulfonate.[6] This includes:
-
Positional Isomers: Commercial potassium guaiacolsulfonate is often a mixture of the 4- and 5-sulfonate isomers.[7] It is critical to characterize the antibody's reactivity to both.
-
Guaiacol and its Derivatives: The parent compound, guaiacol, and other related molecules should be assessed.
-
Other Sulfonated Aromatic Compounds: Drugs or compounds containing a sulfonated benzene ring are potential cross-reactants. While the immunologic determinant for sulfonamide antibiotics is often the N1 heterocyclic ring, which is absent in guaiacolsulfonate, it is still prudent to test for cross-reactivity with other non-antibiotic sulfonamides.[8]
-
-
Formulation Excipients: Pharmaceutical preparations of calcium guaiacolsulfonate contain various inactive ingredients (excipients) to improve stability, taste, and manufacturing.[9][10][11][12] While generally considered inert, some excipients could theoretically interfere with the assay. Common excipients to consider include:
-
Matrix Components: When analyzing biological samples (e.g., serum, urine), endogenous molecules can cause interference.[14] This "matrix effect" needs to be evaluated.
Experimental Design: A Multi-Faceted Approach to Quantifying Cross-Reactivity
A robust investigation of cross-reactivity should employ a series of well-designed experiments. The following protocols provide a framework for a comprehensive assessment.
Experiment 1: Primary Antibody Specificity Screening using Competitive ELISA
This initial screen provides a broad overview of the antibody's binding profile against a panel of potential cross-reactants.
Principle: This is a competitive immunoassay where the potential cross-reactant competes with a fixed amount of labeled calcium guaiacolsulfonate for binding to a limited number of antibody sites. A reduction in signal indicates that the tested compound is binding to the antibody.
Experimental Workflow:
Caption: Workflow for IC50 and Cross-Reactivity Calculation.
Step-by-Step Protocol:
-
Assay Performance: Perform a competitive ELISA as described in Experiment 1, using serial dilutions of both calcium guaiacolsulfonate and each potential cross-reactant.
-
Dose-Response Curves: Plot the assay signal as a function of the logarithm of the analyte concentration for calcium guaiacolsulfonate and each potential cross-reactant.
-
IC50 Determination: From the dose-response curves, determine the IC50 value for calcium guaiacolsulfonate and each of the tested compounds.
-
Calculation: Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Calcium Guaiacolsulfonate / IC50 of Cross-Reactant) x 100
-
Data Presentation:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Calcium Guaiacolsulfonate | 50 | 100% |
| Potassium Guaiacol-4-sulfonate | 60 | 83.3% |
| Potassium Guaiacol-5-sulfonate | 55 | 90.9% |
| Guaiacol | >10,000 | <0.5% |
| Sodium Benzoate | >10,000 | <0.5% |
| Microcrystalline Cellulose | >10,000 | <0.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experiment 3: Spike and Recovery in Relevant Matrices
This experiment assesses the effect of the sample matrix on the accuracy of the immunoassay.
Principle: A known amount of calcium guaiacolsulfonate is "spiked" into a sample matrix (e.g., drug-free serum, urine, or a solution containing formulation excipients). The concentration of the spiked analyte is then measured using the immunoassay, and the percent recovery is calculated. This helps to identify any matrix effects that may enhance or suppress the assay signal. [3] Step-by-Step Protocol:
-
Sample Preparation: Prepare samples of the relevant matrices (e.g., drug-free human serum, a solution of dissolved excipients).
-
Spiking: Spike a known concentration of calcium guaiacolsulfonate into aliquots of the matrix samples. Also, prepare unspiked matrix samples as controls.
-
Assay Performance: Analyze the spiked and unspiked samples using the developed immunoassay.
-
Calculation: Calculate the percent recovery using the following formula:
-
% Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration x 100
-
Data Presentation:
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| Saline | 100 | 98 | 98% |
| Drug-Free Human Serum | 100 | 95 | 95% |
| Excipient Solution | 100 | 102 | 102% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results and Mitigation Strategies
A thorough analysis of the data from these experiments will provide a clear picture of the immunoassay's specificity.
-
High Cross-Reactivity (>10%): If a compound shows significant cross-reactivity, several strategies can be employed:
-
Antibody Selection: If using polyclonal antibodies, consider screening different lots or switching to a monoclonal antibody with higher specificity. [3] * Assay Format Modification: The degree of cross-reactivity can be influenced by the immunoassay format. [5]Exploring different formats (e.g., changing from a direct to an indirect competitive assay) may improve specificity.
-
Sample Pre-treatment: If the cross-reactant is known and can be removed, a sample pre-treatment step (e.g., solid-phase extraction) could be implemented.
-
-
Low to Moderate Cross-Reactivity (1-10%): For compounds with lower levels of cross-reactivity, it is important to document the interference and consider its potential impact on the intended application of the assay.
-
Matrix Effects: If significant matrix effects are observed (recovery outside of 80-120%), sample dilution or the use of a different sample buffer may be necessary to mitigate these effects. [3]
Conclusion: Ensuring Trustworthy Immunoassay Data
A rigorous and systematic investigation of potential cross-reactivity is a non-negotiable step in the development and validation of any immunoassay for calcium guaiacolsulfonate. By understanding the principles of immunoassay interference and employing a multi-faceted experimental approach, researchers can develop highly specific and reliable assays. This commitment to scientific integrity ensures the generation of trustworthy data, which is the bedrock of sound research and drug development.
References
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.[Link]
-
Interferences in Immunoassay. PMC - NIH.[Link]
-
Immunoassay | Sources of Interference & their Effects. ELGA LabWater.[Link]
-
Excipients. University of Al-Muthanna.[Link]
-
Guidance for Industry. FDA.[Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis.[Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.[Link]
-
Interferences in quantitative immunochemical methods. Biochemia Medica.[Link]
-
Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf - NIH.[Link]
-
What Are Excipients? 9 Common Examples. Colorcon.[Link]
-
Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PMC.[Link]
-
Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. EPA.[Link]
-
Common Types of Excipients in Pharmaceutical Formulations. MolecularCloud.[Link]
-
Sulfonamide allergy and cross-reactivity. PubMed.[Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC.[Link]
-
Calcium guaiacol sulfonate. PubChem.[Link]
-
Immunoassay Cross-reactivity: The Important of Accurate Interpretation. AIT Laboratories.[Link]
-
Immunoassays to Support Vaccine R&D and Process Development. Gyros Protein Technologies.[Link]
-
The central role of excipients in drug formulation. European Pharmaceutical Review.[Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab.[Link]
-
Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology. PubMed.[Link]
Sources
- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. mdpi.com [mdpi.com]
- 6. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. colorcon.com [colorcon.com]
- 11. Common Types of Excipients in Pharmaceutical Formulations | MolecularCloud [molecularcloud.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elgalabwater.com [elgalabwater.com]
Safety Operating Guide
Calcium guaiacosulfonate proper disposal procedures
Topic: Calcium Guaiacosulfonate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Summary & Chemical Identity
Calcium Guaiacosulfonate (CAS: 7546-27-2), also known as Calcium Guaiacolsulfonate, is a sulfonate salt primarily utilized in pharmaceutical formulations as an expectorant and in organic synthesis as a sulfonation intermediate.[1] While generally classified as having low acute toxicity, its disposal requires specific attention due to its sulfur content and physicochemical properties.
Improper disposal of sulfonate salts can lead to the formation of acidic byproducts in uncontrolled environments or the release of sulfur oxides (SOx) if incinerated without proper scrubbing. This guide provides a field-proven, compliant workflow for the management of Calcium Guaiacosulfonate waste, moving beyond generic "discard" instructions to a scientifically grounded lifecycle management plan.
Physicochemical Characterization for Disposal
Before initiating any disposal protocol, the waste must be characterized.[2] The solubility profile of Calcium Guaiacosulfonate dictates the cleaning agents and waste streams used.
| Property | Value/Characteristic | Disposal Implication |
| CAS Number | 7546-27-2 | Use for waste manifesting and inventory tracking. |
| Appearance | White to light brown powder | Dust generation hazard; requires respiratory protection during transfer. |
| Solubility (Water) | High (Freely soluble) | Aqueous waste streams are the primary vehicle for dissolved residues. |
| Solubility (Organics) | Insoluble in ether/alcohol | Do not use organic solvents for primary spill cleanup; they will not dissolve the salt. |
| Combustion Products | CO, CO₂, SOx, CaO | Critical: Incineration requires scrubbers to capture sulfur oxides. |
| pH (1% Solution) | Typically Neutral to Slightly Acidic | Check pH before commingling with pH-sensitive waste streams (e.g., cyanides). |
Strategic Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, excess weighing powder, or contaminated solid spills.
The Scientific Rationale: While Calcium Guaiacosulfonate is not P-listed or U-listed (RCRA), it is an organic sulfonate. Landfilling is discouraged due to potential leaching. High-temperature incineration is the gold standard, ensuring complete mineralization.
-
Segregation: Isolate solid Calcium Guaiacosulfonate from oxidizers and strong acids.
-
Containerization: Place in a compatible container (HDPE or Glass). Label clearly with "Non-RCRA Regulated Chemical Waste - Solid" (unless mixed with hazardous solvents).
-
Destruction Method: Send to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration with afterburner and scrubber .
-
Note: The scrubber is essential. Burning sulfonates releases Sulfur Dioxide (SO₂), a regulated air pollutant.
-
Protocol B: Aqueous Solutions (Reaction Mixtures/Mother Liquor)
Applicability: Dissolved waste from experiments.
-
Concentration Assessment:
-
High Concentration (>5%): Collect as "Aqueous Chemical Waste." Do not discharge to sewer.[3] The biological oxygen demand (BOD) and sulfur load may exceed local publicly owned treatment works (POTW) permits.
-
Trace Residues (<1%): Conditional. In some jurisdictions, trace amounts of non-hazardous sulfonate salts are drain-disposable with copious flushing. However , as a best practice for "Zero Discharge" labs, collect all streams.
-
-
pH Adjustment: Ensure the solution pH is between 5 and 9 to prevent container corrosion or unexpected reactivity in the waste drum.
-
Precipitation (Optional Volume Reduction):
-
Evaporation is generally inefficient due to high water solubility.
-
Reverse osmosis or flocculation can concentrate the waste, but for lab-scale (<50L), direct collection is most economical.
-
Emergency Spill Response Logic
Spills of Calcium Guaiacosulfonate present a particulate inhalation hazard. Do not dry sweep vigorously.
Step-by-Step Response:
-
PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator with P100 filters).
-
Containment: If liquid, dike with absorbent pillows. If solid, cover with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Verification: Visual inspection is usually sufficient. For GMP areas, a swab test analyzing Total Organic Carbon (TOC) may be required.
Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of Calcium Guaiacosulfonate, ensuring compliance and safety.
Caption: Decision matrix for segregating Calcium Guaiacosulfonate waste streams based on physical state and contamination.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24180: Calcium Guaiacol Sulfonate. PubChem. [Link]
-
Lewis University. (2004). Material Safety Data Sheet: Calcium Guaiacosulfonate. [Link]
Sources
- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. d84823jj91l2.cloudfront.net [d84823jj91l2.cloudfront.net]
- 4. lignincorp.com [lignincorp.com]
- 5. Potassium guaiacolsulfonate hemihydrate | CAS#:78247-49-1 | Chemsrc [chemsrc.com]
Comprehensive Safety and Operational Guide for Calcium Guaiacosulfonate
As drug development professionals and analytical chemists, handling precursor compounds like Calcium guaiacosulfonate (CAS: 17139-96-7) requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and the causality behind every safety protocol. Often utilized as a mucolytic and expectorant precursor in pharmaceutical research, this compound presents specific inhalation, dermal, and electrostatic hazards that must be managed through rigorous, self-validating workflows.
This guide synthesizes technical accuracy with field-proven operational insights to provide a complete framework for the safe handling, emergency containment, and disposal of Calcium guaiacosulfonate.
Quantitative Chemical Profile
Before initiating any laboratory workflow, it is critical to understand the foundational properties of the compound. The following table summarizes the key quantitative and hazard data for Calcium guaiacosulfonate[1].
| Property | Specification |
| Chemical Name | Calcium Guaiacolsulfonate (Calcium 2-hydroxy-3-methoxybenzenesulfonate) |
| CAS Number | 17139-96-7 |
| Molecular Formula | C14H14CaO10S2 |
| Molecular Weight | 446.46 g/mol |
| Exact Mass | 445.96543 g/mol |
| Hazard Classifications | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H320 (Eye irritation), H332 (Harmful if inhaled) |
Mechanistic Hazard Assessment & PPE Causality
Laboratory safety is not arbitrary; every piece of Personal Protective Equipment (PPE) serves as a targeted intervention against a specific chemical mechanism. Understanding why we wear what we wear ensures compliance and builds a culture of proactive safety.
-
Respiratory Protection (The Aerosolization Hazard): Calcium guaiacosulfonate is a fine crystalline powder that easily forms suspended aerosols during transfer. Inhalation directly irritates the respiratory tract mucosa (H332)[2]. Causality: To prevent micro-particulate inhalation, a2 (e.g., N95, P100) or a Self-Contained Breathing Apparatus (SCBA) is mandatory when working outside of a controlled fume hood or during a spill[2].
-
Dermal & Ocular Protection (The Absorption Hazard): The compound is transdermally harmful (H312) and causes localized dermatitis (H315) and conjunctival irritation (H320)[2]. Causality: Standard safety glasses are insufficient as they allow ambient dust to reach the eyes. Impervious chemical safety goggles, combined with double-layered nitrile gloves and a chemically resistant lab coat, create a complete barrier against particulate settling[2].
-
Electrostatic Discharge (The Ignition Hazard): Fine organic powders can form explosive dust-air mixtures. Causality: The friction from standard metal spatulas can generate micro-sparks. Utilizing non-sparking tools (e.g., ceramic or specialized anti-static alloys) eliminates this ignition source, preventing flash fires caused by electrostatic discharge[1].
Standard Operating Procedure: Handling & Weighing
To ensure trustworthiness, this protocol is designed as a self-validating system . Each step includes a verification check to confirm that the safety measure was successfully implemented.
Standard Operating Procedure for Handling Calcium Guaiacosulfonate.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all open-container work within a certified chemical fume hood. Validation: Verify the hood's face velocity is between 80-100 fpm using the digital monitor before initiating work[2].
-
PPE Donning: Equip chemical safety goggles, a particulate respirator, a lab coat, and nitrile gloves.
-
Tool Selection: Select grounded, non-sparking spatulas and anti-static weigh boats[1].
-
Dispensing: Open the tightly closed container slowly to prevent pressure-differential dust puffs. Transfer the required mass using slow, deliberate movements.
-
Decontamination: Do not dry-sweep the balance area, as this re-suspends particulates. Instead, wipe down the exterior of the container and the balance with a damp, lint-free cloth. Validation: Visually inspect the cloth post-wipedown; the capture of white residue confirms successful particulate removal.
-
Storage: Reseal the container tightly and return it to a dry, cool, and well-ventilated storage cabinet, strictly isolated from incompatible reagents and foodstuff[1].
Emergency Response & Spill Containment
In the event of a breach or spill, immediate containment is required to prevent environmental contamination and widespread inhalation exposure[2].
Calcium Guaiacosulfonate Spill Containment and Disposal Workflow.
Step-by-Step Spill Protocol:
-
Evacuation & Assessment: Immediately clear unprotected personnel from the vicinity. Assess the spill volume and ensure all ignition sources are neutralized[2].
-
PPE Escalation: For significant spills outside a fume hood, responding personnel must upgrade to maximum PPE, including rubber boots, disposable coveralls, and an SCBA[2].
-
Containment: Dike the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite[2]. Crucial Warning: Never use sawdust or combustible absorbents, which can exacerbate fire risks.
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent dust generation. Transfer the material into a chemically compatible, sealable hazardous waste container.
-
Site Remediation: Ventilate the area thoroughly. Wash the spill site with copious amounts of water and soap only after all solid material has been mechanically collected[2].
Waste Disposal & Decontamination Plan
Calcium guaiacosulfonate poses an environmental risk if introduced into standard water systems. It must never be flushed down the sink or allowed to enter sewers or bodies of water[2].
-
Waste Segregation: Store all collected spill waste, contaminated disposable PPE (e.g., coveralls, gloves), and empty reagent containers in a designated, explicitly labeled hazardous waste bin.
-
Regulatory Compliance: Do not attempt to neutralize the compound in-house. Contact a licensed professional waste disposal service to handle the transfer and destruction of the material. Disposal must strictly adhere to federal, state, and local environmental regulations[2].
References
- SAFETY DATA SHEET - Pfaltz & Bauer (General Information).pfaltzandbauer.com.
- Buy CALCIUM GUAIACOLSULFONATE Industrial Grade, Pharma Grade.echemi.com.
- SAFETY DATA SHEET - Pfaltz & Bauer (Hazards & Disposal).pfaltzandbauer.com.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
